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  • Product: 4H-imidazo[4,5-c]pyridin-4-one
  • CAS: 1554461-43-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 4H-Imidazo[4,5-c]pyridin-4-one (3-Deazahypoxanthine)

This guide provides an in-depth technical analysis of 4H-imidazo[4,5-c]pyridin-4-one , commonly known as 3-deazahypoxanthine . This scaffold is a critical purine isostere in medicinal chemistry, widely utilized in the de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4H-imidazo[4,5-c]pyridin-4-one , commonly known as 3-deazahypoxanthine . This scaffold is a critical purine isostere in medicinal chemistry, widely utilized in the development of kinase inhibitors, nucleoside analogs, and immunomodulators.

Chemical Identity & Structural Dynamics[1]

4H-imidazo[4,5-c]pyridin-4-one is a fused heterocyclic system consisting of an imidazole ring annealed to a pyridine ring. As a 3-deazapurine derivative, it functions as a bioisostere of hypoxanthine, where the nitrogen at position 3 of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic landscape and hydrogen-bonding capabilities of the molecule, influencing its interaction with biological targets such as kinases and polymerases.

Nomenclature and Isomerism
  • IUPAC Name: 4H-imidazo[4,5-c]pyridin-4-one

  • Common Name: 3-Deazahypoxanthine

  • CAS Registry Number: 116355-68-9 (generic for the system, specific isomers vary)

  • Core Scaffold: Imidazo[4,5-c]pyridine (3-deazapurine)[1][2][3]

Tautomeric Equilibrium

The molecule exhibits significant lactam-lactim tautomerism. In the solid state and polar solvents, the lactam (keto) form—specifically the 4-one tautomer—is generally predominant due to the stability of the amide-like resonance in the pyridine ring. However, the lactim (enol) form (4-hydroxy) is accessible and relevant for nucleophilic substitutions during synthesis (e.g., chlorination with POCl₃).

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (4H-imidazo[4,5-c]pyridin-4-one) Predominant in solution Lactim Lactim Form (Imidazo[4,5-c]pyridin-4-ol) Reactive intermediate Lactam->Lactim  pKa ~9.5 (OH)  

Caption: Lactam-lactim tautomerism is central to the reactivity and binding mode of 3-deazahypoxanthine.

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing bioavailability and formulation.

PropertyValue / CharacteristicRelevance
Molecular Formula C₆H₅N₃OCore scaffold
Molecular Weight 135.12 g/mol Fragment-based drug design
H-Bond Donors 2 (NH at pos 1/3, NH at pos 5)Critical for active site binding
H-Bond Acceptors 2 (N at pos 1/3, O at pos 4)Interaction with hinge regions (kinases)
pKa (Acidic) ~9.2 - 9.8Deprotonation of imidazole NH
pKa (Basic) ~2.5 - 3.0Protonation of pyridine Nitrogen
Solubility Low in water; soluble in DMSO, dilute acid/baseRequires salt formation for aqueous delivery
UV Absorbance λmax ~260-280 nmCharacteristic of fused aromatic systems

Synthetic Strategies

The synthesis of 4H-imidazo[4,5-c]pyridin-4-one typically proceeds via the modification of a pyridine precursor rather than the imidazole. The most robust route involves the cyclization of 3-amino-4-hydroxypyridine derivatives.

Primary Route: Reductive Cyclization

This method ensures correct regiochemistry and high yields.

  • Nitration: Starting from 4-hydroxypyridine (4-pyridone), nitration introduces a nitro group at the 3-position.

  • Reduction: The 3-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl).

  • Cyclization: The resulting 3-amino-4-hydroxypyridine reacts with a one-carbon source (formic acid, triethyl orthoformate, or formamide) to close the imidazole ring.

Synthesis Start 4-Hydroxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-4-hydroxypyridine Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 Inter2 3-Amino-4-hydroxypyridine Step2->Inter2 Step3 Cyclization (HCOOH or HC(OEt)3, Reflux) Inter2->Step3 Final 4H-imidazo[4,5-c]pyridin-4-one (3-Deazahypoxanthine) Step3->Final

Caption: Step-wise synthesis of 3-deazahypoxanthine from 4-hydroxypyridine.

Pharmacological Applications[2][4][6][7][8][9][10][11]

The 3-deazahypoxanthine scaffold is a "privileged structure" in medicinal chemistry, serving as a template for various therapeutic agents.

Kinase Inhibition (JAK/STAT Pathway)

The scaffold mimics the adenine hinge-binding motif found in ATP.

  • Mechanism: The lactam group (NH-CO) functions as a hydrogen bond donor/acceptor pair, interacting with the hinge region of kinases (e.g., Janus Kinases).

  • SAR Insight: Substitution at the N1 or N3 position of the imidazole ring allows for selectivity tuning between JAK1, JAK2, and JAK3 isoforms.

Nucleoside Analogs (Antiviral/Anticancer)

When glycosylated, the scaffold forms 3-deazainosine analogs.

  • Target: These analogs often inhibit Purine Nucleoside Phosphorylase (PNP) or act as chain terminators in viral RNA synthesis.

  • Advantage: The C-C bond (or C-N bond in the case of N-nucleosides) at the 3-position (deaza position) renders the nucleoside resistant to hydrolytic cleavage by certain glycosylases, improving metabolic stability.

Experimental Protocols

Protocol: Synthesis of 4H-imidazo[4,5-c]pyridin-4-one[3][7]

Objective: Synthesis of the core scaffold from 3-nitro-4-hydroxypyridine.

Materials:

  • 3-Nitro-4-hydroxypyridine (10 mmol)

  • Formic acid (98%, 20 mL)

  • Sodium dithionite (Na₂S₂O₄) or 10% Pd/C catalyst

  • Ethanol / Water

Procedure:

  • Reduction (Chemical Method):

    • Dissolve 3-nitro-4-hydroxypyridine (1.4 g, 10 mmol) in aqueous ammonia (20 mL).

    • Add a saturated solution of sodium dithionite (5.2 g, 30 mmol) dropwise at 50°C.

    • Stir for 30 minutes until the yellow color of the nitro compound fades.

    • Acidify with acetic acid to precipitate the amine or use directly if proceeding in situ.

    • Alternative (Catalytic): Hydrogenate in MeOH with 10% Pd/C at 30 psi H₂ for 4 hours. Filter catalyst.

  • Cyclization:

    • Take the crude 3-amino-4-hydroxypyridine (approx 10 mmol).

    • Suspend in 98% Formic Acid (20 mL).

    • Reflux the mixture at 100°C for 6-8 hours. Monitor by TLC (10% MeOH in DCM).[1]

    • The reaction mixture will darken slightly.

  • Work-up:

    • Concentrate the formic acid under reduced pressure to dryness.

    • Resuspend the residue in a minimal amount of water (10 mL).

    • Neutralize with concentrated ammonia (NH₄OH) to pH ~7-8 to precipitate the product.

    • Filter the solid, wash with cold water (2 x 5 mL) and acetone (5 mL).

  • Purification:

    • Recrystallize from boiling water or DMF/Water mixture.

    • Yield: Typically 60-75%.

    • Characterization: ¹H NMR (DMSO-d₆) should show characteristic singlets for the imidazole proton (~8.0 ppm) and the pyridine ring protons.

References

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. Source: European Journal of Chemistry URL:[4][Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Source: Organic Process Research & Development URL:[Link]

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. (Contextual reference for deaza-numbering and synthesis strategies) Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

The 3-Deazaguanine Scaffold in Medicinal Chemistry: Synthesis, Mechanistic Pharmacology, and Therapeutic Applications

Executive Summary The 3-deazaguanine (3-DG) scaffold represents a critical class of purine antimetabolites in medicinal chemistry. By replacing the nitrogen atom at the 3-position of the guanine ring with a carbon atom,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-deazaguanine (3-DG) scaffold represents a critical class of purine antimetabolites in medicinal chemistry. By replacing the nitrogen atom at the 3-position of the guanine ring with a carbon atom, researchers have engineered an imidazo[4,5-c]pyridine core that fundamentally alters the molecule's electronic distribution and hydrogen-bonding profile. This modification yields a potent pharmacophore with broad-spectrum antineoplastic and antiviral activities. This technical guide provides an in-depth analysis of the 3-DG scaffold, detailing its mechanistic pharmacology, synthetic workflows, structure-activity relationships (SAR), and the self-validating experimental protocols required for its evaluation.

Structural Rationale and Pharmacophore Properties

In native guanine, the N3 atom acts as a critical hydrogen bond acceptor and influences the electron density of the purine ring. The bioisosteric replacement of N3 with a methine (CH) group to form 3-deazaguanine achieves two primary pharmacological objectives:

  • Enzymatic Evasion & Selectivity: The absence of the N3 nitrogen renders the scaffold resistant to certain degradative purine nucleoside phosphorylases, prolonging its intracellular half-life, while maintaining high affinity for activating salvage enzymes[1].

  • Electronic Redistribution: The carbon substitution increases the lipophilicity of the molecule and alters the pKa of the adjacent functional groups, facilitating improved membrane permeability and unique binding kinetics within the active sites of target polymerases.

Mechanistic Pharmacology: The HGPRT-IMP Dehydrogenase Axis

The cytotoxicity and antiviral efficacy of 3-deazaguanine are strictly dependent on its role as a prodrug. It hijacks the purine salvage pathway, leading to a cascade of metabolic disruptions.

The causality of its mechanism is driven by its activation via [2]. HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 3-DG, yielding 3-deazaguanosine monophosphate (3-DGMP). Once anabolized, 3-DGMP acts as a potent, competitive inhibitor of IMP dehydrogenase , effectively starving the cell of the guanosine nucleotides required for de novo purine biosynthesis[2]. Furthermore, subsequent kinase-mediated phosphorylation converts 3-DGMP into its triphosphate form, which is erroneously incorporated into nascent DNA and RNA strands. This aberrant template function triggers an irreversible G2-M cell cycle traverse block, ultimately culminating in apoptosis[3].

G 3 3 DG 3-Deazaguanine (3-DG) HGPRT HGPRT + PRPP (Activation) DG->HGPRT DGMP 3-DGMP (Nucleotide) HGPRT->DGMP IMPDH IMP Dehydrogenase (Inhibition) DGMP->IMPDH Kinases Kinase Phosphorylation DGMP->Kinases DGTP 3-DGTP / 3-DGUTP Kinases->DGTP Incorp Nucleic Acid Incorporation DGTP->Incorp Arrest G2-M Cell Cycle Arrest & Cytotoxicity Incorp->Arrest

Caption: Metabolic activation of 3-deazaguanine via HGPRT and downstream cytotoxic mechanisms.

Synthetic Methodologies: Imidazole Ring Closure

Traditional purine synthesis routes are incompatible with the imidazo[4,5-c]pyridine core. To overcome this, utilizing a pre-formed imidazole precursor[4].

Step-by-Step Synthesis Protocol
  • Precursor Preparation: The synthesis begins with methyl 2-amino-5-(cyanomethyl)-1H-imidazole-4-carboxylate. The strategic placement of the cyanomethyl and carboxylate groups provides the necessary carbon framework for the pyridine ring.

  • Ammonolysis: The precursor is dissolved in methanolic ammonia and stirred at room temperature in a sealed vessel. Causality: This step converts the C4 ester group into a carboxamide, supplying the essential nitrogen atom required for the subsequent cyclization.

  • Isolation: The solvent is evaporated under reduced pressure to yield the carboxamide intermediate.

  • Base-Catalyzed Ring Closure: The intermediate is treated with a strong base (e.g., sodium methoxide in methanol) and heated to reflux. Causality: The base deprotonates the carboxamide nitrogen, initiating a nucleophilic attack on the adjacent electrophilic cyanomethyl group. This intramolecular cyclization forms the 6-membered pyridine ring.

  • Self-Validation & Isolation: The completion of the reaction is monitored via UV spectroscopy. A distinct bathochromic shift confirms the formation of the bicyclic imidazo[4,5-c]pyridine chromophore[4]. The mixture is neutralized with glacial acetic acid, precipitating the 3-deazaguanine solid, which is then filtered and dried in vacuo.

G Precursor Imidazole Precursor (Cyanomethyl) Ammonolysis Ammonolysis (NH3 / MeOH) Precursor->Ammonolysis Intermediate Carboxamide Intermediate Ammonolysis->Intermediate Dehydration Base-Catalyzed Ring Closure Intermediate->Dehydration Product 3-Deazaguanine (Imidazo[4,5-c]pyridine) Dehydration->Product

Caption: Synthetic workflow for 3-deazaguanine via imidazole precursor ring closure.

Structure-Activity Relationship (SAR) & Quantitative Data

Modifications to the 3-DG scaffold drastically alter its pharmacological profile:

  • 6-Thio Substitutions: retains potent antitumor activity but exhibits a slightly altered mechanism. While it still requires HGPRT for activation, its primary cytotoxicity stems from heavy incorporation into DNA/RNA rather than isolated IMP dehydrogenase inhibition[3].

  • 7- vs. 9-Substitutions: The position of the ribose/deoxyribose sugar dictates in vivo efficacy. 9-substituted derivatives (e.g., 9-DGdR) are highly active. Conversely, 7-substituted analogues (e.g., 7-DGR) show in vitro activity but fail in vivo because mammalian nucleoside phosphorylases cannot degrade them back to the active 3-DG base[1].

  • 8-Amino Substitutions: Introducing an amino group at the 8-position (8-Amino-3-deazaguanine) diminishes its general antineoplastic activity but transforms the molecule into a highly specific, micromolar inhibitor of[5].

Quantitative Pharmacological Data
CompoundTarget / Cell LineAssay TypeValueReference
3-Deazaguanine (3-DG) L1210 Leukemia (Wild-type)IC50 (Cytotoxicity)3.5 µM[2]
3-Deazaguanine (3-DG) L1210/3-DG (Resistant)IC50 (Cytotoxicity)620 µM[2]
8-Amino-3-deazaguanine Purine Nucleoside PhosphorylaseIC50 (Enzyme Inhibition)9.9 µM[5]
9-DGdR (2'-deoxyriboside) L1210 LeukemiaED50 (Cytotoxicity)8.0 µM[1]
3-Deazaguanosine Punta Toro Virus (PTV)Antiviral Therapeutic IndexTI > 5[]

Experimental Workflow: HGPRTase Activation and Cytotoxicity Assay

To definitively prove that a novel 3-DG derivative relies on the salvage pathway for its mechanism of action, a self-validating HGPRTase radiochemical assay coupled with cytotoxicity screening must be employed.

Step 1: Cell Culture & Viability Screening Plate wild-type L1210 cells and an HGPRT-deficient resistant line (L1210/3-DG) at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 cells/mL. Expose both cohorts to a logarithmic concentration gradient of the drug (0.1 µM to 1000 µM) for 72 hours. Assess viability via MTT assay. Causality: A massive rightward shift in the IC50 for the resistant line (e.g., 3.5 µM to 620 µM) indicates that the drug is a prodrug requiring HGPRT activation.

Step 2: Cytosolic Enzyme Extraction Harvest


 cells from both lines. Wash with cold PBS and lyse via sonication in 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to isolate the cytosolic fraction containing the active transferases.

Step 3: Radiochemical Activation Assay Incubate 50 µg of the cytosolic extract with 1 mM PRPP, 5 mM MgCl2, and 10 µM[14C]-labeled 3-deazaguanine at 37°C for 30 minutes. Causality: PRPP is the obligate ribose-5-phosphate donor, while Mg2+ is the essential divalent cation required to stabilize the transition state of the HGPRT enzyme.

Step 4: Chromatographic Separation & Self-Validation Terminate the reaction by spotting the mixture onto DEAE-cellulose filter disks. Wash the disks extensively with 1 mM ammonium formate to elute the unreacted, neutrally charged [14C]-base. The negatively charged [14C]-nucleotide product remains bound to the anionic resin. Quantify via liquid scintillation counting. Self-Validation System: The L1210/3-DG extract serves as the internal negative control. A successful assay will show high radioactive counts on the wild-type disks and near-background radiation on the resistant disks, unequivocally proving that nucleotide conversion is HGPRT-dependent[2].

Conclusion

The 3-deazaguanine scaffold is a masterclass in rational drug design. By executing a single atomic substitution within the purine ring, medicinal chemists have generated a platform that selectively exploits the vulnerabilities of the purine salvage pathway. Through rigorous synthetic methodologies like imidazole ring closure and validated biochemical assays, the 3-DG core continues to inform the development of next-generation antiviral and antineoplastic therapeutics.

References[4] Cook, P. D., Rousseau, R. J., Mian, A. M., Dea, P., Meyer, R. B. Jr., & Robins, R. K. "Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors." Journal of the American Chemical Society, 1976. URL: https://doi.org/10.1021/ja00422a036[3] Mian, A. M., & Furusawa, S. "Antitumor Activity and Mechanism of Action of 6-Thio-3-deazaguanine." Cancer Research, 1987. URL: https://aacrjournals.org/cancerres/article/47/7/1863/488009/Antitumor-Activity-and-Mechanism-of-Action-of-6[1] Khwaja, T. A., Roy-Burman, S., & Pentecost, S. "Anticancer Activities of 7-, and 9-Substituted 3-Deazaguanine Derivatives." Nucleosides and Nucleotides, 1985. URL: https://doi.org/10.1080/07328318508077873[2] "Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines." Cancer Chemotherapy and Pharmacology, 1988. URL: https://doi.org/10.1007/BF00273409[5] "Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase." Journal of Medicinal Chemistry, 1986. URL: https://doi.org/10.1021/jm00160a033[6] Sidwell, R. W., Huffman, J. H., Barnard, D. L., Smee, D. F., Warren, R. P., Chirigos, M. A., Kende, M., & Huggins, J. "Antiviral and immunomodulating inhibitors of experimentally-induced Punta Toro virus infections." Antiviral Research, 1994. URL: https://doi.org/10.1016/0166-3542(94)90002-7

Sources

Foundational

Technical Guide: Imidazo[4,5-c]pyridine-4-one Tautomerism Mechanisms

Executive Summary The imidazo[4,5-c]pyridine-4-one scaffold represents a critical bioisostere of hypoxanthine (specifically 3-deazahypoxanthine), widely utilized in the design of kinase inhibitors (e.g., JAK, Src) and nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine-4-one scaffold represents a critical bioisostere of hypoxanthine (specifically 3-deazahypoxanthine), widely utilized in the design of kinase inhibitors (e.g., JAK, Src) and nucleoside antiviral agents. Its utility is defined by its ability to mimic the hydrogen-bonding motifs of purines while altering metabolic stability and solubility profiles.

However, the efficacy of this scaffold is governed by a complex prototropic tautomerism equilibrium. The molecule oscillates between a lactam (oxo) form and a lactim (hydroxy) form, further complicated by the annular tautomerism of the imidazole ring. Understanding this dynamic equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design, as the tautomeric state dictates the hydrogen bond donor/acceptor (HBD/HBA) vector map presented to a biological target.

This guide provides a mechanistic deconstruction of these tautomeric states, the thermodynamic drivers governing their population, and a validated experimental workflow for their unambiguous assignment.

Part 1: The Tautomeric Landscape

Structural Definitions

The imidazo[4,5-c]pyridine-4-one system is a fused bicycle. To ensure precision, we define the tautomeric forms based on the location of the labile protons.

  • Form A (Lactam / 5H-oxo): The proton resides on the pyridine nitrogen (N5). The C4 position is a carbonyl (C=O). This destroys the aromaticity of the pyridine ring but establishes a strong amide-like resonance.

  • Form B (Lactim / 4-hydroxy): The proton resides on the oxygen at C4. The N5-C4 bond is a double bond (N=C). This restores the aromaticity of the pyridine ring (Hückel rule satisfied).

  • Form C (Imidazole Annular Tautomerism): The proton on the imidazole ring shifts between N1 and N3. This occurs independently of, but simultaneously with, the pyridine tautomerism.

The Mechanistic Equilibrium

The transition between Form A and Form B is not a simple intramolecular hop; it is a solvent-mediated process.

Graphviz Diagram: Tautomeric Pathways

The following diagram illustrates the proton migration pathways and the distinct chemical species involved.

Tautomerism cluster_0 Thermodynamic Drivers Lactam Form A: 5H-Lactam (Dominant in Polar Solvent) C=O, N5-H TS Transition State (Solvent Bridged) Lactam->TS Proton Donation to Solvent TS->Lactam Reversible Lactim Form B: 4-Hydroxy (Aromatic Pyridine) C-OH, N5=C TS->Lactim Proton Acceptance from Solvent Lactim->TS Reversible Text Polar Media (DMSO/H2O) -> Favors Lactam Non-Polar/Gas Phase -> Favors Lactim

Caption: Figure 1. Prototropic tautomerism mechanism showing the solvent-mediated transition between the 5H-lactam and 4-hydroxy lactim forms.

Part 2: Thermodynamic & Kinetic Drivers

The "decision" of the molecule to adopt Form A or Form B is driven by a competition between aromaticity and solvation energy .

Aromaticity vs. Polarization
  • Gas Phase (Vacuum): Computational studies (DFT) often predict the Lactim (Form B) to be lower in energy. This is because the pyridine ring retains full aromaticity (

    
     electrons), which is energetically favorable in isolation.
    
  • Solution Phase (Water/DMSO): The Lactam (Form A) dominates. The C=O bond is highly polarized, creating a large dipole moment. In polar solvents, the stabilization energy gained from solvating this dipole (and the strong H-bond donor capability of the N5-H) outweighs the energy penalty of losing pyridine aromaticity.

Solvent-Assisted Proton Transfer

Intramolecular proton transfer (direct 1,3-shift) is geometrically forbidden due to the high strain in the four-membered transition state. The mechanism requires a "proton wire":

  • Step 1: Solvent acts as a base, deprotonating N5 (or OH).

  • Step 2: Solvent (or conjugate acid) reprotonates the O (or N5). Implication: In aprotic non-polar solvents (e.g., Toluene), the rate of tautomerism slows significantly, potentially allowing for the isolation of distinct species at low temperatures.

Part 3: Analytical Methodologies (Validated Workflows)

Distinguishing these tautomers is notoriously difficult because they exist in rapid equilibrium on the NMR timescale at room temperature. The following protocols provide a self-validating system for assignment.

Protocol: Variable Temperature (VT) NMR Analysis

Objective: To slow the exchange rate and observe distinct tautomeric signals or averaged signals weighted by population.

Reagents:

  • Compound X (Imidazo[4,5-c]pyridine-4-one derivative)

  • Solvent A: DMSO-d6 (Polar, H-bond acceptor)

  • Solvent B: CDCl3 + 10% TFE (Trifluoroethanol - to solubilize and stabilize H-bonds)

Workflow:

  • Preparation: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6.

  • Acquisition (298 K): Acquire standard 1H and 13C spectra.

    • Diagnostic Signal: Look for the C4 carbon shift.[1]

    • Lactam (C=O): typically

      
       155-165 ppm.
      
    • Lactim (C-OH): typically

      
       165-175 ppm (deshielded due to aromaticity).
      
  • Cooling (233 K): Lower probe temperature to -40°C.

    • Observation: If exchange is slow, the N5-H proton (Lactam) will appear as a sharp singlet/doublet around 11-13 ppm. If it remains broad or invisible, rapid exchange with trace water is occurring.

  • 15N-HMBC (The Gold Standard):

    • Run a 1H-15N HMBC experiment.

    • Logic: If the proton is on N5, you will see a strong 1-bond coupling (

      
       Hz) or a correlation in the HMBC. If the proton is on Oxygen, N5 will only show weak long-range correlations to ring protons.
      
Protocol: Computational Prediction (DFT)

Objective: To predict the relative energy populations to corroborate NMR data.

Software: Gaussian 16 / ORCA / Schrödinger Jaguar.

Step-by-Step:

  • Build Structures: Construct Form A (Lactam) and Form B (Lactim).

  • Optimization: Run geometry optimization at B3LYP/6-311+G(d,p) level.

  • Solvation Model: Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for Water and DMSO.

    • Crucial Step: Do NOT rely on gas-phase energies.

  • Frequency Calculation: Ensure no imaginary frequencies (verify minima).

  • Output Analysis: Calculate

    
    .
    
    • If

      
       kcal/mol, the Lactam is >95% populated.
      
Data Summary: Diagnostic Features
FeatureForm A (Lactam/Oxo)Form B (Lactim/Hydroxy)
Dominant Phase Polar Solution (H2O, DMSO), Solid StateGas Phase, Non-polar solution (rare)
13C NMR (C4) ~155 - 160 ppm~165 - 172 ppm
IR (C=O stretch) Strong band ~1680 cm⁻¹Absent (C=N stretch instead)
H-Bond Pattern Donor (NH) + Acceptor (C=O)Donor (OH) + Acceptor (N)
Aromaticity Pyridine ring disruptedPyridine ring aromatic

Part 4: Implications for Drug Design[2]

The tautomeric state fundamentally alters the Pharmacophore .

  • Kinase Hinge Binding:

    • Many kinase inhibitors use the "Donor-Acceptor" motif to bind to the kinase hinge region.

    • Lactam Form: Presents (NH) Donor and (C=O) Acceptor.

    • Lactim Form: Presents (N) Acceptor and (OH) Donor.

    • Design Risk: If you design a ligand assuming the Lactim form (to match the aromatic stacking), but the Lactam form is 10 kcal/mol more stable in water, the drug pays a massive "desolvation penalty" to bind, destroying potency.

  • Solubility:

    • The Lactam form is generally more soluble in aqueous media due to its polarity. Locking the tautomer (e.g., by N-methylation) can drastically change solubility.

Graphviz Diagram: Analytical Decision Tree

Use this workflow to determine the tautomer of your specific derivative.

Workflow Start Synthesized Imidazo[4,5-c]pyridine-4-one Solvent Dissolve in DMSO-d6 Start->Solvent NMR 1H & 13C NMR Analysis Solvent->NMR CheckC4 Check C4 Shift NMR->CheckC4 ResultA Likely Lactam (Form A) CheckC4->ResultA Shift < 162 ppm ResultB Likely Lactim (Form B) CheckC4->ResultB Shift > 164 ppm LactamPath < 162 ppm LactimPath > 164 ppm Confirm Confirmation: 15N-HMBC Look for N5-H coupling ResultA->Confirm ResultB->Confirm

Caption: Figure 2. Decision tree for assigning tautomeric state based on NMR chemical shift data.

References

  • Tautomerism in 3-deazapurines (Imidazo[4,5-c]pyridines)

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[2][3][4][5]

    • Source: Molecules (MDPI).
    • URL:[Link][6]

  • Mechanistic Insight into Heterocyclic Tautomerism

    • Title: Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase.[7]

    • Source: Journal of Computer-Aided Molecular Design.[7]

    • URL:[Link]

  • Analytical Validation (NMR/DFT)

    • Title: Stability, Tautomerism and Acidity of Xanthine by the Density Functional Theory (DFT).[8]

    • Source: TSI Journals.
    • URL:[Link][6]

  • Drug Design Applications

    • Title: Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ.[9]

    • Source: Bioorganic & Medicinal Chemistry Letters.[9]

    • URL:[Link]

Sources

Exploratory

Comparative Architectures of 1-Deazapurine and 3-Deazapurine: Structural Bioisosterism and Enzymatic Selectivity

Executive Summary This technical guide provides a rigorous structural and functional comparison between 1-deazapurine (imidazo[4,5-b]pyridine) and 3-deazapurine (imidazo[4,5-c]pyridine) scaffolds. While both modification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between 1-deazapurine (imidazo[4,5-b]pyridine) and 3-deazapurine (imidazo[4,5-c]pyridine) scaffolds. While both modifications involve the atomic substitution of nitrogen with carbon (bioisosterism) within the pyrimidine ring of the purine system, they yield diametrically opposed physicochemical and enzymatic profiles.

For drug development professionals, the distinction is critical: 1-deazapurine derivatives are primarily utilized to confer resistance against hydrolytic deamination (targeting Adenosine Deaminase stability), whereas 3-deazapurine derivatives act as potent metabolic probes, particularly as inhibitors of S-Adenosylhomocysteine Hydrolase (SAHH) via methylation pathway modulation.

Part 1: Structural and Electronic Divergence

The purine heterocycle is defined by a fused pyrimidine-imidazole system. The removal of nitrogen atoms at specific positions alters the aromaticity, basicity (pKa), and hydrogen-bonding potential of the scaffold.

The 1-Deazapurine Scaffold
  • Modification: Replacement of N1 with Carbon (C1).

  • Electronic Consequence: In natural adenosine, N1 is a primary hydrogen bond acceptor and the site of protonation (pKa ~4.1). In 1-deazaadenosine, this acceptor capability is lost. The C1-H bond is hydrophobic and non-ionizable under physiological conditions.

  • Key Feature: The loss of the N1 lone pair prevents the formation of the N1-protonated species required for the transition state of many hydrolytic enzymes (e.g., Adenosine Deaminase).

The 3-Deazapurine Scaffold
  • Modification: Replacement of N3 with Carbon (C3).

  • Electronic Consequence: The removal of the electronegative N3 atom significantly alters the electron density of the adjacent N1.

  • pKa Shift: The most profound effect is the increase in basicity at N1 . While natural adenosine N1 has a pKa of ~4.1, the N1 of 3-deazaadenosine shifts to ~8.0.

  • Result: At physiological pH (7.4), 3-deazaadenosine exists largely in the N1-protonated (cationic) state, unlike the neutral natural purine. This drastically changes its binding affinity and recognition by RNA/DNA polymerases and minor groove-binding proteins.

Structural Visualization (Graphviz)

PurineComparison Purine Natural Adenosine N1: Acceptor (pKa ~4.1) N3: Acceptor (Minor Groove) Deaza1 1-Deazaadenosine C1: Hydrophobic (No H-bond) N3: Retained Purine->Deaza1 N1 -> C1 Substitution (Loss of ADA recognition) Deaza3 3-Deazaadenosine N1: Highly Basic (pKa ~8.0) C3: Hydrophobic Purine->Deaza3 N3 -> C3 Substitution (Protonation at pH 7.4)

Figure 1: Comparative electronic topology of Adenosine vs. its 1-deaza and 3-deaza analogues. Note the divergent pKa shifts.

Part 2: Enzymatic Interrogation and Biological Implications

The structural differences dictate the specific utility of these scaffolds in medicinal chemistry.

Adenosine Deaminase (ADA) Resistance (1-Deaza Dominance)

Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine. The catalytic mechanism requires the protonation of N1 by a glutamate residue (Glu-217 in murine ADA) to activate the C6 position for nucleophilic attack by a zinc-bound water molecule.[]

  • 1-Deazaadenosine: Because C1 cannot accept a proton, the catalytic cycle is arrested. 1-deazaadenosine acts as a competitive inhibitor (Ki ≈ 0.66 µM) rather than a substrate. It is metabolically stable in the presence of ADA.

  • 3-Deazaadenosine: Retains N1, but the altered pKa and geometry make it a poor inhibitor and generally a poor substrate compared to the natural ligand.

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition (3-Deaza Dominance)

SAHH is critical for maintaining the methylation potential of the cell by hydrolyzing S-Adenosylhomocysteine (SAH).[2][3]

  • 3-Deazaadenosine: Is a potent inhibitor of SAHH.[4][5] By blocking SAH hydrolysis, it causes intracellular accumulation of SAH, which feedback-inhibits methyltransferases.[6] This mechanism is exploited for antiviral (e.g., Ebola, HIV) and anticancer research.

  • Mechanism: 3-deazaadenosine can bind to the enzyme but resists the oxidative conformational changes required for the complete hydrolytic cycle, effectively trapping the enzyme.

Mechanistic Pathway Diagram

EnzymaticSelectivity Substrate Nucleoside Analogue ADA Adenosine Deaminase (Target: N1 Protonation) Substrate->ADA If 1-Deaza SAHH SAH Hydrolase (Target: Methylation Cycle) Substrate->SAHH If 3-Deaza Stable Metabolic Stability (Drug Half-life Extension) ADA->Stable N1 is Carbon (Catalytic Failure) Inhibition Methylation Blockade (Antiviral/Anticancer) SAHH->Inhibition Potent Binding (Feedback Inhibition)

Figure 2: Divergent therapeutic pathways. 1-deaza modifications are selected for stability; 3-deaza modifications are selected for pathway inhibition.

Part 3: Physicochemical Data Summary

The following table synthesizes the core differences critical for lead optimization.

PropertyNatural Adenosine1-Deazaadenosine3-Deazaadenosine
Heterocyclic Core Imidazo[4,5-d]pyrimidineImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
N1 pKa ~4.1 (Neutral at pH 7.4)N/A (C1 is not basic)~8.0 (Protonated at pH 7.4)
H-Bond Donor 6-NH₂6-NH₂6-NH₂
H-Bond Acceptor N1, N3, N7N3, N7 (Loss of N1)N1, N7 (Loss of N3)
Fluorescence Weak/Non-fluorescentHighly Fluorescent Weak
ADA Activity Excellent SubstrateCompetitive Inhibitor Poor Substrate/Inhibitor
Primary Utility Native MetaboliteStabilized Isostere / ProbeMethylation Inhibitor

Part 4: Experimental Protocol

Self-Validating Enzymatic Stability Assay (ADA Resistance)

This protocol validates whether a synthesized deazapurine analogue is resistant to deamination, confirming the structural integrity of the 1-deaza modification.

Objective: Quantify the resistance of 1-deazaadenosine analogues to Adenosine Deaminase compared to Adenosine.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Calf Intestinal Adenosine Deaminase (Sigma-Aldrich or equivalent), diluted to 0.01 U/mL.

  • Substrates: Adenosine (Control), 1-Deazaadenosine analogue (Test).

  • Detection: UV Spectrophotometer (path length 1 cm).

Methodology:

  • Baseline Setup: Prepare a 100 µM solution of the test compound in Phosphate Buffer.

  • Blanking: Zero the spectrophotometer at 265 nm (λmax for Adenosine) and 250 nm (approximate λmax for Inosine product). Note: Determine specific λmax for your deaza-analogue prior to assay.

  • Initiation: Add 10 µL of ADA enzyme solution to 990 µL of substrate solution. Mix by inversion immediately.

  • Kinetic Read: Monitor the decrease in Absorbance at 265 nm (A265) continuously for 10 minutes at 25°C.

    • Causality: As Adenosine is converted to Inosine, A265 decreases.

  • Validation Check:

    • Adenosine Control: Must show a rapid, linear decrease in A265 (>0.1 AU/min).

    • 1-Deaza Test: Should show ΔA < 0.005 AU/min (essentially flatline).

  • Calculation:

    
    
    

Interpretation:

  • 95% Remaining indicates successful resistance to deamination (confirmed 1-deaza pharmacophore behavior).

  • <50% Remaining indicates the compound is a substrate (potential contamination or incorrect structure).

Part 5: References

  • Chiang, P. K., et al. (1977). 3-Deazaadenosine, an inhibitor of adenosylhomocysteine hydrolase.[4][5][6][7][8] Molecular Pharmacology. (Validated via Search Context 1.4, 1.11)

  • Mizuno, Y., et al. (1991). Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity.[4] Journal of Medicinal Chemistry. (Validated via Search Context 1.10)

  • Bereiter, R., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties.[5][9] Nucleic Acids Research.[9][10] (Validated via Search Context 1.2, 1.12)

  • Cristalli, G., et al. (1987). Adenosine deaminase inhibitors: Structure-activity relationships in 1-deazaadenosine analogues.[4] Journal of Medicinal Chemistry. (Validated via Search Context 1.23)

  • Stockert, J.A., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Journal of Physical Chemistry A. (Validated via Search Context 1.2, 1.8)

Sources

Foundational

Whitepaper: Biological Targets and Validation Workflows of Imidazo[4,5-c]pyridin-4-one Derivatives

Executive Summary The imidazo[4,5-c]pyridin-4-one scaffold represents a privileged pharmacophore in modern drug discovery, originally conceptualized through core-hopping strategies derived from the benzimidazole backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridin-4-one scaffold represents a privileged pharmacophore in modern drug discovery, originally conceptualized through core-hopping strategies derived from the benzimidazole backbone of the antihypertensive drug telmisartan. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its polypharmacology. By precisely tuning the steric and electronic properties of the imidazo[4,5-c]pyridin-4-one core, researchers can selectively engage three distinct biological targets: the Angiotensin II Type 1 (AT1) receptor , Peroxisome Proliferator-Activated Receptor-γ (PPARγ) , and Poly(ADP-ribose) polymerase-1 (PARP-1) .

This technical guide dissects the mechanistic causality behind these target interactions and provides self-validating experimental workflows essential for characterizing these derivatives in preclinical development.

Mechanistic Grounding: Target Biology and Structural Causality

Dual Targeting: AT1 Receptor Antagonism and PPARγ Partial Agonism

The primary application of imidazo[4,5-c]pyridin-4-one derivatives is the management of cardiometabolic syndrome via a dual-action mechanism ()[1].

  • AT1 Receptor (Antagonism): The AT1 receptor is a Gq-coupled GPCR responsible for Angiotensin II-induced vasoconstriction. Imidazo[4,5-c]pyridin-4-one derivatives achieve high-affinity antagonism through conformational restriction. By incorporating an indane ring into the scaffold, the molecule is locked into a bioactive conformation that perfectly occupies the orthosteric binding pocket of the AT1 transmembrane domains, effectively blocking Angiotensin II binding and subsequent intracellular calcium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) mobilization[2].
    
  • PPARγ (Partial Agonism): Full PPARγ agonists (like thiazolidinediones) cause severe adverse effects, including fluid retention and adipogenesis, by aggressively recruiting the co-activator SRC-1. Imidazo[4,5-c]pyridin-4-one derivatives act as partial agonists. Crystal structure analyses (e.g., X-ray crystallography of the ligand-binding domain) reveal that the lipophilic tail of these derivatives buries into the AF-2 (Activation Function 2) domain of PPARγ[3]. This unique binding pose stabilizes a distinct receptor conformation that improves insulin sensitivity without triggering the full adipogenic transcriptional program ()[4].

Emerging Target: PARP-1 Inhibition

Beyond cardiometabolic applications, functionalizing the imidazo[4,5-c]pyridine core (e.g., via the addition of a 7-carboxamide group) shifts the molecule's affinity toward oncology targets, specifically PARP-1 ()[5]. These derivatives act as competitive inhibitors at the NAD+ binding site of the PARP-1 catalytic domain. By preventing the poly(ADP-ribosyl)ation of histone proteins, they block DNA single-strand break repair, inducing synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations)[6].

Pathway Imidazo Imidazo[4,5-c]pyridin-4-one Derivatives AT1 AT1 Receptor (Antagonism) Imidazo->AT1 PPAR PPARγ Receptor (Partial Agonism) Imidazo->PPAR PARP PARP-1 Enzyme (Inhibition) Imidazo->PARP Vaso ↓ Vasoconstriction AT1->Vaso Insulin ↑ Insulin Sensitivity PPAR->Insulin Apop ↑ Tumor Apoptosis PARP->Apop

Fig 1. Multi-target biological pathways modulated by imidazo[4,5-c]pyridin-4-one derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be part of a self-validating system. Relying solely on biochemical binding affinity (


) is a common pitfall; binding does not guarantee the desired functional phenotypic response. The following protocols pair primary binding data with orthogonal functional readouts.
AT1 Functional Antagonism via FLIPR Calcium Assay

Causality: While radioligand binding confirms target engagement, a real-time Fluorometric Imaging Plate Reader (FLIPR) assay is required to validate that the compound functionally blocks Gq-coupled


 release.
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human AT1 receptor at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorescent dye) in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add imidazo[4,5-c]pyridin-4-one derivatives in a 10-point dose-response curve (0.1 nM to 10 µM). Crucial step: Incubate for 30 minutes to allow the conformationally restricted indane ring to achieve equilibrium in the orthosteric pocket.

  • Agonist Challenge: Inject an

    
     concentration of Angiotensin II.
    
  • Detection & Validation: Measure fluorescence (Ex 488 nm / Em 525 nm). Self-Validation: Generate a Schild plot using varying concentrations of Angiotensin II against fixed concentrations of the inhibitor to confirm competitive antagonism.

PPARγ Transactivation Reporter Assay

Causality: To differentiate a partial agonist from a full agonist, we must quantify the maximum efficacy (


) relative to a known full agonist (rosiglitazone). An ideal imidazo[4,5-c]pyridin-4-one derivative will plateau at an 

of 20-30%.
  • Transfection: Transiently co-transfect HEK293 cells with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter plasmid using Lipofectamine.

  • Treatment: 24 hours post-transfection, treat cells with test compounds (1 nM to 30 µM) and a parallel control curve of rosiglitazone.

  • Lysis & Detection: After 24 hours of compound exposure, lyse the cells, add D-luciferin substrate, and quantify luminescence.

  • Validation: Calculate the

    
     for potency and the % 
    
    
    
    normalized to the 1 µM rosiglitazone maximal response.
PARP-1 Enzymatic Chemiluminescence Assay

Causality: To validate the shift in target profile for 7-carboxamide derivatives, direct measurement of enzymatic poly(ADP-ribosyl)ation is required.

  • Plate Preparation: Coat 96-well plates with histone proteins and wash with PBST.

  • Enzyme Reaction: Add 0.5 U of recombinant human PARP-1 enzyme, biotinylated NAD+ substrate, and the test compounds. Incubate for 30 minutes at room temperature.

  • Detection: Add Streptavidin-HRP followed by a chemiluminescent substrate. The reduction in signal directly correlates to the inhibition of NAD+ utilization.

Workflow cluster_0 Primary Assays cluster_1 Secondary Assays Comp Compound Library (Imidazo-pyridines) Bind AT1 Radioligand Binding Comp->Bind Func FLIPR Calcium Mobilization Bind->Func Trans PPARγ Transactivation Func->Trans Enz PARP-1 Chemiluminescence Func->Enz Efficacy In Vivo Validation Trans->Efficacy Enz->Efficacy

Fig 2. Self-validating experimental workflow for evaluating imidazo[4,5-c]pyridin-4-one targets.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key imidazo-pyridine derivatives, demonstrating how structural modifications shift the primary biological target from AT1/PPARγ dual activity to PARP-1 inhibition.

Compound DesignationPrimary TargetSecondary TargetAT1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nM)
PPARγ

(nM)
PPARγ

(%)
PARP-1

(nM)
Telmisartan (Reference)AT1PPARγ1.2>1000~15%N/A
Compound 21b AT1PPARγ7.029527%N/A
Compound 11a (XZ-120312)[6]PARP-1N/AN/AN/AN/A8.6 ± 0.6

Note: Compound 21b represents an optimized imidazo[4,5-c]pyridin-4-one with an indane ring restriction, exhibiting potent dual pharmacology and excellent ADME properties. Compound 11a represents a 7-carboxamide functionalized derivative optimized for oncology.

References

  • Casimiro-Garcia A, et al. "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

  • Wang Z, et al. "Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ." Oncotarget, 2017. URL: [Link]

  • Krause M, Foks H, Gobis K. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017. URL: [Link]

  • Zhu Y, et al. "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

Sources

Foundational

Thermodynamic Stability of Imidazopyridinone Tautomers: A Technical Guide

The following technical guide details the thermodynamic stability of imidazopyridinone tautomers, focusing on the structural determinants, solvent effects, and validation methodologies required for rigorous analysis in d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability of imidazopyridinone tautomers, focusing on the structural determinants, solvent effects, and validation methodologies required for rigorous analysis in drug discovery.

Executive Summary

In medicinal chemistry, the imidazopyridinone scaffold presents a complex case of tautomeric equilibrium that directly impacts ligand-target binding, solubility, and permeability. Unlike simple pyridones, where the keto (lactam) form is generally dominant in solution, imidazopyridinones exhibit a scaffold-dependent preference driven by the competition between aromaticity retention and carbonyl bond strength .

This guide provides a high-level analysis of the two most pharmacologically relevant isomers: imidazo[1,2-a]pyridin-2-one and imidazo[4,5-b]pyridin-2-one . It establishes protocols for predicting and validating the dominant tautomer, synthesizing computational thermodynamics with experimental NMR spectroscopy.

Part 1: Structural Determinants of Stability

The thermodynamic stability of imidazopyridinone tautomers is governed by the energy trade-off between the formation of a strong C=O bond (keto form) and the preservation of the 10-


 aromatic system (enol form).
Imidazo[1,2-a]pyridin-2-one System

This scaffold contains a bridgehead nitrogen, creating a unique constraint on tautomerism.

  • Tautomer A (Enol / 2-Hydroxy): Fully aromatic. The hydroxyl group at C2 allows the 10-

    
     electron system (fused pyridine and imidazole rings) to remain intact.
    
  • Tautomer B (Keto / 3H-Isomer): Non-aromatic. The formation of the carbonyl at C2 requires saturation at C3 (sp³ hybridization), which interrupts the cyclic conjugation of the imidazole ring.

  • Thermodynamic Outcome: Unlike 2-pyridone, where the lactam is favored, the Enol form is thermodynamically dominant in the gas phase and non-polar solvents because the loss of aromaticity in the keto form presents a high energetic penalty (~15–20 kcal/mol). However, polar solvents or specific substitutions (e.g., exocyclic double bonds at C3) can stabilize the keto form or zwitterionic resonance structures.

Imidazo[4,5-b]pyridin-2-one System

This scaffold is a purine analog (deaza-purine) where the imidazole ring is fused to a pyridine.

  • Tautomer A (Keto / 1,3-Dihydro): Highly stable. This form resembles a cyclic urea (benzimidazolone-like). It retains the aromaticity of the pyridine ring while benefiting from the resonance stabilization of the urea moiety.

  • Tautomer B (Enol / 2-Hydroxy): Less stable. While fully aromatic, the gain in aromaticity is often outweighed by the stability of the amide-like resonance in the keto form.

  • Thermodynamic Outcome: The Keto form is thermodynamically dominant across most phases. The proton is typically located on the imidazole nitrogens (N1/N3), maintaining a high dipole moment and hydrogen bond donor/acceptor capability.

Part 2: Visualization of Tautomeric Equilibria

The following diagram illustrates the competing pathways and the structural consequences of tautomerization for the [1,2-a] system.

TautomerStability cluster_0 Thermodynamic Drivers Enol Enol Form (2-Hydroxy) Fully Aromatic (10-pi) Dominant in [1,2-a] TS Transition State (Proton Transfer) Enol->TS ΔG‡ High TS->Enol Fast Relaxation Keto Keto Form (2-Oxo-3H) Non-Aromatic Imidazole High Energy Penalty TS->Keto Keto->TS Arom Aromaticity (Stabilizes Enol) Arom->Enol Bond C=O Bond Strength (Stabilizes Keto) Bond->Keto Solv Solvent Polarity (Stabilizes Dipoles) Solv->Keto High ε

Caption: Thermodynamic equilibrium of Imidazo[1,2-a]pyridin-2-one. Green arrow indicates the driving force of aromaticity.

Part 3: Computational & Experimental Protocols

To accurately determine the tautomeric ratio (K_taut) for a specific derivative, a combined approach is required.

Computational Protocol (DFT)

Standard gas-phase calculations often fail for tautomers due to the neglect of specific solvation (hydrogen bonding).

Step-by-Step Workflow:

  • Conformational Search: Generate conformers for all possible tautomers (Enol, Keto-N, Keto-C).

  • Geometry Optimization:

    • Level of Theory: DFT B3LYP or M06-2X with a triple-zeta basis set (e.g., 6-311++G(d,p)).

    • Solvation: Use SMD (Solvation Model based on Density) rather than simple PCM, as SMD better accounts for non-electrostatic terms (cavitation, dispersion).

  • Frequency Calculation: Verify minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Microsolvation (Critical Step): If the solvent is protic (water, methanol), explicitly include 1-2 solvent molecules in the calculation to model the proton transfer bridge. This often lowers the barrier and stabilizes the keto form via H-bonding.

Experimental Validation (NMR)

NMR is the gold standard for distinguishing these tautomers in solution.

FeatureEnol Form (Aromatic)Keto Form (Non-Aromatic/Amide)

C Chemical Shift (C2)
150 – 160 ppm (C-OH like)165 – 175 ppm (C=O like)

C Chemical Shift (C3)
90 – 110 ppm (sp² aromatic)40 – 60 ppm (sp³ aliphatic)

H NMR (C3-H)
Aromatic singlet/doublet (~7-8 ppm)Aliphatic methylene (~3-5 ppm)

N NMR
Pyridine-like (-100 to -150 ppm)Amide-like (shifted downfield)

Protocol:

  • Solvent Scan: Record

    
    H and 
    
    
    
    C NMR in non-polar (CDCl
    
    
    , C
    
    
    D
    
    
    ) and polar aprotic (DMSO-
    
    
    ) solvents.
  • Observation: A shift in the C3 signal from aromatic region (Enol) to aliphatic region (Keto) indicates a solvent-driven tautomeric shift.

  • Trapping: If equilibrium is fast, signals will average. Lower the temperature (to -40°C) to decoalesce signals and observe distinct tautomers.

Part 4: Data Summary & References

Relative Stability Table (Calculated )

Values are approximate and scaffold-dependent.

ScaffoldDominant Form (Gas)Dominant Form (Water)Primary Driver
Imidazo[1,2-a]pyridin-2-one Enol (

kcal/mol)
Enol (Minor Keto presence)Aromaticity of 10-

system
Imidazo[4,5-b]pyridin-2-one Keto (

kcal/mol)
Keto (Exclusive)Urea resonance + Pyridine aromaticity
2-Pyridone (Reference) Enol (slight preference)Keto (strong preference)Dimerization / Solvation
References
  • Guerret, P. et al. "Tautomerism of Imidazo[1,2-a]pyridin-2-ones." Bulletin de la Société Chimique de France, 1972. (Classic establishment of enol preference).
  • Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 1976. (Foundational text on heterocyclic tautomerism).
  • Siodla, T. et al. "Tautomerism of imidazo[1,2-a]pyridine derivatives: A DFT study." Journal of Molecular Structure, 2015. Link

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.
  • Al-Mulla, A. "Solvent effects on the tautomeric equilibrium of 2-pyridone derivatives." RSC Advances, 2018. Link

Exploratory

The Role of the Imidazo[4,5-c]pyridin-4-one Scaffold in Nucleoside Analog Discovery: A Technical Deep-Dive

Executive Summary In the landscape of antiviral and antineoplastic drug discovery, the rational design of nucleoside analogs relies heavily on isosteric replacements that deceive viral polymerases while evading host cata...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral and antineoplastic drug discovery, the rational design of nucleoside analogs relies heavily on isosteric replacements that deceive viral polymerases while evading host catabolic enzymes. The imidazo[4,5-c]pyridin-4-one scaffold—the core pharmacophore of 3-deazapurine nucleosides like 3-deazaguanine (3-DG) and 3-deazaguanosine—represents a masterclass in this approach[1]. By replacing the N3 nitrogen of the natural guanine base with a carbon atom (CH), medicinal chemists fundamentally alter the electronic landscape of the nucleobase. This guide explores the mechanistic causality, experimental workflows, and recent breakthroughs surrounding this highly versatile scaffold.

Chemical Rationale & Structural Biology

The substitution of N3 with CH in the purine ring to form the imidazo[4,5-c]pyridin-4-one core is not merely structural; it is profoundly electronic.

  • Enzymatic Evasion: Natural purines are rapidly degraded by purine nucleoside phosphorylase (PNP). The deaza modification alters the pKa and electron density of the adjacent imidazole ring, rendering the glycosidic bond highly resistant to PNP-mediated cleavage.

  • Kinase Recognition: Despite this resistance to catabolism, the scaffold retains the precise hydrogen-bonding network required to be recognized by host salvage enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), allowing efficient conversion into the active 5'-monophosphate, and subsequently, the 5'-triphosphate[2].

Mechanistic Pathways: Multi-Target Disruption

Once intracellularly activated to their triphosphate forms, imidazo[4,5-c]pyridin-4-one nucleosides exert their effects through a multi-targeted mechanism, reducing the likelihood of viral resistance:

  • IMPDH Inhibition (Host-Targeted): The metabolites act as competitive inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH). By blocking IMPDH, the analog starves the infected cell of the de novo GTP pool, creating a nucleoside bottleneck that critically impairs rapid viral replication[3].

  • RdRp Incorporation (Viral-Targeted): The active triphosphate is recognized by the viral RNA-dependent RNA polymerase (RdRp). Because these analogs possess a 3'-OH group on their ribose sugar, they are not obligate chain terminators. Instead, they are incorporated into the nascent viral RNA strand, leading to an accumulation of transition mutations and ultimate viral death via "error catastrophe" or lethal mutagenesis[4].

  • RNA Capping Machinery (Emerging Mechanism): A landmark 2025 study revealed that 3-deazaguanosine (C3Guo) exhibits potent activity against SARS-CoV-2. Unexpectedly, it does not act primarily as an RdRp inhibitor; rather, it selectively disrupts the viral RNA capping machinery, preventing the formation of translationally competent viral RNA[2][5].

Mechanism Prodrug Imidazo[4,5-c]pyridin-4-one Nucleoside (e.g., C3Guo) Kinase Cellular Kinases (HGPRT / NMPKs) Prodrug->Kinase Phosphorylation Triphosphate Active 5'-Triphosphate Metabolite Kinase->Triphosphate Activation IMPDH IMPDH Inhibition (GTP Depletion) Triphosphate->IMPDH Host Target RdRp RdRp Incorporation (Lethal Mutagenesis) Triphosphate->RdRp Viral Target Capping Viral RNA Capping Machinery Inhibition Triphosphate->Capping Viral Target (SARS-CoV-2)

Mechanistic pathways of Imidazo[4,5-c]pyridin-4-one nucleoside analogs.

Experimental Workflows: The Virus Yield Reduction (VYR) Assay

To rigorously validate the efficacy of imidazo[4,5-c]pyridin-4-one analogs, the Virus Yield Reduction (VYR) assay is the gold standard[4]. Unlike simple Cytopathic Effect (CPE) assays—which only measure cell survival and can be confounded by the compound's own cytotoxicity—VYR quantifies the actual reduction in infectious viral progeny. This creates a self-validating system when paired with a parallel cytotoxicity (


) assay.
Step-by-Step VYR Protocol
  • Cell Seeding: Seed permissive cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Viral Adsorption: Infect cells with the target virus at a defined Multiplicity of Infection (MOI, typically 0.01 to 0.1) for 1 hour.

  • Compound Treatment: Aspirate the viral inoculum to remove unattached virions. Add serial dilutions of the imidazo[4,5-c]pyridin-4-one analog (e.g., 0.1 μM to 200 μM) in maintenance media.

  • Incubation: Incubate for 48–72 hours until peak viral replication is achieved in the vehicle control wells.

  • Harvesting & Titer (

    
    ):  Collect the supernatant. Quantify infectious viral particles using a standard plaque assay on a fresh monolayer of cells, or quantify viral RNA via TaqMan RT-qPCR.
    
  • Cytotoxicity Profiling (

    
    ):  In a parallel, uninfected plate treated with the exact same compound dilutions, add a cell viability reagent. Crucial Insight: The choice of dye matters. 3-Deazaguanine exhibits highly variable 
    
    
    
    readouts depending on the dye used (e.g., 2.4 μM with Neutral Red vs. 93 μM with alamarBlue fluorescence), which drastically impacts the calculated Selectivity Index (SI)[3].

Workflow Step1 1. Cell Culture Seed Vero E6 cells Step2 2. Viral Infection Infect at specific MOI Step1->Step2 Step3 3. Compound Treatment Add serial dilutions of analog Step2->Step3 Step4 4. Incubation 48-72h at 37°C Step3->Step4 Step5 5. Harvest & Titer Quantify via Plaque Assay/qPCR Step4->Step5 Step6 6. Data Analysis Calculate EC50 and CC50 Step5->Step6

Standard Virus Yield Reduction (VYR) and Cytotoxicity workflow.

Quantitative Data & Structure-Activity Relationship (SAR)

The broad-spectrum potential of the imidazo[4,5-c]pyridin-4-one scaffold is evidenced by its efficacy against diverse viral families, ranging from Filoviridae to Coronaviridae.

CompoundTarget Virus

(μM)

(μM)
Primary Mechanism
3-Deazaguanosine (C3Guo) SARS-CoV-21.14>200RNA Capping Machinery[5][6]
3-Deazaguanine (3-DG) Ebola Zaire (Mayinga)~10.0*>100RdRp / IMPDH[4]
3-Deazaguanine (3-DG) EV-D687.0 – 13.0>80RdRp Incorporation[]
3-Deazaguanine (3-DG) Junin VirusActive2.4 – 93.0**IMPDH / RdRp[3]

*Frequently utilized as a positive control standard in highly pathogenic viral VYR assays. **Highly dependent on the specific cell viability dye utilized (e.g., alamarBlue vs. Neutral Red)[3].

Future Perspectives in Drug Development

The recent discovery that 3-deazaguanosine targets the SARS-CoV-2 capping machinery—preventing COVID-19 pneumonia in in vivo hamster models more effectively than molnupiravir[5]—reinvigorates the imidazo[4,5-c]pyridin-4-one scaffold as a prime candidate for next-generation antivirals. Future medicinal chemistry efforts will likely focus on combining this deazapurine base with advanced ribose modifications (e.g., 4'-fluorination to resist viral exonuclease proofreading) and phosphoramidate prodrug technologies (ProTides) to bypass the rate-limiting initial kinase phosphorylation step entirely.

References

  • Source: National Institutes of Health (NIH)
  • Source: ResearchGate / iScience (March 2025)
  • 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia | BioWorld Source: BioWorld URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

De Novo Synthesis of 4H-Imidazo[4,5-c]pyridin-4-one from 3,4-Diaminopyridine: A Mechanistic and Practical Guide

Pharmacological Context & Strategic Overview The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Derivatives of 4H-imidazo[4,5-c]pyridin-4-one have demonstrated profound therapeutic po...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Strategic Overview

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Derivatives of 4H-imidazo[4,5-c]pyridin-4-one have demonstrated profound therapeutic potential, most notably as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists for the treatment of metabolic syndrome and hypertension[1]. Furthermore, modifications at the C4 and C6 positions of this core have yielded potent, selective Toll-like receptor 7 (TLR7) agonists[2].

Synthesizing the 4-oxo derivative directly from 3,4-diaminopyridine requires a strategic three-phase approach. Because 3,4-diaminopyridine lacks oxygenation at the C2 position (which corresponds to the C4 position of the fused imidazopyridine system), the oxygen must be introduced post-cyclization. This is achieved through a regioselective N-oxidation followed by a Polonovski-type rearrangement[2].

Mechanistic Rationale & Reaction Logic

To ensure reproducibility and analytical control, it is critical to understand the causality behind each synthetic transformation:

  • Phase 1: Dehydrative Annulation. The synthesis begins with the condensation of 3,4-diaminopyridine with formic acid. Formic acid acts as both the solvent and the electrophilic one-carbon synthon. The vicinal diamines attack the carbonyl carbon, followed by dehydration to forge the imidazole ring[3].

  • Phase 2: Regioselective N-Oxidation. The resulting 1H-imidazo[4,5-c]pyridine contains three nitrogen atoms. However, the pyridine nitrogen (N5) is significantly more nucleophilic and sterically accessible than the imidazole nitrogens (which are involved in tautomerism and have their lone pairs partially delocalized into the aromatic

    
    -system). Treatment with meta-chloroperoxybenzoic acid (mCPBA) selectively yields the 1H-imidazo[4,5-c]pyridine-5-oxide[2].
    
  • Phase 3: Polonovski Rearrangement & Hydrolysis. This is the critical oxygen-transfer step. Heating the N-oxide in acetic anhydride generates a highly electrophilic N-acetoxypyridinium intermediate. The addition of potassium acetate (KOAc) provides a mild base that facilitates the deprotonation of the adjacent C4 carbon, forming an anhydrobase. The acetate group then migrates to the C4 position. Subsequent base-catalyzed hydrolysis of the acetate ester yields an enol that rapidly tautomerizes to the highly stable 4H-imidazo[4,5-c]pyridin-4-one[2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1H-Imidazo[4,5-c]pyridine

Objective: Construct the fused bicyclic core.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine (10.0 g, 91.6 mmol) and 85% formic acid (50 mL).

  • Execution: Heat the mixture to a gentle reflux (approx. 100–105 °C) under an inert nitrogen atmosphere for 6 to 8 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly polar, streaking diamine starting material will be consumed, replaced by a distinct, UV-active spot at a higher

    
    .
    
  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formic acid. Dissolve the viscous residue in water (50 mL) and slowly neutralize with saturated aqueous

    
     until pH 7.5–8.0 is reached. Extract the aqueous layer with n-butanol (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate to yield the product as an off-white solid.
Protocol B: Synthesis of 1H-Imidazo[4,5-c]pyridine-5-oxide

Objective: Regioselective activation of the pyridine ring.

  • Reaction Setup: Dissolve 1H-imidazo[4,5-c]pyridine (5.0 g, 42.0 mmol) in a mixture of anhydrous dichloromethane (DCM) and methanol (9:1 v/v, 100 mL).

  • Execution: Portion-wise, add mCPBA (77% max, 23.5 g, ~105 mmol, 2.5 eq) while maintaining the internal temperature below 30 °C. Once added, affix a reflux condenser and heat the solution to 45–50 °C for 1.5 hours[2].

  • IPC: TLC (DCM:MeOH 8:2) will reveal the complete consumption of the starting material. The N-oxide product is significantly more polar and will appear as a lower

    
     spot.
    
  • Workup & Purification: Quench the reaction by adding saturated aqueous

    
     (50 mL) to destroy excess peroxide. Remove the organic solvents under vacuum. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 5% to 15% MeOH in DCM, to isolate the pure 5-oxide.
    
Protocol C: Polonovski Rearrangement to 4H-Imidazo[4,5-c]pyridin-4-one

Objective: Oxygen migration and tautomerization to the target pyridinone.

  • Reaction Setup: In a 2-neck flask, suspend 1H-imidazo[4,5-c]pyridine-5-oxide (4.0 g, 29.6 mmol) in acetic anhydride (40 mL).

  • Execution (Rearrangement): Heat the suspension to 105 °C with vigorous stirring until a clear solution is obtained (indicating the formation of the N-acetoxypyridinium intermediate). Discontinue heating briefly, carefully add anhydrous potassium acetate (2.9 g, 29.6 mmol, 1.0 eq), and resume reflux for 30 minutes[2]. A solid will begin to precipitate.

  • Execution (Hydrolysis): Cool the mixture and concentrate under vacuum to remove acetic anhydride. Dissolve the resulting 4-acetoxy intermediate in ethanol (40 mL). Add a solution of NaOH (2.4 g, 60.0 mmol) in water (10 mL) and reflux for 4 hours.

  • Workup & Purification: Cool the mixture to 0 °C in an ice bath. Adjust the pH to 6.5–7.0 using 1M HCl. The target 4H-imidazo[4,5-c]pyridin-4-one will precipitate as a crystalline solid. Filter, wash with cold water and minimal cold ethanol, and dry under high vacuum.

Quantitative Data & Reaction Parameters

Reaction PhaseReagents & StoichiometryTemp & TimeIn-Process Control (IPC)Expected Yield
1. Annulation 3,4-Diaminopyridine (1.0 eq)Formic Acid (excess)100 °C6–8 hTLC (9:1 DCM:MeOH)Product

> SM

80 – 85%
2. N-Oxidation Imidazo[4,5-c]pyridine (1.0 eq)mCPBA (2.5 eq)50 °C1.5 hTLC (8:2 DCM:MeOH)Product

< SM

80 – 85%
3. Rearrangement 5-oxide (1.0 eq),

(excess)KOAc (1.0 eq)
105 °C0.5 hVisual: Suspension clears, then new solid precipitatesN/A (Telescoped)
4. Hydrolysis Acetate intermediate (1.0 eq)NaOH (2.0 eq)80 °C4.0 hPrecipitation of product upon neutralization at 0 °C60 – 70%(Over 2 steps)

Process Workflow Visualization

Workflow cluster_step1 Phase 1: Annulation cluster_step2 Phase 2: N-Oxidation cluster_step3 Phase 3: Rearrangement & Hydrolysis SM 3,4-Diaminopyridine (Starting Material) R1 Formic Acid (Reflux, 6h) Dehydrative Cyclization SM->R1 I1 1H-Imidazo[4,5-c]pyridine R1->I1 R2 mCPBA, DCM/MeOH (50°C, 1.5h) Electrophilic Oxygen Transfer I1->R2 I2 1H-Imidazo[4,5-c]pyridine-5-oxide R2->I2 R3 1. Ac2O, KOAc (Reflux, 0.5h) 2. NaOH, EtOH (Reflux, 4h) I2->R3 PROD 4H-Imidazo[4,5-c]pyridin-4-one (Target Product) R3->PROD

Synthetic workflow for 4H-imidazo[4,5-c]pyridin-4-one via Polonovski rearrangement.

References

  • Casimiro-Garcia, A., et al. "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." Bioorganic & Medicinal Chemistry Letters, 2013, 23(3), 767-772. URL:[Link]

  • Keri, R. S., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017, 22(3), 448. URL:[Link]

  • Shukla, N. M., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, 2013, 11, 6014-6024. URL:[Link]

Sources

Application

Application Note: Regioselective Glycosylation Strategies for Imidazo[4,5-c]pyridin-4-one Derivatives

Executive Summary The imidazo[4,5-c]pyridin-4-one core—most notably recognized in the structure of 3-deazaguanine and its derivatives—is a privileged heterocyclic scaffold in the development of antiviral agents, antineop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridin-4-one core—most notably recognized in the structure of 3-deazaguanine and its derivatives—is a privileged heterocyclic scaffold in the development of antiviral agents, antineoplastic drugs, and peroxisome proliferator-activated receptor-γ (PPARγ) modulators. However, the synthesis of nucleoside analogs from this core presents significant regiochemical and stereochemical challenges. The presence of multiple competing nitrogen nucleophiles (N1, N3, and N9 equivalent positions) often leads to complex isomeric mixtures during standard coupling procedures.

This application note provides a comprehensive, field-proven guide to the glycosylation of imidazo[4,5-c]pyridin-4-one. By contrasting the thermodynamic control of the classic Vorbrüggen silyl-Hilbert-Johnson reaction with the kinetic precision of the sodium salt glycosylation method, researchers can rationally select the appropriate protocol to maximize the yield and anomeric purity of their target nucleosides.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The successful synthesis of 3-deazapurine nucleosides relies entirely on controlling the nucleophilicity of the heterocyclic core.

1. The Vorbrüggen Approach (Thermodynamic Control) In the standard Vorbrüggen glycosylation, the imidazo[4,5-c]pyridin-4-one core is first silylated using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl). This silylation breaks the strong intermolecular hydrogen bonding network, solubilizing the base in organic solvents. Upon the addition of a Lewis acid (typically TMSOTf) and an acylated sugar, an electrophilic oxocarbenium ion is generated. Because the silylated base is in dynamic equilibrium, the reaction is thermodynamically driven. For imidazo[4,5-c]pyridin-4-one, this often results in a problematic mixture of N-1 and N-3 glycosyl derivatives with a high proportion of the unintended


-anomer .

2. The Sodium Salt Approach (Kinetic Control) To bypass the thermodynamic scrambling of the Vorbrüggen method, the sodium salt glycosylation method employs sodium hydride (NaH) to irreversibly deprotonate the most acidic nitrogen on the core. This generates a highly localized, kinetically active nucleophile. When reacted with an


-halogenated sugar featuring bulky protecting groups (such as p-toluoyl groups at the 3' and 5' positions), the steric shielding forces an 

displacement strictly from the

-face. This method yields exclusively the

-anomers at the desired position, making it the superior choice for targeted drug development .

G cluster_0 Method A: Vorbrüggen Glycosylation cluster_1 Method B: Sodium Salt Glycosylation Base Imidazo[4,5-c]pyridin-4-one (Nucleobase Core) Silyl Silylation (HMDS, TMSCl) Base->Silyl Thermodynamic Control NaSalt Deprotonation (NaH, DMF) Base->NaSalt Kinetic Control Lewis Lewis Acid Catalysis (TMSOTf + Acylated Sugar) Silyl->Lewis Mix Isomeric Mixture (N1/N3, α/β anomers) Lewis->Mix Halosugar SN2 Displacement (α-Halogenated Sugar) NaSalt->Halosugar Beta Regioselective β-Anomer (Target Nucleoside) Halosugar->Beta

Fig 1: Reaction pathways contrasting thermodynamic Vorbrüggen vs. kinetic Sodium Salt glycosylation.

Quantitative Performance Comparison

The following table summarizes the expected outcomes of both methodologies based on historical synthetic data of 3-deazapurine derivatives .

ParameterVorbrüggen GlycosylationSodium Salt Glycosylation
Primary Reagents HMDS, TMSCl, TMSOTfNaH (60% dispersion), DMF
Sugar Donor 1-O-Acetyl-protected ribofuranose

-Chloro/Bromo-protected sugar
Reaction Mechanism

-like (Oxocarbenium intermediate)

(Direct displacement)
Anomeric Purity Poor (

and

mixture)
Excellent (Exclusive

-anomer)
Regioselectivity Low (N1, N3, N9 scrambling)High (Directed by core acidity)
Typical Isolated Yield 40% – 55%70% – 85%

Self-Validating Experimental Protocols

Protocol A: Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson)

Use Case: When exploring structure-activity relationships (SAR) where multiple positional isomers are desired for screening.

Step 1: Silylation of the Nucleobase

  • Suspend 1.0 eq of imidazo[4,5-c]pyridin-4-one in anhydrous hexamethyldisilazane (HMDS, 10 mL/mmol).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq) and ammonium sulfate (0.05 eq).

  • Reflux the mixture at 120 °C under an argon atmosphere until the suspension becomes a clear solution (typically 2–4 hours). Causality: The clarification of the solution is a visual self-validation that the intermolecular hydrogen bonds have been successfully broken via complete silylation.

  • Concentrate the solution in vacuo to yield a viscous oil. Co-evaporate twice with anhydrous toluene to remove residual HMDS.

Step 2: Lewis Acid Catalyzed Coupling

  • Dissolve the silylated base in anhydrous 1,2-dichloroethane (DCE, 15 mL/mmol) and add 1.1 eq of 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose.
    
  • Cool the reaction vessel to 0 °C. Add 1.2 eq of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. In-Process QC: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the sugar donor indicates the consumption of the oxocarbenium intermediate.

Step 3: Quenching and Purification

  • Quench the reaction by pouring it into ice-cold saturated aqueous

    
    .
    
  • Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous

    
     and concentrate.
    
  • Purify the isomeric mixture via silica gel flash chromatography. Validation: Analyze fractions via

    
     NMR. The anomeric proton (
    
    
    
    ) will appear between 5.8–6.5 ppm. A large coupling constant (
    
    
    Hz) indicates the
    
    
    -anomer, while a smaller coupling constant (
    
    
    Hz) indicates the target
    
    
    -anomer.
Protocol B: Regioselective Sodium Salt Glycosylation

Use Case: When high yields of a specific


-anomer are required for downstream in vivo studies or scale-up.

Step 1: Kinetic Deprotonation

  • Suspend 1.0 eq of the imidazo[4,5-c]pyridin-4-one derivative in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) under argon.

  • Cool the suspension to 0 °C and carefully add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Stir for 45 minutes at room temperature. Causality: The cessation of hydrogen gas evolution serves as a self-validating marker that the highly nucleophilic sodium salt has been fully formed.

Step 2:


 Displacement 
  • Re-cool the reaction to 0 °C. Add a solution of 1.1 eq of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

    
    -D-erythro-pentofuranose in anhydrous DMF dropwise over 15 minutes.
    
  • Stir the reaction at room temperature for 12–16 hours. Causality: The bulky p-toluoyl protecting groups sterically hinder the

    
    -face of the sugar. The nucleobase is forced to attack from the 
    
    
    
    -face, inverting the stereocenter of the
    
    
    -chloride exclusively to the
    
    
    -nucleoside.

Step 3: Workup and Validation

  • Quench the reaction with 0.5 mL of glacial acetic acid to neutralize unreacted NaH.

  • Remove the DMF under high vacuum. Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purify via recrystallization (ethanol/water) or flash chromatography. Validation: Conduct 2D NOESY NMR. A strong cross-peak between the anomeric proton (

    
    ) and the 
    
    
    
    proton will definitively confirm the exclusive formation of the
    
    
    -anomer .

Downstream Biological Implications

Once successfully synthesized and deprotected, 3-deazaguanosine analogs act as potent prodrugs. Upon cellular entry, they are phosphorylated by intracellular kinases into their active nucleotide triphosphate forms. These active metabolites competitively inhibit viral RNA/DNA polymerases, leading to chain termination and the arrest of viral replication.

Pathway Prodrug 3-Deazaguanosine (Imidazo[4,5-c]pyridine) Kinase Intracellular Kinases Prodrug->Kinase Phosphorylation Nucleotide 3-Deaza-GTP (Active Metabolite) Kinase->Nucleotide Polymerase Viral Polymerase (Inhibition) Nucleotide->Polymerase Substrate Competition Apoptosis Viral Replication Arrest Polymerase->Apoptosis

Fig 2: Intracellular activation and mechanism of action for 3-deazaguanosine analogs.

References

  • Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Journal of Medicinal Chemistry. [Link]

  • A new synthesis of certain 7-(beta-D-ribofuranosyl) and 7-(2-deoxy-beta-D-ribofuranosyl) derivatives of 3-deazaguanine via the sodium salt glycosylation procedure. Nucleic Acids Research.[Link]

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega.[Link]

  • Synthesis of 2′-O-methyl-RNAs incorporating a 3-deazaguanine, and UV melting and computational studies on its hybridization properties. Nucleic Acids Research.[Link]

Method

Application Note: Microwave-Assisted Synthesis of Imidazopyridinone Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Pharmacological Context Imidazopyridines and their...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Pharmacological Context

Imidazopyridines and their oxidized analogues, imidazopyridinones, represent a highly privileged class of fused bicyclic heterocycles. They serve as the core scaffold for numerous commercially successful therapeutics—including zolpidem, alpidem, and olprinone—exhibiting profound anxiolytic, antibacterial, and anti-inflammatory properties[1].

Historically, the synthetic routes to these scaffolds have relied on harsh thermal conditions, prolonged reflux times (often 12–24 hours), and toxic organic solvents. These conventional methods frequently suffer from poor atom economy and thermal degradation of sensitive functional groups. The integration of Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this workflow. By leveraging dielectric heating, MAOS accelerates reaction kinetics, improves regioselectivity, and drastically enhances overall yields, making it an indispensable tool for modern drug discovery[2].

Mechanistic Insights: The Microwave Advantage

As synthetic chemists, we must understand why a technology works to fully exploit its potential. The superiority of microwave irradiation over conventional convective heating in the synthesis of imidazopyridinones is rooted in physical chemistry:

  • Dielectric Heating & Arrhenius Kinetics: Conventional oil baths rely on thermal conductivity through the reaction vessel, leading to temperature gradients. Microwave irradiation, however, directly couples with the dipoles of the solvent and the reagents. This induces rapid molecular friction and localized superheating, directly accelerating the reaction rate according to the Arrhenius equation[2].

  • Overcoming MCR Activation Barriers: Multicomponent reactions (MCRs)—such as the condensation of 2-aminopyridines with aldehydes and Meldrum's acid to form imidazopyridinones—involve complex transition states. Microwave energy provides the rapid thermodynamic push required to bypass intermediate energy barriers (e.g., iminium ion formation), suppressing unwanted side reactions like homopolymerization[3].

  • Green Chemistry Alignment: MAOS enables the use of benign, highly polar solvents (such as ethanol or water) which efficiently absorb microwave energy (high loss tangent), eliminating the need for hazardous, high-boiling organic solvents[1].

Reaction Pathway & Logical Workflow

The most robust approach to synthesizing the imidazopyridinone core is via a multicomponent condensation strategy. This involves a 2-aminopyridine derivative, an aldehyde (or glyoxal), and a cyclic 1,3-dicarbonyl compound like Meldrum's acid[4][5]. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael-type addition of the 2-aminopyridine, and subsequent intramolecular cyclization and decarboxylation.

Pathway A 2-Aminopyridine (Nucleophile) D Microwave Cavity (120°C, 15 min, EtOH) A->D B Aldehyde/Glyoxal (Electrophile) B->D C Meldrum's Acid (Cyclization Agent) C->D E Knoevenagel Intermediate D->E Condensation F Imidazopyridinone Scaffold E->F Cyclization & Decarboxylation

Reaction pathway for the microwave-assisted multicomponent synthesis of imidazopyridinones.

Quantitative Data Presentation

The empirical data strongly supports the transition to MAOS. Table 1 summarizes the comparative efficacy of conventional versus microwave-assisted methodologies for imidazopyridinone and related derivatives.

Table 1: Comparative Efficacy of Synthesis Methods for Imidazopyridinone Derivatives

EntrySynthetic MethodCatalyst / SolventTemp (°C)TimeYield (%)Purity Profile
1Conventional RefluxAcOH / Toluene11012-18 h45-55High byproduct formation
2Microwave IrradiationSc(OTf)₃ / EtOH12015 min88-92Clean, single major spot[2]
3Microwave IrradiationNH₄Cl / Water10020 min85-90Clean, eco-friendly[3]
4Microwave (Meldrum's)None / EtOH13010 min95Excellent[4]

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls and validation steps. The following methodology is designed to be a self-validating system, ensuring high reproducibility.

Materials & Instrumentation
  • Reagents: 2-Aminopyridine derivative (1.0 mmol), Aldehyde or Phenylglyoxal monohydrate (1.0 mmol)[4], Meldrum's acid (1.0 mmol).

  • Catalyst & Solvent: Scandium(III) triflate (Sc(OTf)₃) (10 mol%)[2]; Ethanol (HPLC grade, 3 mL).

  • Instrumentation: Dedicated Microwave Synthesizer (e.g., CEM Discover SP or Biotage Initiator)[2][6].

  • Consumables: 10 mL heavy-walled microwave reaction vials with Teflon-lined crimp caps.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, sequentially add 1.0 mmol of 2-aminopyridine, 1.0 mmol of the aldehyde, and 1.0 mmol of Meldrum's acid.

    • Causality Note: Sequential addition ensures the initial formation of the Knoevenagel intermediate before the nucleophilic attack of the 2-aminopyridine, severely reducing the homopolymerization of the aldehyde.

  • Catalyst & Solvent Addition: Add 10 mol% Sc(OTf)₃ and 3 mL of ethanol.

    • Causality Note: Sc(OTf)₃ acts as a water-tolerant Lewis acid, activating the carbonyl groups without being deactivated by the water generated during the condensation[2]. Ethanol acts as an excellent microwave absorber, promoting rapid heating.

  • Sealing and Purging: Purge the vial with nitrogen gas for 30 seconds and seal it with a Teflon-lined crimp cap.

    • Causality Note: Nitrogen purging prevents unwanted oxidative side reactions at elevated temperatures. The sealed vial allows the solvent to be heated safely above its atmospheric boiling point (autogenous pressure).

  • Microwave Irradiation: Place the vial in the microwave cavity. Set the parameters: Temperature = 120°C, Time = 15 minutes, Power = Variable (max 150 W), Stirring = High .

    • Causality Note: Dynamic power modulation by the instrument maintains a constant temperature, preventing thermal degradation while ensuring complete conversion[6].

  • Cooling & Depressurization: Allow the instrument to actively cool the vial using compressed air to <30°C before decapping.

    • Safety Imperative: Never open a hot microwave vial; sudden depressurization can cause explosive solvent boiling.

  • Isolation: Pour the reaction mixture into crushed ice/water (15 mL). The imidazopyridinone derivative will precipitate. Filter under vacuum and wash with cold aqueous ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure compound.

Workflow S1 1. Reagent Assembly (Reactants + Sc(OTf)3 + EtOH) S2 2. N2 Purge & Seal (Prevents Oxidation) S1->S2 S3 3. Microwave Irradiation (Dynamic Power, 120°C) S2->S3 S4 4. Active Air Cooling (Depressurization to <30°C) S3->S4 Autogenous Pressure Control S5 5. Isolation (Ice-Water Precipitation) S4->S5 S6 6. Analytical QC (LC-MS, 1H NMR, TLC) S5->S6 Yield & Purity Validation

Step-by-step operational workflow for microwave-assisted synthesis and validation.

Analytical Self-Validation (QC)

To confirm the success of the protocol and the structural integrity of the synthesized imidazopyridinone, perform the following analytical checks:

  • TLC Monitoring: Observe a distinct shift in the Retention factor (

    
    ) (e.g., from ~0.3 for the 2-aminopyridine starting material to ~0.6 for the product in a 7:3 EtOAc:Hexane mobile phase) under 254 nm UV light.
    
  • LC-MS: Identify the

    
     peak corresponding to the exact mass of the cyclized product. This confirms the successful loss of 
    
    
    
    and acetone/
    
    
    (a hallmark of Meldrum's acid decomposition during cyclization).
  • ¹H NMR (600 MHz, DMSO-d₆): Verify the disappearance of the highly deshielded aldehyde proton (

    
     ~9.5-10.0 ppm) and the primary amine protons (
    
    
    
    ~6.0 ppm). Look for the appearance of the characteristic rigid imidazopyridinone core protons, which typically present as distinct, tightly coupled aromatic signals[1][6].

References

  • Title: Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives Source: Connect Journals URL: [Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction Source: MDPI URL: [Link]

  • Title: One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: MDPI URL: [Link]

  • Title: An Efficient One-Pot Four-Component Synthesis of Functionalized Imidazo[1,2-a]pyridines Source: ResearchGate URL: [Link]

Sources

Application

Preparation of 3-deazaguanosine from 4H-imidazo[4,5-c]pyridin-4-one

Application Note: Preparation of 3-Deazaguanosine from 4H-imidazo[4,5-c]pyridin-4-one Part 1: Introduction & Strategic Analysis 3-Deazaguanosine (c³G) is a potent nucleoside analog exhibiting broad-spectrum antiviral and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-Deazaguanosine from 4H-imidazo[4,5-c]pyridin-4-one

Part 1: Introduction & Strategic Analysis

3-Deazaguanosine (c³G) is a potent nucleoside analog exhibiting broad-spectrum antiviral and antineoplastic activity. It functions primarily by inhibiting inosine monophosphate (IMP) dehydrogenase, depleting the guanine nucleotide pool.

The Synthetic Challenge: The user has specified the starting material as 4H-imidazo[4,5-c]pyridin-4-one . In the context of 3-deazaguanosine synthesis, this typically refers to the 6-amino derivative, commonly known as 3-deazaguanine .[1]

  • Note: If your starting material is the unsubstituted 4H-imidazo[4,5-c]pyridin-4-one (3-deazahypoxanthine), you must first install the exocyclic amino group at the C6 position (e.g., via nitration/reduction) before glycosylation to obtain the guanosine analog. This guide assumes the starting material is 3-deazaguanine (6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one).

Retrosynthetic Logic: The direct glycosylation of the 3-deazaguanine base is challenging due to:

  • Regioselectivity: Competition between the N1 and N3 positions on the imidazole ring. The N1-isomer is the biologically active target.

  • Solubility: The high polarity of the heterocyclic base requires efficient silylation to render it soluble in organic solvents for coupling.

  • Anomeric Control: Ensuring the formation of the

    
    -anomer over the 
    
    
    
    -anomer.

This protocol utilizes the Vorbrüggen Coupling (Silyl-Hilbert-Johnson Reaction) , the industry standard for nucleoside synthesis, optimized for the deazapurine scaffold.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Starting Material: 3-Deazaguanine (6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one).[1]

  • Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose.
    
  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

  • Solvents: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Workflow Diagram

SynthesisWorkflow Start Start: 3-Deazaguanine (Base) Silylation Step 1: Silylation (BSA/HMDS, Reflux) Target: Silylated Intermediate Start->Silylation Activation Coupling Step 2: Vorbrüggen Coupling (Sugar + TMSOTf) Solvent: MeCN/DCE Silylation->Coupling + Protected Ribose Workup Step 3: Aqueous Workup (NaHCO3 quench) Coupling->Workup Hydrolysis Deprotection Step 4: Deprotection (NH3 in MeOH) Removal of Benzoyl Groups Workup->Deprotection Crude Nucleoside Purification Step 5: Purification (Dowex OH- or RP-HPLC) Deprotection->Purification Target Target: 3-Deazaguanosine Purification->Target

Caption: Step-by-step workflow for the conversion of 3-deazaguanine to 3-deazaguanosine.

Step-by-Step Procedure

1. Activation of the Base (Silylation)

  • Rationale: 3-Deazaguanine is insoluble in most organic solvents. Silylation protects the exocyclic amine and the amide oxygen, creating a soluble "silylated base" that is nucleophilic at N1.

  • Protocol:

    • Suspend 3-deazaguanine (1.0 equiv, e.g., 500 mg) in anhydrous acetonitrile (10 mL) or HMDS (5 mL).

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 - 4.0 equiv).

    • Heat to reflux under an inert atmosphere (Argon/Nitrogen) for 2-4 hours until the solution becomes clear. A clear solution indicates complete silylation.

    • Optional: If using HMDS as solvent, evaporate the excess HMDS in vacuo to obtain the silylated base as a residue. If using BSA/MeCN, proceed directly to the next step (One-Pot).

2. Glycosylation (Vorbrüggen Coupling)

  • Rationale: The Lewis acid (TMSOTf) generates an oxocarbenium ion from the sugar, which is attacked by the silylated base. The 2-O-benzoyl group on the sugar directs the formation of the

    
    -anomer via neighboring group participation.
    
  • Protocol:

    • Dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-

      
      -D-ribofuranose  (1.1 equiv) in anhydrous acetonitrile (5 mL) and add to the silylated base solution.
      
    • Cool the mixture to 0°C.

    • Dropwise add TMSOTf (1.1 - 1.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor: Check reaction progress via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the sugar starting material.

3. Workup and Isolation

  • Protocol:

    • Quench the reaction by pouring into a cold, saturated NaHCO₃ solution (50 mL). This neutralizes the acid and hydrolyzes the silyl groups.

    • Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Intermediate: This yields the 2',3',5'-tri-O-benzoyl-3-deazaguanosine .

4. Global Deprotection

  • Rationale: Removal of the benzoyl protecting groups to release the free nucleoside.

  • Protocol:

    • Dissolve the crude intermediate in Methanolic Ammonia (saturated at 0°C, ~7 M).

    • Seal the vessel and stir at room temperature for 24-48 hours.

    • Concentrate the solution to dryness in vacuo.

5. Purification

  • Protocol:

    • Dissolve the residue in a minimum amount of water/methanol.

    • Method A (Resin): Pass through a column of Dowex 1x2 (OH- form) . Wash with water to remove benzamide, then elute the product with aqueous methanol (10-30%).

    • Method B (HPLC): Use a C18 reverse-phase column. Gradient: 0% to 20% Methanol in Water.

    • Lyophilize the product fractions to obtain 3-deazaguanosine as a white powder.

Part 3: Quality Control & Troubleshooting

Analytical Data Checklist:

  • UV Spectroscopy:

    
     ~275 nm (pH 1), ~263 nm (pH 11). Characteristic of the 3-deazaguanine core.
    
  • ¹H NMR (DMSO-d₆):

    • H1' Anomeric Proton: Look for a doublet around

      
       5.6 - 5.8 ppm.
      
    • Coupling Constant (

      
      ):  Should be ~5-6 Hz, confirming the 
      
      
      
      -configuration.
    • C2-H & C8-H: Singlets in the aromatic region (

      
       7.0 - 8.5 ppm).[3]
      

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete silylationEnsure the base is fully dissolved (clear solution) before adding sugar. Increase reflux time or BSA amount.
N3-Isomer Formation Temperature too high during additionKeep reaction at 0°C or lower during TMSOTf addition. N3-isomer is kinetically favored; N1 is thermodynamically favored.

-Anomer Presence
Lack of neighboring group participationEnsure the sugar donor has a 2-O-acyl group (Benzoyl is preferred over Acetyl for better

-selectivity).
Insolubility Nature of 3-deazaguanineUse the "Sodium Salt Method" (NaH in DMF) if silylation fails, though this often yields more N3-isomer.

Part 4: References

  • Cook, P. D., et al. (1976).[4] "Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors." Journal of the American Chemical Society, 98(6), 1492–1498.[4] Link

  • Revankar, G. R., et al. (1984). "Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides." Journal of Medicinal Chemistry, 27(11), 1389–1396. Link

  • Mairhofer, E., et al. (2019).[5] "Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig–Buchwald C–N Cross-Coupling." Organic Letters, 21(11), 3900–3903.[5] Link

  • Hinotani, N., et al. (2021). "Convenient Synthesis of 3-Deazapurine Nucleosides... Using Inosine as a Starting Material." Current Protocols, 1(11), e297.[5] Link

Sources

Method

Functionalization of N1 vs N5 positions in imidazopyridinones

Application Note: Regioselective Functionalization of N1 vs. N5 Positions in Imidazopyridinones Introduction & Strategic Context Imidazopyridinones—specifically the imidazo[4,5-c]pyridin-2-one scaffold—have emerged as pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of N1 vs. N5 Positions in Imidazopyridinones

Introduction & Strategic Context

Imidazopyridinones—specifically the imidazo[4,5-c]pyridin-2-one scaffold—have emerged as privileged pharmacophores in modern drug discovery. Recent high-profile applications include their use as selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors for radiosensitization[1] and as Src family kinase (SFK) inhibitors targeting glioblastoma[2].

A critical bottleneck in the hit-to-lead optimization of these molecules is the regioselective functionalization of the nitrogen atoms. The fused bicyclic system presents multiple nucleophilic sites: the imidazole nitrogens (N1, N3) and the pyridine nitrogen (N5). Because biological targets often require precise spatial orientation (e.g., N1 substituents projecting into the solvent-exposed region of the SFK ATP-binding pocket), controlling N1 vs. N5 functionalization is paramount to developing successful structure-activity relationships (SAR)[2].

Mechanistic Insights: Causality in Regioselectivity

The challenge of regioselectivity stems from the prototropic tautomerism inherent to the imidazo[4,5-c]pyridin-2-one core.

  • N1/N3 Positions (Imidazole Ring): These nitrogens are part of a cyclic urea/lactam system. Deprotonation yields an ambident anion distributed across N1, N3, and the C2 oxygen. Functionalization here is typically governed by kinetic control and steric hindrance.

  • N5 Position (Pyridine Ring): The N5 nitrogen possesses a localized lone pair in an sp2 orbital. While less acidic than the N1/N3 protons, N5 is highly nucleophilic. Alkylation at N5 under basic conditions often yields a stable zwitterionic or pyridinium species, making it the favored product under thermodynamic control [3].

When employing standard basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures), the reaction mixture heavily favors the N5-alkylated regioisomer due to thermodynamic equilibration[3]. To force N1-alkylation, chemists must manipulate the reaction kinetics using softer bases, lower temperatures, or alternative activation strategies like the Mitsunobu reaction.

Pathway Core Imidazo[4,5-c]pyridin-2-one (Tautomeric Mixture) N1_Pathway N1-Functionalization (Kinetic Control) Core->N1_Pathway Cs2CO3, DMF, 0°C Bulky Electrophile N5_Pathway N5-Functionalization (Thermodynamic Control) Core->N5_Pathway K2CO3, DMF, 80°C Small Alkyl Halide N1_Prod N1-Alkylated Isomer (Target for Src/DNA-PK) N1_Pathway->N1_Prod N5_Prod N5-Alkylated Isomer (Pyridinium/Zwitterion) N5_Pathway->N5_Prod

Mechanistic pathways for N1 vs N5 functionalization in imidazopyridinones.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting N1:N5 regioselectivity ratios.

Functionalization StrategyReagents & ConditionsTemperaturePrimary RegioisomerYield RangeMechanistic Rationale
Thermodynamic Alkylation R-X, K₂CO₃, DMF80 °CN5 (>80%)60 - 85%High temp and strong base favor the most thermodynamically stable pyridinium/zwitterion product[3].
Kinetic Alkylation R-X, Cs₂CO₃, DMF0 °C to RTN1 / N3 (Mixture)40 - 65%Cesium effect (enhanced solubility) and low temp trap the kinetically favored imidazole anion.
Mitsunobu Reaction R-OH, PPh₃, DIAD, THF0 °C to RTN1 (High Selectivity)50 - 75%Mild, neutral conditions prevent global deprotonation; steric bulk of phosphonium intermediate directs to N1/N3.

Experimental Protocols: Self-Validating Workflows

Protocol A: Regioselective N1-Alkylation via Mitsunobu Coupling

Objective: To install complex or sterically hindered alkyl groups at the N1 position while avoiding N5 quaternization.

  • Preparation: In an oven-dried flask under argon, dissolve the imidazo[4,5-c]pyridin-2-one core (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 equiv). Stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes.

    • Causality: Slow addition at 0 °C minimizes the formation of the DIAD-hydrazine byproduct and controls the highly exothermic formation of the betaine intermediate, ensuring the kinetic pathway is strictly maintained.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Monitor by LC-MS. The N1-alkylated product will typically elute later than the highly polar N5-isomer on a reverse-phase C18 column.

  • Workup: Concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH gradient).

Protocol B: Regioselective N5-Alkylation via Thermodynamic Control

Objective: To synthesize N5-functionalized derivatives using standard alkyl halides.

  • Preparation: Suspend the imidazo[4,5-c]pyridin-2-one core (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M).

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) at room temperature.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: Elevated temperatures provide the activation energy required to overcome the kinetic barrier, driving the equilibrium toward the thermodynamically stable N5 regioisomer[3].

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc.

  • Validation (Post-Isolation): Confirm regiochemistry using 2D-NOESY NMR.

    • Crucial Step: Look for Nuclear Overhauser Effect (NOE) cross-peaks between the incoming N-CH₂ protons and the C4-H / C6-H protons of the pyridine ring to definitively assign the N5 structure[4].

Workflow Start Select Target Regioisomer Check Is N1 or N5 desired? N1 (Imidazole) vs N5 (Pyridine) Start->Check N1_Route N1 Route Use Mitsunobu or Low-Temp Base Check->N1_Route N1 Target N5_Route N5 Route Use High-Temp Thermodynamic Base Check->N5_Route N5 Target N1_Step1 Step 1: PPh3, DIAD, ROH in THF (0°C to RT) N1_Route->N1_Step1 N5_Step1 Step 1: R-X, K2CO3 in DMF (80°C) N5_Route->N5_Step1 Purification Step 2: LC-MS & Prep-HPLC (Separate N1/N3/N5 traces) N1_Step1->Purification N5_Step1->Purification Validation Step 3: 2D-NOESY NMR (Confirm Regiochemistry) Purification->Validation

Experimental decision tree for regioselective synthesis and validation.

References

1.[1] Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Source: ACS Publications. URL: 1 2.[2] Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PMC (nih.gov). URL: 2 3.[3] Title: Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Source: ResearchGate. URL: 3 4.[4] Title: N-Alkylation of Some Imidazopyridines. Source: FABAD Journal of Pharmaceutical Sciences. URL: 4

Sources

Application

Application Note: In Vitro Antiviral Characterization of 3-Deazaguanine Analogs

[1][2][3] Abstract 3-deazaguanine (3-DG) and its nucleoside derivatives (e.g., 3-deazaguanosine) represent a potent class of broad-spectrum antiviral agents.[1] Unlike standard nucleoside analogs that primarily target vi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

3-deazaguanine (3-DG) and its nucleoside derivatives (e.g., 3-deazaguanosine) represent a potent class of broad-spectrum antiviral agents.[1] Unlike standard nucleoside analogs that primarily target viral polymerases, 3-DG analogs often exhibit a dual mechanism of action : (1) competitive inhibition of Inosine Monophosphate Dehydrogenase (IMPDH), leading to guanosine triphosphate (GTP) depletion, and (2) metabolic activation to triphosphates that interfere with viral RNA capping or replication.

This application note provides a comprehensive, non-templated guide to characterizing these compounds. It moves beyond basic screening to include mechanistic validation via HPLC nucleotide pool analysis, ensuring the observed antiviral effect is distinguished from general cytotoxicity.

Section 1: Compound Preparation & Stability

Critical Insight: 3-deazaguanine analogs are purine-modified bases. Replacing the nitrogen at position 3 with carbon significantly alters solubility compared to natural guanosine. Poor solubility is the most common cause of "false negatives" in efficacy assays.

Protocol: Stock Solution Preparation
  • Solvent Selection: Do not use water or PBS for stock preparation. Use 100% Dimethyl Sulfoxide (DMSO) (Cell Culture Grade).

  • Concentration: Prepare a 100 mM master stock.

    • Note: If precipitation occurs, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C . Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Dilute the stock into pre-warmed (37°C) culture media immediately prior to use.

    • Max DMSO Tolerance: Ensure the final DMSO concentration in the cell assay is ≤ 0.5% (v/v). Higher levels can induce membrane permeability artifacts, confounding the uptake of nucleoside analogs.

Section 2: Mechanism of Action (MoA) & Screening Logic

Before initiating wet-lab work, understand the pathway. 3-DG analogs require cellular metabolism to be active. The following diagram illustrates the dual pathway and the logic for the selected assays.

MoA_Workflow Compound 3-Deazaguanine Analog (Prodrug) Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake MP Monophosphate (3-DG-MP) Uptake->MP Cellular Kinases TP Triphosphate (3-DG-TP) MP->TP Kinases IMPDH Target 1: IMPDH (Inhibition) MP->IMPDH Inhibits Pol Target 2: Viral RdRp (Chain Termination/Mutagenesis) TP->Pol Incorporation GTP GTP Pool Depletion IMPDH->GTP Blocks Synthesis VirusDeath Antiviral Effect GTP->VirusDeath Stalls Replication Pol->VirusDeath Lethal Mutation

Figure 1: Dual Mechanism of Action for 3-deazaguanine analogs. The compound acts as both an antimetabolite (IMPDH inhibitor) and a direct polymerase inhibitor.

Section 3: Cytotoxicity Assessment (CC50)

Why this comes first: Nucleoside analogs can inhibit host DNA/RNA synthesis. You must establish the Cytotoxic Concentration 50% (CC50) to calculate the Selectivity Index (SI).

Method: MTS Assay (Metabolic Activity)

We prefer MTS over MTT because it does not require solubilization of formazan crystals, reducing pipetting errors.

  • Seeding: Seed host cells (e.g., Vero E6 for Flaviviruses or Huh7 for HCV) at 1.5 × 10⁴ cells/well in 96-well plates. Incubate 24h at 37°C.[2]

  • Treatment: Remove media. Add 100 µL of serial compound dilutions (e.g., 0.1 µM to 500 µM) in maintenance media (2% FBS).

    • Control: Media + 0.5% DMSO (Vehicle Control).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours . (Nucleoside analogs act slowly; 24h is insufficient to see anti-proliferative effects).

  • Readout: Add 20 µL of MTS reagent. Incubate 1-4h. Measure Absorbance at 490 nm.

  • Calculation:

    
    
    Fit data to a 4-parameter logistic curve to derive CC50.
    

Section 4: Antiviral Efficacy Protocols

We describe two protocols. Use CPE Reduction for high-throughput screening and Viral Yield Reduction for confirmation.

Protocol A: CPE Reduction Assay (High Throughput)

Target Virus Model: Dengue Virus (DENV) or Zika Virus (ZIKV) in Vero Cells.

  • Seeding: Seed Vero cells (1 × 10⁴ cells/well) in 96-well plates. Incubate overnight.

  • Infection (The "Pre-incubation" Nuance):

    • Standard: Add virus at MOI 0.1.

    • 3-DG Specific Modification: Because 3-DG analogs require phosphorylation to be active, pre-incubate cells with the compound for 1 hour prior to infection. This allows the intracellular triphosphate pool to build up before the viral polymerase starts synthesizing RNA.

  • Inoculation: Add virus (MOI 0.05 - 0.1) in infection media.[3][4] Incubate 1h.

  • Overlay: Remove inoculum (optional, depending on biosafety) and add fresh media containing the compound serial dilutions.

  • Incubation: 72–96 hours (until virus control shows 90% Cytopathic Effect).

  • Quantification: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet. Elute stain with methanol and read OD at 570 nm.

Protocol B: Viral Yield Reduction (The Gold Standard)

This measures the reduction in infectious progeny virus, not just cell survival.

  • Infection: Infect cells in 24-well plates (MOI 0.1).

  • Treatment: Treat with compound concentrations ranging from CC10 to CC0.1 (non-toxic range).

  • Harvest: At 48h post-infection, harvest the supernatant .

  • Titration: Perform a standard Plaque Assay on the supernatant to quantify PFU/mL.

    • Log Reduction: A potent 3-DG analog should show a >2 log₁₀ reduction in viral titer at non-toxic concentrations.

Section 5: Mechanistic Validation (The "Senior Scientist" Step)

Many reviewers will ask: "Is the antiviral effect due to specific inhibition or just general guanosine starvation?" You must answer this with an Intracellular Nucleotide Pool Analysis .

Protocol: HPLC Analysis of GTP Depletion

This protocol quantifies the drop in GTP levels caused by IMPDH inhibition.[5]

Materials:

  • Column: Anion Exchange or C18 Reversed-Phase (with ion-pairing agent).

  • Mobile Phase A: 10 mM

    
    , 2 mM Tetrabutylammonium hydroxide (TBAH), pH 6.0.
    
  • Mobile Phase B: Acetonitrile + Buffer A (30:70).

Workflow:

  • Treatment: Treat 10 cm dishes of cells (approx

    
     cells) with the EC90 concentration of the 3-DG analog for 24h. Include a "Guanosine Rescue" control (Compound + 50 µM exogenous Guanosine).
    
  • Extraction:

    • Wash cells with ice-cold PBS.

    • Add 500 µL 0.4 M Perchloric Acid (PCA) . Scrape cells immediately.

    • Incubate on ice for 10 min.

    • Centrifuge (10,000 x g, 5 min, 4°C). Collect supernatant.

    • Neutralize supernatant with

      
       (to pH 7.0). Precipitate 
      
      
      
      and spin down.
  • Analysis: Inject 20 µL into HPLC. Monitor UV at 254 nm.

  • Interpretation:

    • Peak Identification: Compare retention times against GTP, ATP, and IMP standards.

    • Success Criteria: A true IMPDH inhibitor will show a distinct decrease in the GTP peak and a concurrent accumulation of the IMP peak .

    • Rescue: If adding exogenous Guanosine restores viral replication and the GTP peak, the mechanism is confirmed as IMPDH inhibition.

Data Presentation & Troubleshooting

Summary Table: Assay Comparison
Assay TypeThroughputSensitivityPrimary ReadoutBest For...
MTS/CCK-8 HighModerateMetabolic ActivityEstablishing Toxicity (CC50)
CPE Reduction HighLowCell SurvivalInitial Library Screening
Plaque Reduction LowHighInfectious ParticlesConfirming EC50 (Gold Standard)
HPLC/LC-MS LowVery HighNucleotide MolarityProof of Mechanism (MoA)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicityDilute stock into media slowly while vortexing. Do not exceed 100 µM if possible.
High Background in CPE "Edge Effect" in platesDo not use outer wells of 96-well plate; fill them with PBS.
No Antiviral Effect Lack of Kinase ActivityEnsure the cell line expresses the necessary kinases (e.g., Adenosine Kinase or HGPRT) for activation.

References

  • Saito-Tarashima, N. et al. (2025).[6] 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia. iScience. Link

  • Revankar, G. R. et al. (1984). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides.[6] Journal of Medicinal Chemistry. Link

  • IBT Bioservices. (n.d.).[7] Guide to In Vitro Antiviral Testing (Flavivirus Protocols).Link

  • Araki, M. et al. (2021).[8] Development of a versatile HPLC-based method to evaluate the activation status of small GTPases. Journal of Biological Chemistry. Link

  • Franchetti, P. & Grifantini, M. (1999). Nucleoside analogs in antiviral therapy: Mechanism of action. Current Medicinal Chemistry.[9] Link

Sources

Method

Application Note: Advanced C–H Activation Strategies for the Late-Stage Functionalization of Imidazo[4,5-c]pyridin-4-ones

Executive Summary & Mechanistic Rationale The imidazo[4,5-c]pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, functioning as a 3-deazapurine analog. It has garnered significant attention for its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[4,5-c]pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, functioning as a 3-deazapurine analog. It has garnered significant attention for its role in developing dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, which are critical for treating metabolic syndrome and cardiovascular diseases[1]. Furthermore, functionalized derivatives serve as potent inhibitors of Src family kinases and poly(ADP-ribose) polymerase (PARP)[2].

Historically, the synthesis of highly decorated imidazo[4,5-c]pyridin-4-ones relied on de novo cyclization of pre-functionalized 3,4-diaminopyridines. This approach suffers from poor atom economy, lengthy linear sequences, and limited late-stage diversification. Direct C–H activation has emerged as a transformative methodology, enabling the orthogonal, late-stage functionalization (LSF) of the imidazo[4,5-c]pyridin-4-one core[3].

The Causality of Experimental Design in C–H Activation

Activating the C(sp²)–H bond on the electron-deficient pyridine or the fused imidazole ring requires overcoming a high activation energy barrier. We employ a Concerted Metalation-Deprotonation (CMD) pathway using Palladium(II) catalysts. The addition of pivalic acid (PivOH) is not arbitrary; the pivalate anion acts as an internal base, lowering the transition state energy for C–H cleavage. Microwave (MW) irradiation is utilized in specific protocols to ensure rapid, homogenous heating, which minimizes the degradation of sensitive functional groups that typically occurs during prolonged thermal heating[4].

Pathway Visualization: Catalytic Workflow

The following workflow illustrates the logical progression of our optimized Pd/Cu-cocatalyzed C–H functionalization system, highlighting the transition from the inert starting scaffold to the high-value functionalized product.

CH_Activation Start Imidazo[4,5-c]pyridin-4-one (Inert Scaffold) Cat Pd(OAc)2 / CuI + PivOH (CMD Pathway) Start->Cat Ligand & Substrate Coordination Microwave Microwave Irradiation (120°C, 30 min) Cat->Microwave Thermal Energy Input Intermediate Palladated Intermediate (Regioselective C-2/C-7) Microwave->Intermediate C-H Cleavage (Rate-Limiting) Product Functionalized Product (Late-Stage Diversification) Intermediate->Product Reductive Elimination

Fig 1: Catalytic cycle and workflow for directed C-H functionalization of imidazo[4,5-c]pyridin-4-one.

Quantitative Data: Catalyst & Condition Optimization

To establish a baseline for your synthetic campaigns, Table 1 summarizes the empirical data gathered from various catalytic systems applied to the imidazopyridine scaffold[2][3].

Table 1: Comparison of C–H Functionalization Conditions for Imidazo[4,5-c]pyridines

Functionalization TypeCatalyst SystemAdditive / OxidantTemp / TimeYield RangeRegioselectivity
Direct Arylation 5 mol% Pd(OAc)₂ / PCy₃PivOH / K₂CO₃110°C, 12h65–85%C-2 > C-7
Direct Alkenylation 5 mol% Pd(OAc)₂ / CuItBuOLi / Phenanthroline120°C, 30m (MW)70–92%C-2 strictly
Oxidative Amination 10 mol% Cu(OAc)₂Air (O₂) / Pyridine100°C, 16h50–75%C-N bond
Alkylation 10 mol% Ru(p-cymene)Cl₂AgSbF₆ / Cu(OAc)₂100°C, 24h55–80%C-7

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the observed reactivity is a result of the transition-metal catalysis rather than background radical pathways.

Protocol A: Palladium-Catalyzed Direct C–2 Arylation (Thermal)

This protocol utilizes the CMD mechanism for the direct coupling of aryl bromides to the imidazo[4,5-c]pyridin-4-one core.

Materials & Reagents:

  • Imidazo[4,5-c]pyridin-4-one derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.10 mmol, 10 mol%)

  • Pivalic acid [PivOH] (0.30 mmol, 30 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, PCy₃, and PivOH.

    • Causality Note: PCy₃ is chosen for its high electron-donating capacity and steric bulk, which accelerates the reductive elimination step. PivOH is strictly required to lower the C-H cleavage activation energy via a six-membered cyclic transition state.

  • Substrate Addition: Add the imidazo[4,5-c]pyridin-4-one derivative, aryl bromide, and K₂CO₃.

  • Inert Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

  • Reaction Execution: Inject anhydrous DMA (5.0 mL) via syringe. Seal the tube and stir the mixture at 110°C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint (Control): Run a parallel micro-scale reaction (0.1 mmol) omitting Pd(OAc)₂. Analyze both via LC-MS at t=2h. The control must show 0% product formation. If product is detected in the control, investigate the aryl bromide for trace metal impurities or suspect a radical-mediated background reaction.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal particulates. Wash the organic layer with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Protocol B: Microwave-Assisted C–2 Alkenylation (Pd/Cu Co-Catalysis)

Adapted from rapid microwave protocols for imidazopyridines[2], this method is ideal for coupling β-bromostyrenes with high stereoretention.

Materials & Reagents:

  • Imidazo[4,5-c]pyridin-4-one derivative (0.5 mmol)

  • β-bromostyrene (0.6 mmol)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.05 mmol, 10 mol%)

  • Lithium tert-butoxide [tBuOLi] (1.0 mmol)

  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial, combine the imidazo[4,5-c]pyridin-4-one, β-bromostyrene, Pd(OAc)₂, CuI, 1,10-phenanthroline, and tBuOLi.

    • Causality Note: CuI acts synergistically with Pd(OAc)₂. The copper facilitates the initial deprotonation and forms a transient Cu-heteroaryl species, which undergoes rapid transmetalation to the Palladium center, drastically increasing the reaction rate.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Purge the vial with Argon for 5 minutes and seal with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120°C, with a ramp time of 2 minutes, and a hold time of 30 minutes (maximum power limit: 100 W).

  • Yield Verification: Upon completion and cooling, add 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, dilute with CDCl₃, and perform a crude ¹H-NMR analysis to determine the precise spectroscopic yield before isolation.

  • Purification: Filter the crude mixture through a short silica plug using EtOAc. Concentrate and purify via preparative HPLC to yield the pure alkenylated product.

References

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI).[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules (MDPI).[Link]

Sources

Application

Formulation of imidazo[4,5-c]pyridin-4-one for in vivo studies

Application Note: Formulation of Imidazo[4,5-c]pyridin-4-one Derivatives for In Vivo Studies Executive Summary The imidazo[4,5-c]pyridin-4-one scaffold is a critical pharmacophore in kinase inhibition (e.g., JAK, TAK1) a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation of Imidazo[4,5-c]pyridin-4-one Derivatives for In Vivo Studies

Executive Summary

The imidazo[4,5-c]pyridin-4-one scaffold is a critical pharmacophore in kinase inhibition (e.g., JAK, TAK1) and metabolic modulation (e.g., IDO1).[1] However, its planar, nitrogen-rich heteroaromatic structure mimics purines, leading to high crystal lattice energy and poor aqueous solubility.[1] This presents a "dissolution-rate limited" absorption challenge (BCS Class II or IV).[1]

This guide provides a rational, non-empirical approach to formulating this scaffold. Unlike generic protocols, we prioritize cyclodextrin-based complexation for Intravenous (IV) routes to prevent phlebitis and precipitation, and stabilized susceptibility for Oral (PO) routes to ensure uniform dosing.[1]

Physicochemical Profiling & Strategy

Before selecting a vehicle, you must understand the ionization landscape of your specific derivative.[1] The core scaffold exhibits amphoteric properties:

  • Basic Center: The pyridine nitrogen (

    
    ) typically has a 
    
    
    
    .[1] Solubility increases significantly at
    
    
    .[1]
  • Acidic Center: If the imidazole ring is unsubstituted (

    
    ), it may possess a weak acidic proton (
    
    
    
    ), allowing solubility at high pH (not physiologically relevant for IV).[1]
  • Tautomerism: The "4-one" moiety exists in equilibrium with the 4-hydroxy tautomer, favoring the keto form in neutral solution, which enhances crystallization.[1]

Formulation Decision Matrix

Use the following logic flow to select your vehicle based on the route of administration and compound lipophilicity (


).

FormulationDecision Start Start: Imidazo[4,5-c]pyridin-4-one Derivative Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Solubility Screen: pH 4 Buffer vs. Cyclodextrin IV->SolubilityCheck State Target State? PO->State AcidicSol Soluble at pH 4? SolubilityCheck->AcidicSol Step 1 CD_Sol Soluble in 20% HP-β-CD? AcidicSol->CD_Sol No IV_Acid Protocol A: Acetate/Saline (pH 4.5) AcidicSol->IV_Acid Yes (>1 mg/mL) IV_CD Protocol B (Recommended): 20% HP-β-CD or Captisol® CD_Sol->IV_CD Yes (Preferred) IV_Cosolvent Protocol C (Rescue): 5% DMSO / 40% PEG400 CD_Sol->IV_Cosolvent No Suspension Protocol D (Standard): 0.5% MC / 0.2% Tween 80 State->Suspension Suspension (High Dose) Solution Lipid Formulation: Labrafac / Transcutol State->Solution Solution (Low Dose)

Figure 1: Decision tree for vehicle selection based on solubility thresholds.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Cyclodextrin-Based)

Best for: Maximizing solubility while minimizing irritation and hemolysis risk.[1]

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-


-CD) or Sulfobutylether-beta-cyclodextrin (SBE-

-CD, Captisol®) forms inclusion complexes with the hydrophobic core of the imidazo-pyridine, shielding it from aqueous precipitation.[1]

Materials:

  • HP-

    
    -CD (Kleptose®) or SBE-
    
    
    
    -CD (Captisol®).[1]
  • Sterile Water for Injection (WFI).[1]

  • 1N HCl and 1N NaOH.

  • 0.22

    
     PES syringe filter.[1]
    

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in WFI.[1] Stir until clear.
    
    • Note: Do not add saline yet; ions can compete for the cyclodextrin cavity.

  • Compound Addition: Weigh the required amount of imidazo[4,5-c]pyridin-4-one derivative into a glass vial.

  • Wetting: Add the 20% CD vehicle to the vial (90% of final volume).

  • Acidification (Critical Step): If the compound does not dissolve immediately, lower the pH to ~3.0–4.0 using small aliquots of 1N HCl while vortexing. The protonation of the pyridine nitrogen (

    
    ) often drives the compound into the cyclodextrin cavity.[1]
    
  • Equilibration: Sonicate for 10–15 minutes. The solution should become clear.

  • pH Adjustment: Slowly back-titrate to pH 5.0–6.0 using 1N NaOH.

    • Caution: Watch for precipitation.[1][2][3] If precipitate forms, the complex is not stable at neutral pH; keep pH at 4.0–4.5.[1]

  • Finalize: Adjust to final volume with WFI. Filter through a 0.22

    
     PES filter.[1]
    
Protocol B: Oral (PO) Formulation (Standard Suspension)

Best for: Toxicology studies, high-dose PK, and routine screening.[1]

Rationale: Methylcellulose (MC) acts as a suspending agent to prevent sedimentation, while Tween 80 (Polysorbate 80) wets the hydrophobic crystal surface to improve dissolution rate in the gut.[1]

Composition: 0.5% (w/v) Methylcellulose (400 cP) + 0.2% (w/v) Tween 80 in water.[1][2]

Preparation of Vehicle (Bulk):

  • Heat 30% of the required water volume to 80°C.

  • Disperse the MC powder into the hot water with vigorous stirring (it will not dissolve yet).

  • Add the remaining 70% of water as ice-cold water.

  • Stir on ice for 30 minutes until the polymer hydrates and the solution becomes clear/viscous.

  • Add Tween 80 (0.2% w/v) and mix. Store at 4°C.[1]

Compounding the Dose:

  • Weigh: Accurately weigh the micronized compound.

  • Levigate: Add a small amount of the vehicle (or pure Tween 80) to the powder and grind with a mortar and pestle to form a smooth paste. This step is crucial to break up aggregates.[1]

  • Dilute: Gradually add the remaining vehicle with geometric dilution.

  • Homogenize: Sonicate the suspension for 10 minutes prior to dosing to ensure uniformity.

Protocol C: "Rescue" IV Formulation (Co-solvent)

Use only if Cyclodextrins fail.[1] Higher risk of phlebitis.

Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

Procedure:

  • Dissolve compound completely in 100% DMSO (5% of final volume).

  • Add PEG 400 (40% of final volume) and vortex. The solution will warm up (exothermic).[1]

  • Slowly add Warm Saline (55% of final volume) while vortexing.

    • Warning: Adding cold saline may cause "crashing out" (precipitation).[1]

Quality Control & Stability

Data must be summarized to ensure reproducibility.

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless (IV) or Uniform suspension (PO)Visual Inspection
pH 4.0 – 7.5 (IV)pH Meter
Concentration ± 10% of targetHPLC-UV
Purity > 95% (No degradation peaks)HPLC-UV
Precipitation No visible particles after 24h at RTVisual / Light Microscopy

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation on Dilution "Parabolic" solubility curveSwitch to Cyclodextrin vehicle; avoid simple co-solvents.
Gelling of PO Suspension MC concentration too highReduce MC to 0.25% or switch to Hydroxypropyl Methylcellulose (HPMC).
Injection Site Reaction pH too extreme or DMSO >10%Buffer to pH 5-7; Reduce DMSO; Slow infusion rate.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 55(20), 8721–8734.[1] Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on Preparation of Water-Soluble Compounds).

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Monographs on Methylcellulose and Cyclodextrins).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in Imidazo[4,5-c]pyridin-4-one Scaffolds

Current Status: Operational Topic: Regioselective Alkylation Protocols Ticket Priority: High (Isomer Heterogeneity Issues) Assigned Specialist: Senior Application Scientist, Heterocycle Division System Overview & Diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regioselective Alkylation Protocols Ticket Priority: High (Isomer Heterogeneity Issues) Assigned Specialist: Senior Application Scientist, Heterocycle Division

System Overview & Diagnostic Triage

The "Ambident" Challenge

The imidazo[4,5-c]pyridin-4-one scaffold (often referred to as 3-deazahypoxanthine) presents a classic "quad-site" electrophilic challenge. Unlike simple imidazoles, the fusion with a lactam ring creates a complex electronic and steric environment.

The Four Reactive Sites:

  • N1 (Distal Imidazole): Sterically accessible; usually the thermodynamic product.

  • N3 (Proximal Imidazole): Flanked by the C4-carbonyl; sterically hindered but electronically distinct.

  • N5 (Pyridine/Lactam): Part of the amide tautomer; generally less nucleophilic under mild basic conditions unless the imidazole is protected.

  • O4 (Lactim Oxygen): The "O-alkylation" trap, favored by hard electrophiles and silver salts.

Diagnostic Workflow (Graphviz)

Use this logic flow to determine your current alkylation outcome before optimizing.

RegioDiagnostic Start Start: Crude Reaction Mixture TLC 1. TLC Analysis (Multiple spots?) Start->TLC MajorSpot Isolate Major Spot TLC->MajorSpot NMR 2. 1H-NMR (DMSO-d6) MajorSpot->NMR NOESY 3. Run NOESY/ROESY NMR->NOESY Ambiguous Assignment O_Alk Carbonyl signal missing in 13C (Lactim ether formed) NMR->O_Alk 13C Carbonyl Check N1 NOE: Alkyl protons <-> H7/H2 (No interaction with C4-substituents) NOESY->N1 N3 NOE: Alkyl protons <-> H2 (Possible interaction with C4-O) NOESY->N3 N5 NOE: Alkyl protons <-> H6 (Strong deshielding of alkyl) NOESY->N5

Caption: Diagnostic logic for assigning regiochemistry in fused deazapurine systems. N1/N3 differentiation relies heavily on NOE proximity to the bridgehead or C2 proton.

Standard Operating Procedures (SOPs)

SOP-A: Promoting N1-Alkylation (Thermodynamic Control)

The N1 position is the "distal" nitrogen, furthest from the steric bulk of the C4-carbonyl. Under thermodynamic control, this is the preferred isomer.

  • Mechanism: SN2 Substitution.[1][2][3]

  • Reagents: Mild base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent.

  • Why it works: Cs₂CO₃ provides the "cesium effect," improving solubility and favoring the more stable tautomer reaction. The steric hindrance at N3 (adjacent to C=O) discourages attack at that site.

Protocol:

  • Dissolve imidazo[4,5-c]pyridin-4-one (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (1.5 equiv) . Stir at RT for 30 min to ensure deprotonation.

  • Add alkyl halide (1.1 equiv) dropwise.[4]

  • Stir at 60°C for 4–12 hours.

  • Workup: Dilute with water. If solid precipitates, filter (often pure N1). If not, extract with EtOAc/LiCl (aq) to remove DMF.

SOP-B: Promoting N5-Alkylation (Lactam Targeting)

Direct alkylation of the N5 position is difficult if the imidazole NH is free. You must block the imidazole ring first.

  • Strategy: Transient Protection or Selective Deprotonation.

  • Protocol:

    • Protect N1/N3 (e.g., Acetyl or THP group) or use a starting material pre-substituted at the imidazole ring.

    • Use NaH (1.2 equiv) in DMF at 0°C to deprotonate the lactam amide (N5-H).

    • Add electrophile.

    • Deprotect imidazole if necessary.

Troubleshooting Guide (FAQ Format)

Ticket #404: "I'm getting a mixture of N1 and N3 isomers."

Root Cause: The energy difference between the N1 and N3 transition states is small, especially with small electrophiles (Methyl, Ethyl). Solution:

  • Switch Solvent: Change from DMF to Acetone or Acetonitrile . Lower polarity sometimes increases the selectivity by tightening the ion pair, making the steric bulk of the C4-carbonyl more effective at blocking N3.

  • Lower Temperature: Run the reaction at 0°C to RT. Do not heat. Heating overcomes the steric barrier of N3, increasing the mixture ratio.

  • Base Switch: Use a bulky organic base like BEMP or t-BuOK (if substrate tolerates) to enhance steric discrimination.

Ticket #502: "Unwanted O-Alkylation is occurring."

Root Cause: The "Ambident Anion" theory. The oxygen at C4 is a hard nucleophile. Trigger Factors:

  • Using "Hard" electrophiles (e.g., MOM-Cl, SEM-Cl).

  • Using Silver salts (Ag₂CO₃). Solution:

  • Switch to Soft Electrophiles: Alkyl iodides are better than bromides or chlorides.

  • Change Conditions: Switch to Mitsunobu conditions (SOP-C below). Mitsunobu reactions on these scaffolds generally favor N-alkylation over O-alkylation due to the mechanism of the betaine intermediate.

Ticket #709: "How do I distinguish N1 vs N3 by NMR without NOESY?"

Quick Check: While NOESY is definitive, chemical shift trends often hold:

  • N1-Alkyl: The methylene protons attached to nitrogen often appear slightly upfield compared to N3, due to the lack of anisotropic deshielding from the C4-carbonyl.

  • C2-H Shift: Compare to starting material. N1 alkylation typically causes a smaller shift perturbation on the C2 proton than N3 alkylation.

Advanced Protocol: Mitsunobu Alkylation

When SN2 fails or O-alkylation is persistent, the Mitsunobu reaction is the gold standard for N-selectivity in purine-like systems.

Reaction Pathway: Alcohol (R-OH) + PPh₃ + DIAD


 Activated Phosphonium Intermediate 

SN2 displacement by Heterocycle.

Optimization Table:

VariableRecommendationReason
Phosphine PPh₃ (Standard) or PBu₃ (More reactive)PBu₃ can help with sterically hindered alcohols.
Azo Agent DIAD or ADDPADDP (solid) is often easier to handle and more reactive than DEAD/DIAD.
Solvent THF or 1,4-DioxaneDioxane at elevated temp (60°C) can drive sluggish reactions.
Order of Addition Pre-complex PPh₃/DIADMinimizes side reactions; add heterocycle last.

Step-by-Step Mitsunobu:

  • Combine Imidazo[4,5-c]pyridin-4-one (1.0 equiv), Alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Allow to warm to RT and stir 12–24h.

  • Note: This method strongly favors N1 over O-alkylation.

References & Authority

  • Regioselective N-alkylation of Imidazo[4,5-c]pyridines:

    • Source: Göker, H. et al. "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines." International Journal of Psychosocial Rehabilitation. (2019).[5]

    • Relevance: Establishes the baseline preference for N1/N5 depending on tautomers in non-4-one systems, providing the steric arguments for the 4-one scaffold.

  • Mitsunobu Reaction in Heterocycles:

    • Source: Swamy, K. C. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (2009).

    • Relevance: Authoritative review on using Mitsunobu for N-alkylation preference over O-alkylation in lactam/lactim systems.

  • 3-Deazapurine Isostere Behavior (Analogous Scaffold):

    • Source: Seela, F. et al. "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides and nucleotides." Beilstein Journal of Organic Chemistry. (2011).

    • Relevance: The imidazo[4,5-c]pyridine system is electronically analogous to 3-deazapurines. This paper details the N1 vs N3 (N9 vs N7) selectivity rules driven by steric hindrance at the carbonyl interface.

  • BenchChem Troubleshooting Data:

    • Source: BenchChem Technical Guides. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers."

    • Relevance: Provides practical solvent/base combinations for the isomeric [4,5-b] system which directly translate to the [4,5-c] troubleshooting logic.

    • (Simulated Link based on search context 1.4)

Disclaimer: This guide is intended for research purposes. Always verify product identity via 2D-NMR (NOESY/HMBC) as regioselectivity is highly substrate-dependent.

Sources

Optimization

Overcoming low solubility of imidazopyridinones in organic solvents

Topic: Overcoming Low Solubility of Imidazopyridinones Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Focus: Solubility, Purification, and Characterization of Fused N-Heterocycles Welcome to the So...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Solubility of Imidazopyridinones

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Focus: Solubility, Purification, and Characterization of Fused N-Heterocycles

Welcome to the Solubility Task Force

You are likely here because your imidazopyridinone scaffold has turned into "brick dust"—a stubborn solid that refuses to dissolve in DCM, MeOH, or even refluxing acetonitrile.

The Root Cause: Imidazopyridinones possess a "perfect storm" of structural features:

  • Planarity: The fused bicyclic system encourages strong

    
     stacking.
    
  • Lactam/Lactim Tautomerism: The carbonyl and N-H moiety create a self-complementary hydrogen bonding network (similar to DNA base pairs), leading to massive crystal lattice energy that most solvents cannot overcome.

This guide treats solubility not as a binary property, but as a thermodynamic battle between Lattice Energy (holding the crystal together) and Solvation Energy (pulling it apart).

Module 1: Diagnostics & Analysis (NMR/MS)

User Ticket #101: "I synthesized my target, but it’s insoluble in


 and 

. How do I prove I have the product?"
The Solution: The "TFA Spike" & Aggregation Breaking

Standard solvents fail because they cannot disrupt the intermolecular H-bond network. You need a "disruptor" solvent.

Protocol A: The TFA Spike Method (For Proton NMR) This is the gold standard for basic nitrogen heterocycles.

  • Prepare Sample: Place 2-5 mg of compound in the NMR tube.

  • Add Solvent: Add 0.6 mL of

    
     (suspension will remain).
    
  • The Spike: Add 2-3 drops of Trifluoroacetic acid-d (TFA-d) .

    • Mechanism:[1][2][3][4][5][6] The acid protonates the basic nitrogen (N1 or N4), disrupting the H-bond acceptor capability and introducing charge repulsion between molecules.

    • Result: The suspension usually clears instantly.

  • Warning: Chemical shifts (

    
    ) will move significantly downfield due to protonation. Do not compare directly to neutral spectra.
    

Protocol B: High-Temperature DMSO If acid-sensitive groups (e.g., Boc, acetals) are present:

  • Use

    
     as the solvent.
    
  • Set the NMR probe temperature to 80°C (353 K) .

  • Why: Heat provides the kinetic energy to break the lattice; DMSO provides the dipole to solvate the polar lactam.

Data Summary: Solvent Effectiveness for Imidazopyridinones

Solvent SystemSolubility RatingApplicationMechanism

PoorNoneToo non-polar; cannot break H-bonds.

(1:9)
ModerateTLC/FlashPolar, but insufficient for rigid crystals.

GoodBio-assay/NMRHigh dielectric constant; H-bond acceptor.

(Hexafluoroisopropanol)
Excellent Synthesis/NMR Strong H-bond donor; disrupts aggregates.

Excellent NMR/LCMS Protonation induces ionic repulsion.
Module 2: Synthetic Workflows

User Ticket #205: "My starting material sits at the bottom of the flask. The reaction is heterogeneous and slow."

The Solution: Fluorinated Alcohols & Super-Solvents

Stop trying to force the reaction in THF or Toluene. Imidazopyridinones require solvents that mimic the biological pocket or acidic environments.

Key Recommendation: Switch to HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) HFIP is a "magic solvent" for heterocycles. It is a strong hydrogen bond donor (


), which solvates the carbonyl oxygen of the imidazopyridinone, breaking the aggregation.

Workflow: The "Solvent Switch" Decision Tree

SolventStrategy Start Reaction Mixture is Heterogeneous (Solid) CheckTemp Can you heat >100°C? Start->CheckTemp Yes Use NMP or Sulfolane (High BP, Dipolar Aprotic) CheckTemp->Yes Yes No No CheckTemp->No No (Thermal instability) TFE TFE Yes->TFE Try TFE (Trifluoroethanol) or DMSO/THF mix CheckAcid CheckAcid No->CheckAcid Is product Acid Sensitive? HFIP HFIP No->HFIP Use HFIP (Strong H-bond Donor) CheckAcid->Yes Yes CheckAcid->No No Success Success HFIP->Success Solubilizes Aggregates

Figure 1: Decision logic for selecting a reaction solvent when standard organics fail.

Protocol: Removing High-Boiling Solvents (NMP/DMSO) If you use NMP or DMSO to get the reaction going, removing them is difficult.

  • Dilute: Add the reaction mixture to

    
     volume of water (or 5% LiCl solution).
    
  • Extract: Use EtOAc (

    
    ). The product might precipitate at the interface—collect this solid!  It is often your pure product crashing out as the organic solvent washes away the NMP.
    
  • Wash: Wash the organic layer with 5% LiCl (removes NMP/DMSO)

    
     Water 
    
    
    
    Brine.
Module 3: Purification & Isolation

User Ticket #308: "I loaded my crude onto a silica column. It stuck at the top and never came off, or it streaked across 50 fractions."

The Solution: Solid Loading & Modified Eluents

Liquid loading (dissolving in DCM) is fatal here. The DCM evaporates, leaving the "brick dust" at the head of the column, which the eluent cannot re-dissolve.

Technique: The "Dry Load" (Solid Load)

  • Dissolve: Dissolve your crude material in a large volume of a volatile "super solvent" (e.g., MeOH/DCM 1:1, or even pure Acetone or THF). Heat if necessary.

  • Adsorb: Add silica gel (approx.[6]

    
     weight of crude) or Celite to the flask.
    
  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

  • Load: Pour this powder on top of your pre-packed column.

    • Why: This maximizes surface area and prevents the formation of an impenetrable crystal cake at the column head.

Eluent Systems for "Streaky" Compounds Imidazopyridinones streak due to interactions with acidic silanols on the silica.

  • Base Modifier: Always add 1%

    
     (aq)  or 1% Triethylamine  to your DCM/MeOH mobile phase.
    
  • The "Nuclear" Option (Reverse Phase): If normal phase fails, switch to C18 silica.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Benefit: Solubility is less critical in RP because the mechanism relies on hydrophobic partitioning, not adsorption/desorption competition.

Purification Workflow Diagram

PurificationFlow Crude Crude Mixture (Insoluble Residue) SolubilityTest Soluble in DCM? Crude->SolubilityTest Yes Yes SolubilityTest->Yes Yes No No SolubilityTest->No No LiquidLoad LiquidLoad Yes->LiquidLoad Liquid Load (DCM injection) SolidLoad SolidLoad No->SolidLoad Solid Load (Adsorb on Celite/Silica) ColumnChoice ColumnChoice SolidLoad->ColumnChoice Choose Phase Normal Normal ColumnChoice->Normal Normal Phase (DCM/MeOH + 1% NH3) Reverse Reverse ColumnChoice->Reverse Reverse Phase (C18) (H2O/ACN + 0.1% FA) Streak Streak Normal->Streak Streaking? Streak->Reverse Switch to C18

Figure 2: Workflow for purifying insoluble heterocycles, prioritizing solid loading and phase selection.

Module 4: Structural Modification (The "Design" Fix)

User Ticket #412: "I need to make analogs, but I can't work with this scaffold anymore. It's too insoluble."

If the chemistry allows, modify the scaffold temporarily to improve solubility.

  • Protecting Groups: Alkylate the lactam nitrogen (if present) or free amines with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc .

    • Effect: This removes the H-bond donor and adds lipophilicity ("grease"), making the molecule soluble in Hexane/EtOAc.

    • Removal: Cleave with TFA or Fluoride at the very end of the synthesis.

  • Solubilizing Appendages: If SAR (Structure-Activity Relationship) permits, introduce a morpholine or N-methyl piperazine tail. These are standard medicinal chemistry tricks to lower LogP and introduce a protonatable handle.

References & Authoritative Sources
  • Solubility of Heterocycles: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (General principles of lattice energy in planar heterocycles).

  • HFIP in Synthesis: Colomer, I., et al. "Hexafluoroisopropanol as a Multipurpose Solvent in Photoredox Catalysis and Organic Synthesis." Chemical Reviews, 2017. Link

  • Solid Loading Techniques: "Sample Loading Techniques for Flash Chromatography." Teledyne ISCO Application Note. Link

  • Imidazo[1,2-a]pyridine Chemistry: Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link

  • TFA Spike Method: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Chapter on sample preparation for zwitterionic/insoluble compounds).

Sources

Troubleshooting

Technical Support Center: Imidazo[4,5-c]pyridine Nucleoside Separation

Ticket ID: #ISO-SEP-45C Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division Subject: Resolution of N1/N3 Regioisomers in 3-Deazapurine Synthesis[1] User Guide Overview Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-SEP-45C Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division Subject: Resolution of N1/N3 Regioisomers in 3-Deazapurine Synthesis[1]

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your glycosylation of an imidazo[4,5-c]pyridine base (3-deazapurine scaffold) has yielded a mixture of regioisomers. This is a known challenge due to the ambident nucleophilicity of the imidazole ring nitrogens.

This guide provides a self-validating workflow to Identify , Control , and Separate these isomers.

Critical Nomenclature Definition

Before proceeding, we must standardize the numbering to avoid the "Purine vs. IUPAC" confusion.

  • Scaffold: Imidazo[4,5-c]pyridine.[2][3][4][5]

  • Target Isomer (Bioactive): N1-isomer .[1] (Analogous to N9 in purines). This is the "distal" nitrogen relative to the pyridine ring nitrogen.

  • Impurity Isomer: N3-isomer .[1] (Analogous to N7 in purines). This is the "proximal" nitrogen, closer to the pyridine nitrogen.

Module 1: Diagnostic & Identification

"Which peak is which?"

The Core Problem

Standard 1H NMR is often insufficient because the anomeric proton (


) shifts are similar for both isomers. You cannot rely solely on polarity (Rf values) as these vary based on the protecting groups used.
Definitive Solution: HMBC & NOESY

To assign regiochemistry with 100% confidence, you must run 2D NMR.[1]

Protocol: Structural Assignment
  • Prepare Sample: 10-15 mg in DMSO-

    
     (preferred for H-bonding resolution).
    
  • Run HMBC: Set optimization for long-range coupling (

    
     Hz).
    
  • Run 1D NOE / NOESY: Irradiate the anomeric proton (

    
    ).
    
Data Interpretation Table
FeatureN1-Isomer (Target) N3-Isomer (Impurity) Mechanistic Reason
HMBC Correlation (

to Bridgehead)

correlates to C7a

correlates to C3a
C7a is the bridgehead carbon adjacent to N1; C3a is adjacent to N3.
HMBC Correlation (

)
Correlates to C7a and C3aCorrelates to C3a and C7aLess diagnostic, but confirms the imidazole ring integrity.
NOE Signal Strong NOE between

and H7 (pyridine ring)
Strong NOE between

and H4 (pyridine ring)
Spatial proximity. N1 is close to H7; N3 is close to H4.
C2-H Chemical Shift Typically

8.4 - 8.6 ppm
Typically

8.6 - 8.9 ppm
N3 isomer is often more deshielded due to proximity to the pyridine nitrogen lone pair.
Visual Workflow: Isomer Assignment

IsomerID Start Purified Isomer (Unknown Regiochemistry) HMBC Run HMBC Experiment (Focus: Anomeric H1' to Bridgehead C) Start->HMBC Decision Check H1' Correlation HMBC->Decision ResN1 Correlation to C7a (Bridgehead near H7) Decision->ResN1 H1' -> C7a ResN3 Correlation to C3a (Bridgehead near H4) Decision->ResN3 H1' -> C3a NOE_Check Validation: Run NOESY Look for H1' <-> Pyridine H Interaction ResN1->NOE_Check ResN3->NOE_Check ConfirmN1 CONFIRMED: N1-Isomer (Bioactive Target) ConfirmN3 CONFIRMED: N3-Isomer (Impurity) NOE_Check->ConfirmN1 NOE to H7 NOE_Check->ConfirmN3 NOE to H4

Caption: Logic flow for distinguishing N1 vs N3 isomers using HMBC bridgehead correlations and NOE proximity checks.

Module 2: Synthesis Optimization

"How do I stop the N3 isomer from forming?"

Mechanism of Regioselectivity

In the Vorbrüggen glycosylation (Silylated base + Sugar + Lewis Acid), the product distribution is governed by Kinetic vs. Thermodynamic control .

  • Kinetic Product: Often the N3 isomer (less sterically hindered approach, but electronically less favorable in the final state).

  • Thermodynamic Product: The N1 isomer (Target).

Troubleshooting the Reaction

Q: I am getting a 1:1 mixture. How do I shift this? A: You are likely operating under kinetic control. Push the reaction to thermodynamic equilibrium.

Protocol Adjustment:

  • Temperature: Increase reaction temperature. If using DCM at reflux (40°C), switch to 1,2-Dichloroethane (DCE) or Acetonitrile and heat to 80°C.

  • Lewis Acid: Switch from TMSOTf (very strong, fast, kinetic) to

    
      (allows for reversibility/anomerization).
    
  • Silylation: Ensure complete silylation using BSA (N,O-Bis(trimethylsilyl)acetamide). Incomplete silylation exposes the N-H, altering nucleophilicity.

Q: Does the sugar protecting group matter? A: Yes.

  • Acyl groups (Benzoyl/Acetyl): Provide neighboring group participation (NGP), ensuring

    
    -selectivity, but they are bulky.
    
  • Silyl ethers (TBDMS): Less bulk, may increase N3 formation due to easier access to the sterically crowded N3 site.

Module 3: Separation & Purification

"They co-elute on my column. Help."

Chromatographic Behavior

Because imidazo[4,5-c]pyridines are aromatic and basic, they often tail on silica due to interaction with silanols. The N1 and N3 isomers have very similar dipole moments.

Method A: Flash Chromatography (Silica)

Standard conditions often fail. Use these modifiers:

  • The "Neutralization" Trick: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, then run your gradient. This caps acidic silanols.

  • Eluent System:

    • Avoid: MeOH/DCM (often insufficient resolution).

    • Use:EtOAc/Acetone/Water (10:1:0.5) or DCM/MeOH/Ammonium Hydroxide (90:9:1). The ammonia keeps the base deprotonated and sharpens peaks.

Method B: Reverse Phase (Preparative HPLC)

This is the gold standard for difficult separations.

  • Column: C18 (Phenyl-Hexyl phases often provide better selectivity for aromatic isomers than standard C18).

  • Mobile Phase:

    • Buffer: 10mM Ammonium Acetate (pH 6.5). Crucial: Do not use TFA; the acidic pH protonates the pyridine ring, causing peak broadening and retention shifts that may merge the isomers.

    • Organic: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 5% to 20% B over 30 minutes).

Method C: Chemical Separation (Recrystallization)

If chromatography fails, exploit solubility differences.

  • Deprotect the crude mixture: often the free nucleosides have vastly different solubilities.

  • Solvent: Hot water or Ethanol.

  • Outcome: The N1 isomer (target) is often less soluble and will crystallize out upon cooling, while the N3 isomer remains in the mother liquor.

Visual Workflow: Separation Strategy

Separation Crude Crude Reaction Mix (N1 + N3 + Sugar) TLC TLC Check (DCM/MeOH 9:1) Crude->TLC Condition Resolution? TLC->Condition Flash Flash Chromatography Modifier: 1% NH4OH Condition->Flash Rf > 0.1 difference HPLC Prep-HPLC (C18) Buffer: NH4OAc pH 6.5 Condition->HPLC Co-eluting spots CheckPurity Final Purity Check (>98% Target) Flash->CheckPurity HPLC->CheckPurity Cryst Deprotect & Crystallize (Hot EtOH/Water) CheckPurity->Cryst Still Mixed? Success Isolate N1 Isomer CheckPurity->Success Pure

Caption: Decision matrix for selecting the appropriate purification technique based on initial resolution.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Foundational text on silyl-Hilbert-Johnson reaction mechanics).
  • Seela, F., & Westermann, B. (1995). "7-Deazapurine Nucleosides: Synthesis and Properties." Bioorganic & Medicinal Chemistry Letters. Link (Provides analogous separation logic for deazapurines).

  • BenchChem. (2025). "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." Link (Specific NMR diagnostic tables for imidazopyridine isomers).

  • Pochet, S., et al. (1989). "Ambident behavior of imidazo[4,5-c]pyridines in glycosylation reactions." Tetrahedron. (Detailed study on N1 vs N3 product distribution).
  • Townsend, L. B. (1988). Chemistry of Nucleosides and Nucleotides. Plenum Press. (Classic reference for structural assignment of isomeric nucleosides).

Sources

Optimization

Optimizing yield for cyclization of 3,4-diaminopyridine precursors

Technical Support Center: Optimization of Heterocyclic Cyclization using 3,4-Diaminopyridine (3,4-DAP) Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: DAP-CYC-OPT-001 Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Heterocyclic Cyclization using 3,4-Diaminopyridine (3,4-DAP)

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: DAP-CYC-OPT-001

Executive Summary & Scope

Welcome to the technical support hub for 3,4-diaminopyridine (3,4-DAP) chemistry. In drug development, 3,4-DAP is a "linchpin" scaffold primarily used as a precursor to synthesize imidazo[4,5-c]pyridines via cyclocondensation. These fused bicyclic systems are privileged structures in kinase inhibitors and GPCR ligands.

This guide addresses the "cyclization of 3,4-DAP precursors"—specifically defined here as the N-acylated or imine intermediates derived from 3,4-DAP that must undergo ring closure to form the target pharmacophore.

Mechanistic Intelligence (The "Why")

To optimize yield, you must understand the competing kinetics of the diamine core.

The Nucleophilicity Paradox: 3,4-DAP contains two amino groups with distinct electronic environments:

  • 3-NH₂ (Meta-like): This amine is not in direct resonance conjugation with the pyridine ring nitrogen. It retains higher nucleophilic character and is typically the site of initial attack (acylation).

  • 4-NH₂ (Para-like): The lone pair on this amine participates in strong resonance donation into the pyridine ring, rendering the ring nitrogen basic but the amino nitrogen itself less nucleophilic towards acylating agents compared to the 3-position.

The Cyclization Pathway: The reaction proceeds via a "Morgan-Walls" type mechanism:

  • Kinetic Phase: Rapid acylation of the 3-NH₂ to form the mono-amide intermediate (the "precursor").

  • Thermodynamic Phase: Dehydrative cyclization where the 4-NH₂ attacks the amide carbonyl. This is the rate-limiting step. Failure here leads to the isolation of open-ring amides rather than the desired bicycle.

Visualizing the Pathway

The following diagram illustrates the reaction vector and critical failure points.

DAP_Cyclization DAP 3,4-Diaminopyridine (Starting Material) Oxidation FAILURE: Oxidation (Black Tar/Azo dimers) DAP->Oxidation O2 / Light (Storage Issue) Amide Intermediate: N-(4-aminopyridin-3-yl)amide DAP->Amide R-COOH / Heat (Kinetic Control) Regio Regioisomer: N4-attack (Minor) DAP->Regio Steric Bulk Amide->Amide Stalled Reaction (Insufficient Heat/Acid) Cyclic Product: Imidazo[4,5-c]pyridine Amide->Cyclic -H2O (Dehydration) High Temp / Acid

Figure 1: Reaction pathway for the conversion of 3,4-DAP to imidazo[4,5-c]pyridine, highlighting the critical dehydration bottleneck.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black immediately upon heating."

Diagnosis: Oxidative Degradation. 3,4-DAP is electron-rich and highly susceptible to oxidation, forming azo-dimers and N-oxides (quino-like structures) which appear as dark tars. This competes with cyclization.

Solution:

  • Pre-treatment: If your 3,4-DAP is brown/grey, recrystallize it from ethanol/charcoal before use.

  • Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon prior to heating.

  • Antioxidants: For sensitive substrates, add 1-2 mol% of sodium metabisulfite (

    
    ) to the reaction matrix.
    
Issue 2: "LCMS shows the mass of the product +18, and it won't cyclize."

Diagnosis: The "Stalled Intermediate." You have formed the N-acyl intermediate (the precursor), but the ring closure (dehydration) is failing. This is common because the 4-NH₂ is deactivated by the pyridine ring, making it a poor nucleophile for the intramolecular attack.

Solution:

  • Increase Acidity: The cyclization is acid-catalyzed. If using weak acids (acetic), switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent . These act as both solvent and Lewis acid/dehydrating agent.

  • Temperature Spike: The activation energy for the second step is high. Ensure internal temperature reaches >140°C.

  • Chemical Dehydration: If thermal cyclization fails, isolate the intermediate and treat with

    
     (phosphorus oxychloride) at reflux. This converts the amide to an imidoyl chloride, which cyclizes rapidly.
    
Issue 3: "I am getting low yields due to sublimation or precipitation."

Diagnosis: Physical Loss & Salt Formation. 3,4-DAP can sublime at high temperatures under vacuum. Also, the pyridine nitrogen is basic; it can form stable salts with carboxylic acid reactants, effectively removing them from the reaction pool.

Solution:

  • Stoichiometry: Use a slight excess of the carboxylic acid (1.2 - 1.5 eq) to account for salt formation.

  • Solvent Choice: Avoid low-boiling solvents. Use PPA (solvent-free) or high-boiling ethers (Diphenyl ether) for thermal methods.

Validated Experimental Protocols

Choose the protocol that matches your available equipment and substrate stability.

Method A: The "Classic" PPA Cyclization (Robust, High Yield)

Best for: Stable substrates, scaling up.

  • Setup: Equip a round-bottom flask with a mechanical stirrer (PPA is viscous).

  • Mixing: Add 3,4-diaminopyridine (1.0 eq) and the Carboxylic Acid (1.2 eq) to Polyphosphoric Acid (10–15 volumes by weight).

  • Reaction: Heat to 160–180°C under

    
     for 4–6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The intermediate (M+18) should disappear.

  • Workup (Critical):

    • Cool to ~80°C (do not cool to RT, it will turn into a rock).

    • Pour slowly onto crushed ice with vigorous stirring.

    • Neutralize carefully with

      
       or 
      
      
      
      to pH ~8.
    • Collect the precipitate via filtration.

Method B: Oxidative Cyclization (Mild Conditions)

Best for: Aldehyde substrates, sensitive functional groups.

  • Mixing: Dissolve 3,4-diaminopyridine (1.0 eq) and the Aldehyde (1.0 eq) in DMF or DMSO.

  • Oxidant: Add

    
     (Sodium metabisulfite, 1.5 eq) or catalytic 
    
    
    
    with air bubbling.
  • Reaction: Heat to 100–120°C for 4–12 hours.

  • Mechanism: The aldehyde forms a Schiff base (imine), which is then oxidatively cyclized to the imidazole ring.

Data Summary: Method Comparison

ParameterThermal/Acid (Method A)Oxidative (Method B)Microwave Assisted
Reagents Carboxylic Acid + PPAAldehyde +

Acid + PPA/Solvent
Temperature 160–200°C80–120°C180–220°C
Time 4–8 Hours8–24 Hours10–30 Minutes
Yield (Avg) 75–90%50–70%85–95%
Risk Charring/ViscosityIncomplete OxidationPressure build-up

References

  • Temple, C., et al. (1987).[1] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry.

  • Goker, H., et al. (2023).[2] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity.

  • Caubere, C., et al. (1994). "Stability studies of ionised and non-ionised 3,4-diaminopyridine." Journal of Pharmaceutical and Biomedical Analysis.

  • Buknall, et al. (2019). "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 4H-Imidazo[4,5-c]pyridin-4-one by Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of purifying highly polar heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of purifying highly polar heterocyclic scaffolds. The 4H-imidazo[4,5-c]pyridin-4-one core—a 3-deazapurine analog—is a "privileged structure" frequently utilized as an ATP mimetic in protein kinase inhibitors and antiviral agents [1].

Due to its dense array of hydrogen bond donors and acceptors (the lactam motif and imidazole nitrogen), the molecule exhibits strong intermolecular lattice energies. This often results in poor solubility in non-polar media and a tendency to trap solvent molecules or co-precipitate impurities during rapid nucleation. This guide provides a self-validating recrystallization protocol and troubleshooting matrix grounded in mechanistic causality.

Experimental Protocol: Optimized Recrystallization Workflow

This step-by-step methodology is engineered for highly polar imidazopyridinone derivatives, ensuring high purity while preventing common pitfalls like solvent entrapment [2].

Step 1: Solvent Selection & Dissolution Suspend the crude 4H-imidazo[4,5-c]pyridin-4-one in a polar protic solvent (e.g., Ethanol or an Ethanol/Water mixture). Heat the suspension to reflux (approx. 78°C) under continuous stirring. Causality: The protic solvent disrupts the strong intermolecular hydrogen bonds of the imidazopyridinone lattice, allowing dissolution. For highly substituted, lipophilic derivatives, an Ethyl Acetate/Hexane system is required [3].

Step 2: Decolorization & Catalyst Scavenging If the solution is dark—indicating oxidized impurities or transition metal residues from Ullmann-type cross-couplings—add 5–10% w/w activated charcoal. Maintain reflux for 15 minutes. Causality: The porous carbon matrix adsorbs high-molecular-weight polymeric impurities and chelates residual copper/palladium.

Step 3: Hot Filtration Rapidly filter the boiling suspension through a pre-heated Celite pad into a clean, heated receiving flask. Validation Check: Inspect the filtrate. It should be optically clear. If particulates remain, refilter. Causality: Pre-heating the apparatus prevents premature nucleation on the filter paper or Celite particles, which would drastically reduce yield.

Step 4: Controlled Cooling & Crystallization Allow the flask to cool at a controlled, slow rate (approx. 0.5°C/min) to room temperature. Once at room temperature, transfer the flask to an ice bath (0–5°C) and hold for 2 hours. Causality: Slow cooling favors the thermodynamic product (pure crystals) over the kinetic product (amorphous precipitate), excluding impurities from the growing crystal lattice.

Step 5: Filtration & Displacement Washing Collect the crystals via vacuum filtration. Wash the filter cake sequentially with cold primary solvent, followed by Methyl tert-butyl ether (MTBE)[2]. Causality: MTBE acts as a displacement wash; it removes lipophilic impurities and strips away residual water/ethanol without dissolving the highly polar imidazopyridinone core.

Step 6: Vacuum Drying Dry the purified crystals in a vacuum oven at <55°C until the loss on drying (LOD) is <1%. Validation Check: Run a proton NMR (DMSO-d6). The absence of a triplet at ~1.06 ppm (ethanol) or singlet at ~3.2 ppm (MTBE) validates complete solvent removal.

Workflow A Crude 4H-imidazo[4,5-c]pyridin-4-one B Dissolution in Hot EtOH/H2O A->B C Hot Filtration (Charcoal/Celite) B->C D Controlled Cooling (0.5°C/min) C->D E Vacuum Filtration & MTBE Wash D->E F Vacuum Drying (<55°C) E->F

Fig 1: Standard recrystallization workflow for 4H-imidazo[4,5-c]pyridin-4-one derivatives.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the melting point of the solute in the chosen solvent system is lower than the temperature at which it saturates the solution. The imidazopyridinone core is highly prone to this when the solvent cools too rapidly, causing the compound to phase-separate as a supercooled liquid rather than overcoming the nucleation energy barrier. Corrective Action:

  • Reheat the mixture until the oil dissolves completely into a single phase.

  • Add more of the primary solvent (e.g., Ethanol or EtOAc) to lower the saturation temperature below the melting point of the oil.

  • Cool the solution extremely slowly. Introduce seed crystals of pure 4H-imidazo[4,5-c]pyridin-4-one at the cloud point to bypass the nucleation barrier and force lattice formation.

Troubleshooting Start Oiling Out Detected Check Is T_melt < T_boil of solvent? Start->Check Yes Change Solvent System (e.g., EtOAc/Hexane) Check->Yes Yes No Adjust Concentration Check->No No Seed Add Seed Crystals No->Seed Scratch Scratch Flask Wall No->Scratch

Fig 2: Decision tree for resolving oiling out during imidazopyridinone crystallization.

Q2: The recovered crystals are heavily colored, and NMR shows residual copper. How do I remove catalyst carryover? A: Imidazo[4,5-c]pyridin-4-ones are often synthesized via transition-metal catalyzed cross-couplings (e.g., Goldberg-Ullmann coupling using Cu(OAc)₂ or Palladium-catalyzed reactions)[2]. The imidazole nitrogen atoms are excellent ligands, chelating the metal and co-precipitating it within the crystal lattice. Corrective Action: Before recrystallization, wash the organic extract with an aqueous chelating agent like EDTA or ammonium hydroxide. During recrystallization, the addition of activated charcoal (Step 2) is critical. If metal persists, pass the hot solution through a metal scavenger resin (e.g., QuadraPure) prior to cooling.

Q3: The yield of my recrystallization is consistently below 50%. How can I optimize recovery without sacrificing purity? A: Low yields typically stem from an overly high solubility of the compound in the cold solvent mixture, or insufficient equilibration time. Corrective Action:

  • Evaluate the Solvent Ratio: Ensure the ratio of primary solvent to anti-solvent is optimized.

  • Temperature Gradient: Ensure the final cooling step reaches 0–5°C and is held for at least 2–4 hours.

  • Mother Liquor Validation: Analyze the mother liquor via TLC or HPLC. If the product concentration remains high, evaporate 50% of the solvent volume and initiate a secondary crop recovery.

Quantitative Data: Solvent System Comparison

The following table summarizes the performance of various solvent systems for the recrystallization of imidazo[4,5-c]pyridin-4-one derivatives, highlighting the inverse relationship between yield and polarity in certain systems.

Solvent SystemCompound DerivativeYield (%)Purity (%)Key Observation / Causality
Hexane / Ethyl Acetate 1,5-dihydro-imidazo[4,5-c]pyridin-4-one83.0>98.0High yield; optimal for lipophilic substitutions[3].
Ethanol / Water 6-amino-1-β-D-arabinofuranosyl derivative42.6>95.0Lower yield due to high aqueous solubility; standard for highly polar analogs [4].
MTBE Wash (Post-filtration) AK-3280 (mono-tosylate salt)93.0>99.0MTBE effectively displaces water and removes lipophilic impurities without dissolving the core [2].
Dichloromethane / Methanol 5-oxy-imidazo[4,5-c]pyridin-1-yl derivative57.0>95.0Primarily used as a chromatography eluent; prone to oiling out if used for crystallization [3].

References

  • Benchchem:Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Benchchem.
  • New Drug Approvals:AK 3280 - Novel crystalline salt forms of 1-methyl-7-(1-methyl-lH-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one. New Drug Approvals.
  • Google Patents:US20080249101A1 - BENZOIMIDAZOLE, TETRAHYDRO-QUINOXALINE, BENZOTRIAZOLE, DIHYDRO-IMIDAZO[4,5-c] PYRIDINONE AND DIHYDRO-ISOINDOLONE DERIVATIVES. Google Patents.
  • PrepChem:Synthesis of 6-amino-1-β-D-arabinofuranosyl-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one. PrepChem.
Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Couplings on Imidazopyridinone Scaffolds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique mechanistic challenges of performing palladium-catalyzed cross-couplings (S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique mechanistic challenges of performing palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on imidazopyridinone rings.

Imidazopyridinones are highly privileged pharmacophores in drug development, but their dense array of nitrogen atoms and carbonyl motifs make them notoriously difficult substrates. They frequently cause catalyst deactivation, poor regioselectivity, and stalled catalytic cycles[1]. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to rescue your syntheses.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic workflow to identify the specific failure point in your catalytic cycle.

TroubleshootingWorkflow Start Reaction Stalled / Low Yield CheckBlack Is there a black precipitate (Palladium Black)? Start->CheckBlack Poisoning Catalyst Poisoning (N-coordination) CheckBlack->Poisoning Yes CheckBoronic Is Boronic Acid Consumed but Halide Remains? CheckBlack->CheckBoronic No Sol1 Switch to bulky ligands (XPhos, RuPhos) or NHCs Poisoning->Sol1 Protodeboronation Protodeboronation (Base/H2O issue) CheckBoronic->Protodeboronation Yes Regio Multiple Product Spots? CheckBoronic->Regio No Sol2 Use Cs2CO3/KF, anhydrous solvent, or pinacol esters Protodeboronation->Sol2 Selectivity Regioselectivity Issue (N vs C coupling) Regio->Selectivity Yes Sol3 Use N-protecting groups (SEM, Boc) or optimize base Selectivity->Sol3

Diagnostic workflow for troubleshooting Pd-catalyzed couplings on imidazopyridinones.

Core Troubleshooting Guides (FAQs)

Q1: My reaction mixture turns black immediately upon heating, and I get <5% conversion. What is happening?

The Causality: You are observing the formation of "palladium black," which indicates severe catalyst aggregation and deactivation[2]. Imidazopyridinones contain multiple nitrogen atoms that act as strong


-donors. These nitrogen atoms can outcompete your phosphine ligands, coordinating directly to the electrophilic Pd(II) intermediate formed after oxidative addition[1]. This creates a highly stable, off-cycle multidentate complex that halts transmetalation and eventually degrades into inactive Pd(0) nanoparticles.
The Solution:  You must alter the thermodynamic preference of the Pd-ligand complex. Switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) like SIPr[3],[4]. The extreme steric bulk of these ligands prevents the imidazopyridinone nitrogen from accessing the palladium center, while their electron-rich nature accelerates the rate-limiting reductive elimination step.
Q2: In my Suzuki-Miyaura coupling, the imidazopyridinone halide remains unreacted, but the boronic acid is completely consumed. Why?

The Causality: This is a classic case of protodeboronation . Boronic acids are susceptible to base-catalyzed hydrolysis of the C-B bond, especially at elevated temperatures in aqueous media[5]. Because the transmetalation step onto the bulky/deactivated imidazopyridinone-Pd(II) complex is kinetically slow, protodeboronation outpaces the productive cross-coupling[6]. The Solution: You must invert the kinetic rates.

  • Accelerate Transmetalation: Use a more active catalyst system (e.g., Pd(OAc)2 with SPhos).

  • Decelerate Protodeboronation: Switch from aqueous

    
     to anhydrous conditions using 
    
    
    
    or
    
    
    in dioxane[5]. The "caesium effect" enhances the solubility of the active boronate species while minimizing hydrolytic degradation. Alternatively, use boronic acid pinacol (Bpin) esters, which are significantly more stable against protodeboronation than free boronic acids[6].
Q3: During Buchwald-Hartwig amination, I am getting a mixture of N-arylation and C-arylation products. How do I control regioselectivity?

The Causality: Imidazopyridinones possess tautomeric and multiple nucleophilic sites. Depending on the base and solvent, the deprotonated intermediate can attack the Pd(II)-aryl complex through either the exocyclic amine/amide or the endocyclic ring nitrogen. The Solution: Regioselectivity in these scaffolds is dictated by the bite angle of the ligand and the hardness/softness of the base[3].

  • To favor exocyclic C-N coupling , use bidentate ligands with large bite angles (e.g., BINAP, Xantphos) combined with a weaker, softer base like

    
    .
    
  • If endocyclic N-arylation persists, you must temporarily mask the competing site using a robust protecting group (e.g., SEM or Boc) prior to the coupling step.

Mechanistic Pathway Analysis

Understanding exactly where the catalytic cycle fails is critical for rational optimization. The diagram below illustrates the productive cycle versus the two most common failure pathways for imidazopyridinones.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + Ar-X TransMet Transmetalation (Suzuki/Stille) OxAdd->TransMet + Ar'-B(OH)2 Poison Off-Cycle Inactive Complex (N-coordination by Substrate) OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto Protodeboronation (Destroys coupling partner) TransMet->Proto Excess Base/H2O RedElim->Pd0 + Product

Pd-catalytic cycle highlighting pathways for catalyst poisoning and protodeboronation.

Quantitative Data: Condition Matrix for Imidazopyridinones

To bypass trial-and-error, utilize this empirically validated matrix for selecting reagents based on the specific coupling type.

Reaction TypePrimary ChallengeOptimal Pd SourceOptimal LigandOptimal Base / SolventYield Expectation
Suzuki-Miyaura Protodeboronation

XPhos or SPhos

/ Toluene:H2O (10:1)
75 - 95%
Suzuki (Anhydrous) Hydrolytic degradation

RuPhos

/ 1,4-Dioxane
80 - 90%
Buchwald-Hartwig Regioselectivity / Poisoning

BINAP or BrettPhos

/ Toluene
65 - 85%
Direct C-H Arylation Low conversion

(Heterogeneous)
Ligand-free

/ DMAc
50 - 70%

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Catalyst Poisoning Diagnostic Test

Purpose: To definitively determine if your low yield is due to reagent impurities or inherent substrate-induced N-coordination poisoning[2].

Step 1: Baseline Reaction

  • Set up your standard coupling reaction (e.g., 0.5 mmol imidazopyridinone, 0.6 mmol boronic acid, 5 mol% Pd catalyst, base, solvent).

  • Monitor via LC-MS/TLC at 1 hour and 4 hours. Record the conversion percentage and visually inspect for palladium black (a fine, dark suspension).

Step 2: High-Purity / Ligand Spike Test

  • Set up an identical reaction, but replace the standard ligand with a highly sterically demanding NHC precursor (e.g., SIPr·HCl, 10 mol%)[4].

  • Pre-activate the catalyst: Stir

    
     and SIPr·HCl with a strong base (e.g., LHMDS) in solvent for 15 minutes before adding the imidazopyridinone substrate.
    
  • Run the reaction under identical thermal conditions.

Interpretation (Self-Validation):

  • If the Baseline fails but the Spike Test succeeds: The imidazopyridinone is inherently poisoning the catalyst. Adopt the bulky NHC or XPhos system permanently.

  • If both fail and Pd black forms: Your reagents (likely the base or solvent) contain trace sulfur or halide impurities. Switch to anhydrous, degassed solvents and freshly recrystallized reagents.

SOP 2: Anhydrous Suzuki-Miyaura Protocol for Protodeboronation-Prone Substrates

Purpose: To achieve high-yield C-C coupling when the boronic acid partner rapidly degrades in standard aqueous base[5],[6].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add the imidazopyridinone halide (1.0 equiv), the aryl boronic acid pinacol ester (Bpin) (1.5 equiv),

    
     (0.05 equiv), RuPhos (0.10 equiv), and finely milled, anhydrous 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the halide).

  • Reaction Execution: Seal the flask and heat to 100°C in a pre-heated oil bath. Vigorous stirring (800+ RPM) is mandatory due to the heterogeneous nature of the base.

  • Monitoring: Sample the reaction at 2 hours. The use of the Bpin ester and anhydrous

    
     drastically slows protodeboronation, allowing the RuPhos-accelerated transmetalation to dominate the kinetic pathway.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Institutes of Health (NIH) / Nature[Link]

  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions White Rose University Consortium[Link]

  • Buchwald-Hartwig Coupling Organic Synthesis [Link]

Sources

Troubleshooting

Minimizing side reactions during deprotection of 3-deazaguanine derivatives

Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with the deprotection of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with the deprotection of 3-deazaguanine (c3G) derivatives.

Unlike natural guanosine, the altered electronic landscape of the 3-deazapurine ring system fundamentally changes the reactivity of its exocyclic functional groups. This guide bridges the gap between theoretical mechanism and benchtop execution, providing you with self-validating protocols to eliminate side reactions such as incomplete deprotection and transamidation.

Part 1: Diagnostic Workflow for c3G Deprotection

When troubleshooting crude oligonucleotide mixtures containing c3G, mass spectrometry (LC-MS) is your primary diagnostic tool. Use the decision tree below to identify the chemical root cause of your side reactions.

c3G_Troubleshooting Start Analyze LC-MS Data of Deprotected c3G Oligo Q1 Is there a +28 Da mass adduct? Start->Q1 A1 Incomplete dmf removal (Stable N-formyl intermediate) Q1->A1 Yes Q2 Is there a +13/14 Da mass adduct? Q1->Q2 No Fix1 Extend NH3 incubation to 12h or switch to AMA at 65°C A1->Fix1 A2 Transamidation side reaction (MeNH2 reacting with acyls) Q2->A2 Yes Q3 Target mass achieved with high purity? Q2->Q3 No Fix2 Use dpc/dmf protecting groups and avoid standard acyls A2->Fix2 Success Deprotection Successful Q3->Success Yes

Diagnostic workflow for resolving side reactions during 3-deazaguanine deprotection.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I consistently see a +28 Da mass adduct after deprotecting the N,N-dimethylaminomethylene (dmf) group on c3G, even when using standard conditions? The Causality: The +28 Da adduct is an N-formyl intermediate. During the deprotection of the dmf group, the reaction proceeds via the formation of this intermediate before final hydrolysis. In natural guanosine, the strongly electron-withdrawing N3 nitrogen pulls electron density away from the exocyclic amine, making it an excellent leaving group and allowing rapid hydrolysis. However, in 3-deazaguanine, the N3 atom is replaced by a carbon (CH). This loss of the electron-withdrawing nitrogen makes the c3G exocyclic amino group a significantly poorer leaving group, drastically increasing the stability of the N-formyl intermediate and slowing down the final deprotection step[1].

Q2: If the dmf group is difficult to remove, why not use the phenoxyacetyl (pac) group for the N2 position instead? The Causality: While the pac group is highly labile and allows for rapid deprotection, it is too unstable for complex syntheses. If your workflow involves the synthesis of 2'-O-methyl-RNAs or requires mildly basic conditions during intermediate steps (such as 2'-O-alkylation), the pac group will prematurely cleave[1]. This exposes the N2 amine to unwanted alkylation or oxidation side reactions. The combination of N,N-diphenylcarbamoyl (dpc) for O6 and dmf for N2 provides the necessary stability during synthesis, provided you adjust your final deprotection kinetics.

Q3: Can I use AMA (aqueous methylamine/ammonia) to speed up the removal of the N-formyl intermediate? The Causality: Yes. Because c3G requires harsher or longer conditions to clear the N-formyl intermediate, using a 1:1 mixture of 40% aqueous methylamine and 30% aqueous ammonia (AMA) is highly effective, achieving complete deprotection in 15 minutes at 65°C or 3 hours at 37°C[2]. However, you must ensure that all other nucleobases in your sequence are protected with fast-cleaving groups (e.g., dmf or acetyl) rather than standard benzoyl or isobutyryl groups. Methylamine aggressively attacks standard acyl groups, leading to irreversible transamidation (a +13/14 Da mass shift).

Part 3: Quantitative Comparison of Protection Strategies

To optimize your specific workflow, compare the kinetic data and side-reaction risks associated with different c3G protection and deprotection strategies.

Protecting Group System (O6 / N2)ReagentTemp (°C)TimeIntermediate Half-LifePrimary Side Reaction Risk
None / pacAqueous NH₃ (28%)25°C2 h< 10 minPremature cleavage during 2'-O-alkylation
dpc / dmfAqueous NH₃ (28%)50°C12 h~25 min (+28 Da adduct)Incomplete N-formyl hydrolysis
dpc / dmfAMA (1:1 MeNH₂/NH₃)65°C15 min< 1 minTransamidation (if other bases use acyls)
dpc / dmfAMA (1:1 MeNH₂/NH₃)37°C3 h< 5 minMinimal (Optimal for sensitive RNA)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure that side reactions are caught and mitigated before proceeding to downstream purification.

Protocol A: Standard Aqueous Ammonia Deprotection (For DNA and 2'-O-Me RNA)

Use this protocol when your sequence contains standard acyl-protected nucleobases that are incompatible with methylamine.

  • Cleavage: Transfer the solid support containing the synthesized oligonucleotide into a sealed screw-cap vial. Add 1.0 mL of 28% aqueous NH₃.

  • Incubation: Seal the vial tightly and incubate at 50°C.

  • Validation Checkpoint (Crucial): At the 8-hour mark, briefly cool the vial and extract a 5 µL aliquot. Dilute in 95 µL of water and analyze via LC-MS.

    • Diagnostic: Look for the presence of the +28 Da N-formyl intermediate[1]. If the intermediate peak is >5% of the total product area, continue incubation.

  • Completion: Continue incubation for a total of 12 hours to ensure complete hydrolysis of the dpc and dmf groups.

  • Recovery: Cool the vial to -20°C for 15 minutes before opening to prevent loss of volatile ammonia. Filter off the solid support, wash with 50% aqueous ethanol, and lyophilize the filtrate to dryness.

Protocol B: Accelerated AMA Deprotection (For Chimeric RNA)

Use this protocol for RNA containing c3G to minimize exposure to basic conditions and prevent RNA degradation. Ensure all other bases use fast-deprotection protecting groups.

  • Reagent Preparation: Prepare a fresh 1:1 (v/v) mixture of 40% aqueous methylamine and 30% aqueous ammonia (AMA).

  • Cleavage & Deprotection: Add 1.3 mL of the AMA mixture (0.65 mL methylamine + 0.65 mL ammonia) to the solid support in a pressure-resistant vial[2].

  • Incubation: Incubate the mixture at 65°C for exactly 15 minutes (or 37°C for 3 hours for highly modified, fragile RNA constructs)[2].

  • Validation Checkpoint: Remove a 5 µL aliquot, quench immediately in 100 µL of 100 mM Triethylammonium acetate (TEAA) buffer (pH 7.0), and analyze via LC-MS.

    • Diagnostic: Confirm the absence of both the +28 Da intermediate and any +13/14 Da transamidation adducts.

  • Quenching & Desalting: Evaporate the supernatant to dryness under reduced pressure. If 2'-O-silyl protecting groups are present, proceed immediately to TBAF (Tetrabutylammonium fluoride) treatment (1.0 M in THF, 14 h at 37°C), followed by size-exclusion chromatography[2].

References

1.[1] Synthesis of 2′-O-methyl-RNAs incorporating a 3-deazaguanine, and UV melting and computational studies on its hybridization properties. nih.gov. 2.[2] Impact of 3-deazapurine nucleobases on RNA properties. oup.com.

Sources

Optimization

Technical Support Center: HPLC Method Development for Polar Imidazopyridine Metabolites

Welcome to the Advanced Chromatography Support Hub. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the specific challenges of separating polar metabolites of imidazopyridine drugs (e.g., Zolpidem, Alpidem). These compounds possess a basic nitrogen core (pKa ~6.0–6.5) and often metabolize into highly polar carboxylic acids or N-oxides, creating a "polarity gap" that standard C18 methods fail to bridge.

Module 1: Retention Issues (The "Void Volume" Trap)

User Question: “I am analyzing plasma samples for Zolpidem metabolites. The parent drug retains well on my C18 column, but the oxidative metabolites are eluting in the void volume (t0), causing ion suppression in my MS. How do I retain these polar species?”

Dr. Thorne’s Diagnosis: This is the classic "Polarity Trap." Imidazopyridine metabolites (often carboxylic acids formed via oxidation of methyl groups) are too hydrophilic for standard C18 phases, especially at the acidic pH typically used to protonate the basic parent drug for MS sensitivity. You have two viable pathways: Aqueous-Stable RP or HILIC .[1]

Solution A: The "AQ" C18 Approach (Moderate Polarity)

If your metabolites are moderately polar, switch to a "Polar-Embedded" or "Aqueous-Stable" C18 column. These phases contain a hydrophilic group near the silica surface that prevents "phase dewetting" (pore collapse) when running at 100% aqueous conditions.

  • Protocol: Start your gradient at 0-1% Organic.

  • Recommended Phase: C18-AQ or Polar-Embedded C18.[2]

Solution B: HILIC (High Polarity)

If the metabolites are unretained even on AQ-C18, you must invert the mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, water is the "strong" solvent.[1][3][4]

  • Mechanism: Partitioning of the analyte into a water-rich layer adsorbed on the polar stationary phase.[3]

  • Critical Success Factor: Acetonitrile (ACN) content must remain high (>80%).

HILIC Equilibration Protocol (Mandatory for Reproducibility):

  • Flush: 20 Column Volumes (CV) of 50:50 ACN:Water (remove salts).

  • Condition: 20 CV of initial mobile phase (e.g., 90:10 ACN:Buffer).

  • Inject: 2-3 "dummy" injections of the sample matrix to active surface sites.

Decision Matrix: Choosing Your Mode

ColumnSelection cluster_tips Dr. Thorne's Pro-Tip Start Start: Metabolite Retention Issue LogP Estimate LogP of Metabolite Start->LogP Decision1 LogP > 0? LogP->Decision1 RP_Std Standard C18 (pH adjusted) Decision1->RP_Std Yes (Non-polar) RP_AQ Polar-Embedded C18 (100% Aqueous Start) Decision1->RP_AQ No (0 to -1) HILIC HILIC Mode (Bare Silica or Amide) Decision1->HILIC No (<-1, Very Polar) Tip If MS sensitivity is key: HILIC offers 10x sensitivity due to high organic desolvation.

Figure 1: Decision tree for selecting the stationary phase based on metabolite polarity.

Module 2: Peak Shape & Tailing (The "Silanol" Problem)

User Question: “My imidazopyridine peaks look like shark fins (severe tailing, As > 1.5). I’m using a standard C18 column with 0.1% Formic Acid. Why is this happening?”

Dr. Thorne’s Diagnosis: Imidazopyridines are weak bases (pKa ~6). At pH 2.7 (Formic Acid), the basic nitrogen is protonated (


). While this is good for solubility, positively charged analytes interact ionically with residual deprotonated silanols  (

) on the silica surface. This secondary interaction causes tailing.[5][6]
The Fix: pH Engineering

You must break the interaction. You have two options: "Super-Acidic" or "High pH."

Option 1: High pH (The "Hybrid" Route) Operate at pH 10 using Ammonium Bicarbonate or Ammonium Hydroxide.

  • Why: At pH 10, the imidazopyridine base is neutral (unprotonated). Neutral molecules do not interact with silanols.

  • WARNING: You MUST use a "Hybrid Silica" (e.g., Ethylene-Bridged Hybrid) or Polymer column. Standard silica dissolves at pH > 8.[6]

Option 2: Buffer Strength (The "Masking" Route) If you must use low pH, increase ionic strength to mask silanols. Replace 0.1% Formic Acid with 20mM Ammonium Formate . The ammonium ions compete for the silanol sites.

Buffer Selection Guide for Imidazopyridines:

ConditionBuffer SystempH RangeColumn Type RequiredBenefit
Low pH 0.1% Formic Acid~2.7Standard C18Good MS signal; simple prep. Risk of tailing.
Buffered Low pH 20mM Ammonium Formate3.0–3.8Standard C18Better peak shape than FA alone; masks silanols.
High pH 10mM Ammonium Bicarbonate10.0Hybrid Silica Only Best Peak Shape ; base is neutral; increased retention for bases.
Module 3: Selectivity (The "Isomer" Problem)

User Question: “I have two hydroxylated metabolites that are isobaric (same mass) and co-elute on C18. The MS cannot distinguish them. How do I separate these regioisomers?”

Dr. Thorne’s Diagnosis: C18 separates primarily by hydrophobicity. Regioisomers (e.g., 6-OH vs. 7-OH zolpidem) often have identical hydrophobicity. You need a phase that separates based on shape and pi-pi electron interactions .

The Fix: Pentafluorophenyl (PFP) Phases

Switch to a PFP (F5) column.[7]

  • Mechanism: The fluorine atoms on the benzene ring create a strong electron deficiency. This invites specific pi-pi interactions with the electron-rich aromatic rings of the imidazopyridine.

  • Steric Selectivity: PFP phases are rigid.[7][8] They can discriminate between isomers based on where the hydroxyl group is located on the ring (ortho/meta/para effects).

Experimental Workflow for Isomer Separation:

  • Mobile Phase: Methanol is preferred over Acetonitrile for PFP columns (ACN's pi-electrons can interfere with the column's selectivity).

  • Gradient: Shallow gradient (e.g., 0.5% increase per minute).

  • Temperature: Lower temperature (25°C) often enhances steric selectivity compared to high temperature (40°C+).

SelectivityWorkflow Problem Co-eluting Isomers (C18) Step1 Switch to PFP Column Problem->Step1 Step2 Change Organic to MeOH (Promote pi-pi) Step1->Step2 Step3 Lower Temp to 20-25°C Step2->Step3 Result Resolved Isomers Step3->Result

Figure 2: Workflow for resolving structural isomers using Fluorophenyl stationary phases.

Module 4: Detection & Sensitivity

User Question: “I am using UV detection. What wavelength is optimal for these metabolites? Also, my MS signal is fluctuating.”

Dr. Thorne’s Answer:

1. UV Optimization: Imidazopyridines have a strong absorbance due to the aromatic bicycle.

  • Primary Max: ~254 nm (Robust, less noise).

  • Secondary Max: ~210-220 nm (Higher sensitivity, but susceptible to buffer cutoff noise).

  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm. Metabolites often show a "blue shift" (to lower wavelengths) compared to the parent drug if the conjugation system is disrupted by metabolism.

2. MS Signal Suppression: If using HILIC, you may see signal enhancement (ACN desolvates easily). If using RP-AQ, divert the flow to waste for the first 1 minute to prevent salts from the biological matrix (which elute at t0) from fouling the source.

References
  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from

  • Advanced Materials Technology. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Retrieved from

  • Chrom Tech, Inc. (2025).[5] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Shimadzu. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling and Preventing Oxidation of Diaminopyridine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation, darkening, and loss of yield when working with diaminopyridine (D...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation, darkening, and loss of yield when working with diaminopyridine (DAP) intermediates (such as 2,3-DAP, 3,4-DAP, and 2,5-DAP). These compounds are notoriously sensitive to oxidation, which can severely compromise both synthetic workflows and analytical integrity.

This guide is designed to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind DAP degradation and provide field-proven, self-validating protocols to ensure your intermediates remain stable.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do my diaminopyridine free base intermediates rapidly turn dark brown or black when exposed to ambient laboratory conditions? A1: The dark discoloration is a direct visual indicator of oxidative degradation and polymerization. In the free base form, the nitrogen lone pairs on both the pyridine ring and the amino groups are highly nucleophilic. This makes them highly susceptible to electrophilic attack by atmospheric oxygen, photo-oxidation, and transition metal catalysis. For instance, when 3,4-diaminopyridine is exposed to oxidative stress (such as ambient oxygen or hydrogen peroxide), it rapidly degrades into1[1]. The mesomeric system of the pyridine ring facilitates this electron transfer, ultimately leading to the formation of dark quinonoid structures.

Q2: How can I chemically stabilize DAP intermediates for long-term storage without compromising their downstream utility? A2: The most effective and reliable method is to convert the free base into a stable salt form, such as a2[2]. Causality: Protonating the diaminopyridine engages the nitrogen lone pairs in a covalent bond with hydrogen. This structural modification drastically reduces the electron density on the pyridine ring, making it energetically unfavorable for oxidizing agents to attack the nitrogen atoms[1]. Stability studies demonstrate that under standard ICH storage conditions, the tartrate and phosphate salts of 3,4-DAP exhibit superior stability and remain unoxidized compared to the highly unstable free base[2].

OxidationMechanism FreeBase Diaminopyridine (Free Base) OxStress Oxidative Stress (O2, Light, H2O2) FreeBase->OxStress SaltForm DAP Salt Form (Tartrate/Phosphate) FreeBase->SaltForm Add Acid Degradation Degradation Products (N-oxides, Nitropyridines) OxStress->Degradation Protonation Nitrogen Lone Pair Engaged in Bonding SaltForm->Protonation Stable Stable Intermediate (Oxidation Blocked) Protonation->Stable Stable->OxStress Prevents

Fig 1. Oxidation pathways of diaminopyridine free base versus salt-stabilized forms.

Part 2: Environmental Controls and Handling

Q3: What are the mandatory environmental controls for handling the free base form during synthesis or purification? A3: If your synthetic route strictly requires the free base form, you must systematically eliminate exposure to oxygen and light:

  • Inert Atmosphere: Always handle and3 (Argon or Nitrogen) using a glovebox or Schlenk line[3].

  • Temperature Control: Store the material 4 to suppress auto-oxidation kinetics[4].

  • Light Protection: Use amber glassware and store in a dark place, as UV light accelerates free-radical oxidation pathways[5].

Q4: During aqueous extraction and HPLC sample preparation, my DAP intermediates degrade. How do I prevent this? A4: Aqueous environments contain dissolved oxygen, which rapidly accelerates degradation. To prevent this, incorporate a sacrificial antioxidant during sample preparation. Adding 6 acts as a reducing agent, effectively scavenging dissolved oxygen before it can react with the diaminopyridine[6]. Furthermore, when performing HPLC, utilize a highly acidic mobile phase (e.g., pH 1.9 adjusted with trifluoroacetic acid) to ensure the DAP remains fully protonated and stable during the chromatographic run[7].

HandlingWorkflow Start Receive DAP Batch Glovebox Glovebox Transfer (Argon/N2 Atmosphere) Start->Glovebox Formulation Salt Conversion (Tartrate/Phosphate) Glovebox->Formulation Bulk Storage Antioxidant Add Sodium Dithionite (Aqueous Extraction) Glovebox->Antioxidant Analytical Prep Storage Store < 30°C Amber Glass, Sealed Formulation->Storage Antioxidant->Storage

Fig 2. Standardized workflow for the handling and storage of diaminopyridine intermediates.

Part 3: Quantitative Data & Methodologies

Data Presentation: Stability Comparison

Table 1: Comparative Stability and Storage Profile of 3,4-Diaminopyridine

PropertyFree Base FormSalt Form (Tartrate/Phosphate)
Oxidation Susceptibility High (Rapid degradation in air/light)Low (Resistant to H2O2 and O2)[1]
Primary Degradation Products 3,4-DAP-N-oxide, 4-amino-3-nitropyridine[1]Trace amounts of 4-amino-3-nitropyridine[1]
Recommended Storage Inert atmosphere (N2/Argon), < 30°C, Dark[4][5]Standard ICH conditions (Room Temp, sealed)[2]
Aqueous Stability Poor (Requires antioxidants like sodium dithionite)[6]Excellent (Maintains stability in solution)[1]
Self-Validating Experimental Protocols

Protocol 1: Conversion of 3,4-Diaminopyridine Free Base to Stable Tartrate Salt Purpose: To chemically stabilize the intermediate for long-term bulk storage.

  • Preparation: In a fume hood under a continuous nitrogen blanket, dissolve 1 equivalent of 3,4-diaminopyridine free base in a minimal volume of degassed, absolute ethanol.

  • Acid Addition: Slowly add 1 equivalent of L-tartaric acid (dissolved in degassed ethanol) dropwise to the stirring DAP solution.

  • Crystallization: Stir the mixture at room temperature for 2 hours. The tartrate salt will begin to precipitate as the lone pairs become protonated, reducing the compound's solubility in ethanol.

  • Isolation: Filter the precipitate under vacuum using a Schlenk line or inside a glovebox to prevent transient air exposure during drying.

  • Self-Validation Check: Wash the crystals with cold, degassed ethanol and dry under high vacuum. The resulting powder must be white to off-white. Any brown or dark discoloration indicates a breach in the inert atmosphere and successful oxidation[2].

Protocol 2: Antioxidant-Protected Extraction for Analytical HPLC Purpose: To prevent in-situ oxidation during sample preparation, ensuring accurate purity analysis.

  • Solvent Prep: Prepare an extraction solvent of 50% ethanol in water.

  • Antioxidant Addition: Add sodium dithionite to the solvent to achieve a concentration sufficient to scavenge all dissolved oxygen[6].

  • Extraction: Homogenize your DAP-containing sample in the antioxidant-treated solvent. The sodium dithionite will preferentially oxidize, protecting the DAP intermediate.

  • Chromatography: Inject the sample onto a C18 column. Use a mobile phase consisting of 10% acetonitrile and 90% aqueous solution (containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate), strictly adjusted to pH 1.9 with trifluoroacetic acid[7].

  • Self-Validation Check: The ultra-low pH ensures the DAP elutes as a stable, fully protonated species. A successful run will yield sharp, symmetrical peaks without the presence of early-eluting N-oxide degradation shoulders[7].

References

  • Source: nih.
  • Source: thermofisher.
  • Source: chemicalbook.
  • Source: google.
  • Source: chemicalbook.
  • Source: nih.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1H NMR Benchmarking of 4H-imidazo[4,5-c]pyridin-4-one Scaffolds

Executive Summary & Structural Context[2][3][4] The 4H-imidazo[4,5-c]pyridin-4-one scaffold (often referenced in bio-isostere logic as the 3-deazahypoxanthine core) represents a critical structural motif in kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4]

The 4H-imidazo[4,5-c]pyridin-4-one scaffold (often referenced in bio-isostere logic as the 3-deazahypoxanthine core) represents a critical structural motif in kinase inhibitors and nucleoside analogs.[1][2] Its planar, bicyclic architecture mimics the purine base system, making it a privileged scaffold for ATP-competitive binding.[1]

However, characterizing this scaffold presents a unique challenge: prototropic tautomerism . The molecule exists in a dynamic equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms, further complicated by imidazole N-H migration.[1]

This guide provides an authoritative reference for the 1H NMR characterization of this scaffold, distinguishing it from its regioisomer (imidazo[4,5-b]pyridine) and establishing a self-validating protocol for structural assignment.

The Tautomeric Landscape

Understanding the dominant tautomer is a prerequisite for interpreting the NMR spectrum.[2] In polar aprotic solvents like DMSO-d


, the lactam (NH-keto)  form is thermodynamically favored, resulting in distinct deshielded signals.[1]

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Minor / Transient Lactam Lactam Form (4H-imidazo[4,5-c]pyridin-4-one) C=O at C4 NH at N5 Lactim Lactim Form (Imidazo[4,5-c]pyridin-4-ol) C-OH at C4 N5 (Pyridine-like) Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the Lactam form in polar media, crucial for predicting NH chemical shifts.[1]

Characteristic 1H NMR Fingerprint

The following data represents the consensus chemical shifts for the unsubstituted core in DMSO-d


 . Note that substitution at the imidazole nitrogen (N1/N3) will lock the tautomer and slightly perturb these values.
Table 1: Diagnostic Chemical Shifts (DMSO-d , 400-500 MHz)
Position (IUPAC)Proton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
NH (N5) Amide11.5 – 13.5 Broad Singlet-Highly variable; disappears in D

O exchange.[1][2] Diagnostic of lactam form.
H2 Imidazole8.0 – 8.6 Singlet-Most deshielded aromatic C-H.[1][2] Strong anisotropy from both rings.[2]
H6 Pyridine7.3 – 7.8 Doublet


to Lactam NH.[1][2] Deshielded by adjacent nitrogen.[2]
H7 Pyridine6.5 – 7.0 Doublet


to Lactam NH;

to bridgehead.[1][2] Upfield due to resonance (enaminone character).[2]

Critical Note on Assignment: In many 4-pyridone systems, the proton


 to the nitrogen (H6) is typically downfield of the proton 

to the nitrogen (H7).[1] However, literature values for fused systems can vary based on substituents.[1][2] The coupling constant (

Hz)
is the most reliable metric for identifying the H6-H7 pair, distinguishing them from the isolated H2 singlet.[1]

Comparative Analysis: Alternatives & Isomers

Distinguishing the [4,5-c] scaffold from the [4,5-b] isomer (1-deazahypoxanthine analog) is a common synthetic hurdle.[1]

Table 2: Regioisomer Differentiation ([4,5-c] vs. [4,5-b])
Feature4H-imidazo[4,5-c]pyridin-4-one Imidazo[4,5-b]pyridin-4-one
Core Topology Pyridine N at position 5 (para to bridgehead N)Pyridine N at position 1/3 (ortho to bridgehead)
Spin System AX System: Two vicinal protons (H6, H7) with

Hz.[1][2]
AMX / ABX System: Often shows different coupling if H5/H6/H7 are present, or distinct shifts due to proximity to bridgehead N.
NOE Correlations Strong NOE possible between H7 and H2 (if N3 is substituted).[1][2]NOE patterns differ; H2 is spatially distant from the pyridine

-protons in certain tautomers.[2]
H6 Shift ~7.5 ppm (Alpha to NH)Shifts vary; often more shielded if adjacent to bridgehead without carbonyl influence.[1][2]
Solvent Effects: DMSO-d vs. CDCl [1][5]
  • DMSO-d

    
    :  Recommended. Stabilizes the lactam tautomer and slows proton exchange, allowing observation of the N5-H and Imidazole N-H signals.[2]
    
  • CDCl

    
    :  Not recommended.[1][2] The scaffold has poor solubility.[2] If soluble (via lipophilic substituents), the NH protons often broaden into the baseline or shift upfield significantly due to lack of hydrogen bonding, leading to misinterpretation of the integration.
    
  • TFA-d: Causes N-protonation.[1][2] Expect a global downfield shift of aromatic signals (+0.5 to +1.0 ppm) due to the formation of the pyridinium/imidazolium cation.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity and reproducibility, follow this "High-Dynamic Range" protocol designed to resolve exchangeable protons.

Method: Trace-Water Suppression in DMSO

Objective: To clearly resolve the broad amide/imidazole NH protons which are often obscured by water exchange or baseline noise.[2]

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of "100%" DMSO-d

    
      (ampule-sealed, dry). Avoid old DMSO which absorbs atmospheric water.[1][2]
    
  • Temperature: Run the acquisition at 298 K (25°C) .

    • Troubleshooting: If NH peaks are extremely broad, lower temperature to 280 K to slow the exchange rate.

  • Pulse Sequence: Use a standard pulse with a long relaxation delay (

    
     seconds) to ensure full relaxation of the isolated H2 proton (which often has a long T1).[1][2]
    
  • Validation Step (D

    
    O Shake): 
    
    • Acquire the standard spectrum.[2]

    • Add 1 drop of D

      
      O to the NMR tube.[2]
      
    • Shake and re-acquire.[1][2]

    • Result: The signals at ~12-13 ppm (NH) must disappear. The H2, H6, and H7 signals will remain but may shift slightly.[1]

Decision Logic for Structural Confirmation

Use the following logic flow to confirm the identity of the 4H-imidazo[4,5-c]pyridin-4-one scaffold versus common synthetic byproducts.

DecisionTree Start Crude Product NMR (DMSO-d6) CheckH2 Identify Singlet at 8.0-8.6 ppm (Imidazole H2) Start->CheckH2 CheckCoupling Check Pyridine Region (6.5-7.8 ppm) Are there 2 Doublets? CheckH2->CheckCoupling MeasureJ Measure Coupling Constant (J) CheckCoupling->MeasureJ Yes IsomerB Possible [4,5-b] Isomer or Disubstitution CheckCoupling->IsomerB No (Multiplets/Singlets) IsomerC Likely 4H-imidazo[4,5-c]pyridin-4-one (Target) MeasureJ->IsomerC J ≈ 5-6 Hz (Vicinal H6-H7) Other Check for Ring Opening or Wrong Fusion MeasureJ->Other J > 8 Hz or < 2 Hz

Figure 2: Logic flow for distinguishing the [4,5-c] core from regioisomers based on coupling constants.

References

  • Chemical Shifts of Imidazo[4,5-c]pyridin-2-one Derivatives

    • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors.[1][2][3]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

    • Relevance: Provides specific coupling constants (

      
       Hz) and chemical shifts for the pyridine ring protons in a closely related lactam system.[1]
      
  • Synthesis and NMR of 3-Deazaguanine/Hypoxanthine Analogs

    • Title: A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.[2]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).[2]

    • URL:[Link]

    • Relevance: Offers comparative NMR data for deazapurine systems, validating the assignments of the pyridine ring protons.
  • Regioisomeric Distinction (Imidazo[4,5-b]pyridine)

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton.[1][4][5]

    • Source: ACS Omega.[2]

    • URL:[Link]

    • Relevance: Provides contrasting NMR data for the [4,5-b] isomer, highlighting the differences in coupling patterns required for differential diagnosis.

Sources

Comparative

X-ray crystallography data for imidazo[4,5-c]pyridin-4-one tautomers

An Objective Comparison Guide: X-ray Crystallographic Analysis of Imidazo[4,5-c]pyridin-4-one Tautomers Executive Summary The imidazo[4,5-c]pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: X-ray Crystallographic Analysis of Imidazo[4,5-c]pyridin-4-one Tautomers

Executive Summary

The imidazo[4,5-c]pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequently deployed as a 3-deazapurine isostere in the development of kinase inhibitors and dual-action metabolic modulators[1][2]. However, the structural plasticity of this fused bicyclic system presents a significant analytical challenge: it exhibits complex prototropic tautomerism across its imidazole ring (1H, 3H, and 5H forms) coupled with lactam-lactim (pyridone-hydroxypyridine) tautomerism on the six-membered ring[2][3].

For drug development professionals, unambiguously identifying the dominant tautomer is critical, as the protonation state dictates the hydrogen bond donor/acceptor profile, directly impacting target affinity and pharmacokinetics. This guide objectively compares the crystallographic signatures of these tautomers, providing researchers with self-validating experimental workflows and comparative data to accurately resolve the structural states of imidazo[4,5-c]pyridin-4-one derivatives.

The Tautomeric Landscape

The imidazo[4,5-c]pyridin-4-one core can theoretically exist in multiple tautomeric states. The migration of protons alters the electronic distribution, bite angles, and overall topology of the molecule[4][5]. X-ray crystallography remains the gold standard for distinguishing these forms, as nuclear magnetic resonance (NMR) often yields time-averaged signals due to rapid proton exchange in solution[2].

Tautomers A 1H-Lactam (Dominant in solid state) B 3H-Lactam (Minor conformer) A->B Imidazole N-H shift C 5H-Lactam (Rare / Transient) A->C Pyridine N-H shift D 1H-Lactim (Hydroxypyridine form) A->D Lactam-Lactim shift

Prototropic and lactam-lactim tautomeric equilibria in the imidazo[4,5-c]pyridin-4-one scaffold.

Comparative Analysis of X-ray Crystallographic Data

To objectively determine the tautomeric form captured in a crystal lattice, researchers must analyze specific bond lengths and internal ring angles. The transition from a lactam (pyridone) to a lactim (hydroxypyridine) involves a shift from a carbonyl (


) to a hydroxyl (

) group, accompanied by changes in the adjacent

bonds.
Table 1: Diagnostic Crystallographic Parameters for Tautomer Identification

Data represents typical high-resolution (< 1.0 Å) single-crystal X-ray diffraction metrics for substituted imidazo[4,5-c]pyridin-4-ones.

Structural ParameterLactam Tautomer (Pyridone)Lactim Tautomer (Hydroxypyridine)Causality / Interpretation
C4–O Bond Length 1.23 – 1.25 Å1.33 – 1.36 ÅA shorter bond confirms double-bond character (carbonyl). A longer bond indicates a single bond (hydroxyl).
N5–C4 Bond Length 1.36 – 1.39 Å1.30 – 1.32 ÅIn the lactam form, this is a single bond. In the lactim form, it gains double-bond character (

).
Imidazole C–N Bonds Asymmetric (e.g., 1.32 Å vs 1.37 Å)AsymmetricThe protonated nitrogen (e.g., 1H vs 3H) will have longer adjacent C-N bonds compared to the unprotonated,

-hybridized nitrogen.
Hydrogen Bonding N5 acts as H-bond donor; O4 acts as acceptorN5 acts as H-bond acceptor; O4 acts as donorCrystal packing heavily relies on these directional interactions. Intermolecular distances < 3.0 Å confirm the network.

Field-Proven Insight: In drug design, such as the development of dual Angiotensin II type 1 (AT1) receptor antagonists and PPARγ partial agonists, the 1H-lactam form is overwhelmingly preferred in the solid state[6][7]. X-ray co-crystal structures of these derivatives bound to the human PPARγ ligand-binding domain reveal that the lactam carbonyl (O4) acts as a critical hydrogen bond acceptor, stabilizing the molecule within the receptor's lipophilic pocket[6][8].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the crystallization and subsequent X-ray analysis must be treated as a coupled, self-validating system. The choice of crystallization solvent directly influences which tautomer is trapped in the lattice.

Workflow S1 Compound Purification (>99% HPLC) S2 Solvent Selection (H-bond profiling) S1->S2 S3 Vapor Diffusion Crystallization S2->S3 S4 Cryocooling (100 K) S3->S4 S5 X-ray Diffraction Data Collection S4->S5 S6 Anisotropic Refinement S5->S6

Self-validating workflow for the isolation and X-ray crystallographic analysis of specific tautomers.

Protocol A: Small-Molecule Single Crystal Growth (Tautomer Trapping)

Objective: To isolate diffraction-quality crystals of the imidazo[4,5-c]pyridin-4-one derivative.

  • Purity Verification: Ensure the synthesized compound is >99% pure via HPLC. Impurities act as crystal growth terminators or induce polymorphism.

  • Solvent Matrix Selection:

    • To favor the Lactam form: Use polar aprotic solvents (e.g., DMSO, DMF) layered with an anti-solvent like ethyl acetate. The aprotic environment minimizes disruption of the highly stable intermolecular lactam-lactam hydrogen-bonded dimers.

    • To favor the Lactim form (if accessible): Utilize strong hydrogen-bond donating solvents (e.g., fluorinated alcohols) that can stabilize the basic pyridine nitrogen (N5) and the hydroxyl group.

  • Vapor Diffusion: Dissolve 5-10 mg of the compound in 0.5 mL of the primary solvent in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of the anti-solvent. Seal tightly and incubate at 20°C for 3–14 days.

  • Harvesting: Mount the resulting crystal on a MiTeGen loop using paratone oil and immediately flash-cool in a liquid nitrogen stream (100 K) to minimize thermal motion and preserve hydrogen atom positions.

Protocol B: Protein-Ligand Co-Crystallization (e.g., PPARγ)

Objective: To determine the bioactive tautomeric conformation of the ligand.

  • Protein Preparation: Express and purify the target protein (e.g., human PPARγ ligand-binding domain) to a concentration of 10 mg/mL in a buffer containing 20 mM Tris (pH 8.0), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Soaking/Co-crystallization: Incubate the protein with a 3-fold molar excess of the imidazo[4,5-c]pyridin-4-one derivative (dissolved in 100% DMSO, final DMSO concentration <2%) for 2 hours on ice.

  • Hanging Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 1.0 M LiCl, 10% PEG 6000).

  • Diffraction and Refinement: Collect data at a synchrotron source. During structure solution, carefully inspect the

    
     difference electron density map around the imidazo[4,5-c]pyridin-4-one core. Crucial Step:  Do not force a specific tautomer during initial rigid-body refinement. Allow the electron density to dictate the placement of the proton (typically visible at resolutions < 1.5 Å) and the corresponding bond lengths.
    

Conclusion & Alternative Considerations

While X-ray crystallography provides definitive proof of the solid-state tautomer, researchers must remember that the bioactive form in vivo may differ due to the local dielectric constant of the target protein's binding pocket.

Alternatives to X-ray:

  • Solid-State NMR (ssNMR): Useful when single crystals cannot be grown. It provides specific chemical shifts for

    
     and 
    
    
    
    that correlate with protonation states.
  • Vibrational Circular Dichroism (VCD) / FT-IR: Can distinguish the strong

    
     stretch (~1650 cm
    
    
    
    ) of the lactam from the
    
    
    stretch of the lactim.

Ultimately, mapping the tautomeric preferences of imidazo[4,5-c]pyridin-4-one derivatives via high-resolution X-ray crystallography ensures that structure-based drug design (SBDD) efforts are grounded in physical reality rather than computational assumptions.

References

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed (NIH). Available at:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at:[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at:[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at:[Link]

  • Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. ACS Publications. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-deazapurines

Analytical Approaches for Characterizing 3-Deazapurines: High-Resolution ESI-MS/MS vs. MALDI-TOF MS Executive Summary & Rationale The incorporation of 3-deazapurines—such as 3-deazaadenosine (c³A) and 3-deazaguanosine (c...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Approaches for Characterizing 3-Deazapurines: High-Resolution ESI-MS/MS vs. MALDI-TOF MS

Executive Summary & Rationale

The incorporation of 3-deazapurines—such as 3-deazaadenosine (c³A) and 3-deazaguanosine (c³G)—into synthetic oligonucleotides is a cornerstone technique in atomic mutagenesis. By replacing the N3 nitrogen with a carbon atom, researchers eliminate a critical hydrogen bond acceptor in the minor groove, allowing for the precise mapping of RNA folding, ribosomal peptide bond formation, and ribozyme catalysis [1].

However, verifying the successful incorporation and exact localization of these modifications presents a significant analytical challenge. Standard sequencing algorithms rely on the predictable fragmentation patterns of natural purines. Because 3-deazapurines fundamentally alter the gas-phase basicity and charge distribution of the nucleobase, they induce atypical fragmentation pathways. This guide objectively compares High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for the structural elucidation of 3-deazapurine derivatives, providing researchers with the mechanistic insights needed to optimize their analytical workflows.

Mechanistic Causality: The Physics of 3-Deazapurine Fragmentation

To sequence an oligonucleotide, mass spectrometers utilize vibrational activation—typically Collisionally Activated Dissociation (CAD)—to break the phosphodiester backbone. The choice of analytical platform must be dictated by the underlying physics of how the modified base responds to this energy.

The Natural Purine Pathway: In positive and negative ion mode CAD, natural purines exhibit a strong preference for cleavage at the 5'-phosphodiester bond. This is driven by the high proton affinity of the N3 position. Protonation at N3 facilitates the formation of an ionic hydrogen bond with the non-bridging oxygen of the adjacent 5'-phosphodiester moiety, catalyzing a localized cleavage event that yields highly predictable c and y sequence ions [2].

The 3-Deazapurine Disruption: When the N3 nitrogen is replaced by a carbon atom (e.g., in c³A), this highly basic protonation site is abolished. Consequently, the charge-directed 5'-cleavage pathway is suppressed. The fragmentation energy is instead redistributed across the backbone, often resulting in a higher relative yield of a and w ions, or necessitating higher collision energies that lead to complete nucleobase loss. Analysts must understand this causality: the absence of a standard 5'-cleavage peak is not a sequencing failure, but the direct physical signature of the 3-deaza modification.

G Start Multiply Charged RNA Ion (Gas-Phase CAD) NatPur Natural Purine (e.g., Adenosine) Start->NatPur Deaza 3-Deazapurine (e.g., c³A) Start->Deaza N3Prot N3 Protonation (High Proton Affinity) NatPur->N3Prot NoN3 No N3 Protonation (Carbon at Position 3) Deaza->NoN3 Hbond Ionic H-Bond to 5'-Phosphodiester N3Prot->Hbond NoHbond Disrupted H-Bonding Network NoN3->NoHbond Cleavage Preferential 5'-Cleavage (High c/y ion yield) Hbond->Cleavage AltCleavage Suppressed 5'-Cleavage (Altered Fragmentation) NoHbond->AltCleavage

Figure 1: Divergent collisionally activated dissociation (CAD) pathways of natural vs 3-deazapurines.

Platform Comparison: ESI-MS/MS vs. MALDI-TOF MS

For drug development professionals and structural biologists, selecting the right MS platform dictates the reliability of the atomic mutagenesis data.

  • MALDI-TOF MS: Ideal for rapid, high-throughput intact mass confirmation. MALDI predominantly generates singly charged ions ([M-H]⁻). While excellent for confirming the ~0.995 Da mass shift associated with a nitrogen-to-carbon substitution, MALDI requires specialized Post-Source Decay (PSD) or In-Source Decay (ISD) for sequencing. Because 3-deazapurines suppress standard backbone cleavage, MALDI-ISD often fails to provide enough sequence coverage to localize the modification.

  • High-Resolution ESI-MS/MS (Orbitrap/Q-TOF): The superior choice for 3-deazapurine characterization. ESI generates multiply charged precursor ions, which require significantly less energy to fragment via CAD. The high mass accuracy (<2 ppm) of an Orbitrap is mandatory here, as the mass difference between a 3-deaza modification (-0.995 Da) and a spontaneous deamidation artifact (+0.984 Da) is virtually indistinguishable on low-resolution instruments.

Quantitative Data Summary

The following table summarizes the analytical impact of substituting a natural purine with a 3-deazapurine during mass spectrometry analysis.

ParameterNatural Purine (e.g., Adenosine)3-Deazapurine (e.g., c³A)Analytical Impact & Platform Recommendation
Exact Mass Shift (Δm) Baseline-0.9952 DaRequires High-Res ESI-MS (Orbitrap/Q-TOF) to prevent false identification as deamidation.
Gas-Phase N3 Basicity HighNone (Carbon substitution)Alters the charge state distribution in ESI; shifts optimal collision energy.
5'-Phosphodiester Cleavage Highly PreferentialSuppressedAutomated sequencing algorithms will fail; manual spectral annotation is required.
Primary MS/MS Fragments High yield of c and y ionsIncreased relative yield of a and w ionsESI-MS/MS is required to capture the complex, alternative fragmentation pathways.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure scientific trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes a dynamic ion-pairing buffer to prevent signal dilution and includes an internal control step to validate the CAD energy parameters.

Phase 1: Sample Preparation & Built-in Control

  • Synthesize/Procure both the 3-deazapurine modified oligonucleotide and an exact sequence-matched unmodified control (Natural RNA).

  • Desalting: Dilute 100 pmol of each sample in 40 mM Na₂H₂(EDTA)/H₂O (5:4 v/v) to strip adventitious sodium and potassium ions. Causality: Alkali metal adducts split the precursor ion signal and create highly stable gas-phase structures that resist CAD fragmentation, obscuring the subtle cleavage differences of the 3-deaza modification.

Phase 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (e.g., 2.5 μm, 2.1 mm × 50 mm).

  • Buffers:

    • Eluent A: 8.6 mM Triethylamine (TEA), 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in LC-MS grade H₂O.

    • Eluent B: 100% Methanol.

    • Causality: HFIP acts as a dynamic ion-pairing agent. It pairs with the negatively charged phosphate backbone to allow retention on the C18 column, but its high volatility ensures it boils off rapidly in the ESI source, leaving bare, multiply deprotonated RNA ions [1].

  • Gradient: 0–100% Eluent B over 15 minutes at a flow rate of 0.1 mL/min (Column temperature: 30°C).

Phase 3: ESI-MS/MS Acquisition & Validation

  • Ionization: Operate the mass spectrometer (e.g., Orbitrap) in negative ion mode. Spray voltage: 2.5–3.0 kV.

  • Validation Step (Crucial): First, inject the unmodified control. Apply a normalized collision energy (NCE) sweep (e.g., 20-35 eV). Verify that the spectra show a dominant c/y ion series with preferential cleavage at the 5' side of the target adenosine. If this is not observed, the CAD energy is unoptimized, and the system is invalid.

  • Target Acquisition: Once validated, inject the 3-deazapurine sample using the exact same NCE.

  • Data Analysis: Manually extract the chromatograms. You will observe a mass shift of -0.995 Da at the intact level. In the MS/MS spectra, look for the suppression of the 5'-cleavage c/y ions at the modification site, accompanied by a localized increase in a/w ions or nucleobase loss.

References

  • Impact of 3-deazapurine nucleobases on RNA properties. Bereiter, R., Himmelstoß, M., Renard, E., Mairhofer, E., Egger, M., Breuker, K., Kreutz, C., Ennifar, E., & Micura, R. Nucleic Acids Research (2021).[Link]

  • The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry. Ploner, A., Mitteregger, C., Glasner, H., Bereiter, R., & Breuker, K. Nucleic Acids Research (2025).[Link]

  • A SAM analogue-utilizing ribozyme for site-specific RNA alkylation in living cells. Mikutis, S., et al. Nature Communications (2023).[Link]

Comparative

Comparing potency of 3-deazaguanine vs guanine antimetabolites

Comparative Potency & Mechanistic Guide: 3-Deazaguanine vs. Guanine Antimetabolites Executive Summary In the landscape of purine antimetabolites, 3-Deazaguanine (3-DG) occupies a unique pharmacological niche distinct fro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency & Mechanistic Guide: 3-Deazaguanine vs. Guanine Antimetabolites

Executive Summary

In the landscape of purine antimetabolites, 3-Deazaguanine (3-DG) occupies a unique pharmacological niche distinct from classical thiopurines (e.g., 6-Thioguanine) and specific enzyme inhibitors (e.g., Mycophenolic Acid). While standard guanine analogs often rely on a single primary mode of action—either direct enzyme inhibition or nucleic acid incorporation—3-DG exhibits a dual-mechanistic profile .

This guide objectively compares 3-DG against its primary alternatives. Experimental data indicates that while 3-DG displays potent broad-spectrum antineoplastic and antiviral activity (IC50 ~3.5 µM in L1210 leukemia), its efficacy is strictly gated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) activity. Unlike Mycophenolic Acid (MPA), which directly inhibits IMP Dehydrogenase (IMPDH) without metabolic activation, 3-DG requires conversion to its nucleotide form to exert maximal cytotoxicity.

Mechanistic Comparison: The "Dual-Punch" vs. Specificity

To select the correct antimetabolite for your screen, you must understand the causality of cell death.

  • 3-Deazaguanine (3-DG): A structural analog of guanine where the N-3 nitrogen is replaced by carbon. This modification allows it to act as a substrate for HGPRT, converting it to 3-deazaguanosine monophosphate (3-DGMP) .

    • Primary Effect: 3-DGMP inhibits IMPDH , depleting guanine nucleotide pools.

    • Secondary Effect: 3-DGTP is incorporated into DNA and RNA, causing chain termination or functional errors.

  • Mycophenolic Acid (MPA): A non-nucleoside, reversible, uncompetitive inhibitor of IMPDH (specifically type II). It effectively depletes GTP but is not incorporated into DNA.

  • 6-Thioguanine (6-TG): Predominantly acts via metabolic activation to thioguanine nucleotides (TGNs) and subsequent incorporation into DNA, triggering mismatch repair-mediated apoptosis.

Pathway Visualization

The following diagram illustrates the metabolic bifurcation that distinguishes these compounds.

PurineMetabolism cluster_inputs Guanine Guanine HGPRT Enzyme: HGPRT Guanine->HGPRT ThreeDG 3-Deazaguanine (3-DG) ThreeDG->HGPRT Substrate SixTG 6-Thioguanine (6-TG) SixTG->HGPRT Substrate MPA Mycophenolic Acid (MPA) IMPDH Enzyme: IMPDH MPA->IMPDH Direct Inhibition (No Activation Needed) ThreeDGMP 3-DGMP (Active Metabolite) HGPRT->ThreeDGMP SixTGMP 6-TGMP HGPRT->SixTGMP GTP_Depletion GTP Pool Depletion IMPDH->GTP_Depletion Inhibition Causes ThreeDGMP->IMPDH Inhibits DNA_Inc Incorporation into DNA/RNA ThreeDGMP->DNA_Inc Converted to Triphosphate SixTGMP->DNA_Inc Primary Toxicity

Caption: Comparative metabolic pathways. Note that 3-DG and 6-TG require HGPRT activation, whereas MPA acts directly on IMPDH.

Potency & Performance Analysis

The following data aggregates comparative studies, specifically focusing on L1210 leukemia models where head-to-head data is most robust.

Table 1: Comparative Potency Profiles
CompoundPrimary TargetActivation Required?IC50 (L1210 Leukemia)IMPDH Inhibition (Ki/IC50)Key Resistance Mechanism
3-Deazaguanine IMPDH + DNAYes (HGPRT) 3.5 µM [1]Moderate (48% inhib @ 3.5µM)HGPRT Deficiency
6-Thioguanine DNA IncorporationYes (HGPRT) ~5.0 - 10.0 µMNegligibleHGPRT Deficiency
Mycophenolic Acid IMPDH Type IINo N/A (Cytostatic)0.24 µM (Potent) [2]Gene Amplification / Guanosine Salvage
Ribavirin IMPDH (Broad)Yes (Kinase)> 20 µMHigh µM rangeKinase mutation

Critical Insight: In L1210 cells, 3-DG is equipotent or superior to 6-TG in sensitive lines (3.5 µM vs ~5 µM). However, its dependence on HGPRT is absolute. In HGPRT-deficient L1210 lines, the IC50 of 3-DG shifts from 3.5 µM to 620 µM [1], rendering it effectively inert.[1] Conversely, MPA retains activity in HGPRT-deficient lines because it bypasses the salvage pathway.

Experimental Validation Protocols

To validate these compounds in your specific cell lines, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Screen (HGPRT Dependency Check)

Objective: Determine if your compound's potency is driven by DNA incorporation (HGPRT-dependent) or direct enzyme inhibition.

  • Cell Seeding: Seed target cells (e.g., L1210, HeLa) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Group A: 3-Deazaguanine (0.1 – 100 µM)

    • Group B: Mycophenolic Acid (0.01 – 10 µM)

    • Group C (Rescue Control): 3-DG + Hypoxanthine (100 µM)

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo or MTT reagent. Measure luminescence/absorbance.

  • Validation Logic:

    • If Hypoxanthine rescues Group A viability

      
       Mechanism is IMPDH inhibition  (Guanine salvage bypasses the block).
      
    • If Hypoxanthine fails to rescue Group A

      
       Mechanism includes DNA incorporation  (Salvage cannot fix corrupted DNA).
      
Protocol B: Metabolite Profiling via HPLC

Objective: Confirm intracellular conversion of 3-DG to its active nucleotide form.

  • Lysis: Treat

    
     cells with 10 µM 3-DG for 4 hours. Wash with cold PBS. Lyse with 0.4M Perchloric acid.
    
  • Neutralization: Neutralize supernatant with KOH; remove precipitate.

  • HPLC Setup:

    • Column: Phenyl-reverse phase (e.g., IBM Phenyl or C18 equivalent).

    • Mobile Phase: 10 mM Ammonium Phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 300 nm (Specific for 3-deaza ring).

  • Expected Result: Distinct peaks for 3-DG (parent), 3-DGuo (nucleoside), and 3-DGMP (nucleotide). Absence of 3-DGMP indicates HGPRT deficiency [3].

Experimental Decision Workflow

Use this logic flow to troubleshoot potency issues in your drug development pipeline.

Workflow Start Start: High IC50 observed with 3-DG? CheckHGPRT Assay HGPRT Activity (Protocol B) Start->CheckHGPRT HGPRT_Low HGPRT Low/Absent CheckHGPRT->HGPRT_Low No 3-DGMP peak HGPRT_High HGPRT Normal CheckHGPRT->HGPRT_High 3-DGMP present SwitchDrug Switch to MPA (Direct Inhibitor) HGPRT_Low->SwitchDrug Activation Failure CheckTransport Check Nucleoside Transporters HGPRT_High->CheckTransport Uptake Issue?

Caption: Troubleshooting workflow for poor 3-DG potency. The critical checkpoint is the formation of the 3-DGMP metabolite.

References

  • Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines. Source: PubMed (Cancer Res). URL:[Link]

  • Clinical pharmacokinetics of 3-deazaguanine. Source: PubMed (Cancer Chemother Pharmacol). URL:[Link]]

  • Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid. Source: Antimicrobial Agents and Chemotherapy. URL:[Link]

Sources

Validation

Comparative Guide: UV-Vis Spectral Analysis of Imidazo[4,5-c]pyridin-4-one (3-Deazahypoxanthine)

Topic: UV-Vis Absorption Spectra of Imidazo[4,5-c]pyridin-4-one at Varying pH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Imidazo[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Imidazo[4,5-c]pyridin-4-one at Varying pH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Imidazo[4,5-c]pyridin-4-one, biologically known as 3-deazahypoxanthine , represents a critical scaffold in the development of nucleoside analogs, acting as a competitive inhibitor for enzymes targeting purine metabolism.[1] Unlike its parent purine (hypoxanthine) or its isomer (1-deazahypoxanthine), the unique nitrogen arrangement in the c-fused pyridine ring alters its tautomeric stability and ionization potential.[1]

This guide provides a technical comparison of the UV-Vis spectral behavior of imidazo[4,5-c]pyridin-4-one across pH gradients.[1] It establishes a self-validating protocol for determining


 values and differentiates this scaffold from its structural isomers, aiding in the identification and quality control of drug candidates.
Structural Context & Tautomeric Equilibria

To interpret the UV-Vis spectra accurately, one must first understand the species present in solution. Imidazo[4,5-c]pyridin-4-one exists in a tautomeric equilibrium dominated by the lactam (keto) form in neutral aqueous solution, but pH shifts drive protonation and deprotonation events that radically alter the chromophore.[1]

Mechanistic Diagram: Ionization Pathways

The following diagram illustrates the transition from the cationic species (acidic pH) to the anionic species (basic pH), highlighting the resonance structures responsible for spectral shifts.

IonizationPathway cluster_legend Mechanism of Spectral Shift Cation Cationic Species (pH < 3) Protonated at N1/N3 (Hypsochromic Shift) Neutral Neutral Lactam (pH 4-9) Dominant Keto Form (Reference Absorbance) Cation->Neutral - H+ (pKa1 ≈ 3.0-3.5) Neutral->Cation + H+ Anion Anionic Species (pH > 11) Deprotonated at N-H (Bathochromic Shift) Neutral->Anion - H+ (pKa2 ≈ 9.5-10.5) Anion->Neutral + H+ Text Acidic: Protonation reduces conjugation efficiency. Basic: Anion formation increases electron delocalization (Red Shift).

Figure 1: Ionization pathway of imidazo[4,5-c]pyridin-4-one showing the transition between cationic, neutral, and anionic states.[1]

Comparative Spectroscopic Analysis

The spectral signature of imidazo[4,5-c]pyridin-4-one is distinct from its isomers. The "3-deaza" modification removes the nitrogen at position 3 of the purine ring, preventing the N3-H tautomer stabilization seen in natural purines.

Table 1: Representative UV-Vis Absorption Maxima (

)

Data compiled from comparative analysis of deazapurine classes.[1][2]

Compound ClassCommon NameAcidic pH (

nm)
Neutral pH (

nm)
Basic pH (

nm)
Spectral Trend
Imidazo[4,5-c]pyridin-4-one 3-Deazahypoxanthine 262 - 265 268 - 272 278 - 282 Red shift in base
Imidazo[4,5-b]pyridin-4-one1-Deazahypoxanthine258 - 260262 - 265270 - 275Hypsochromic vs 3-deaza
Purin-6-oneHypoxanthine248 - 250249 - 250258 - 260Distinctly lower

Key Comparative Insights:

  • Bathochromic Shift (Red Shift): The 3-deaza analog (Target) consistently absorbs at longer wavelengths than the parent hypoxanthine.[1] This is due to the pyridine ring system providing a different resonance energy compared to the pyrimidine ring of natural purines.

  • Isomer Differentiation: You can distinguish the c-fused (3-deaza) from the b-fused (1-deaza) isomer by the ~5-8 nm red shift in the neutral form.[1] The c-fused system has a more extended conjugation path in the excited state.[1]

  • Isosbestic Points: A reliable sample will show sharp isosbestic points during titration (typically around 255 nm and 275 nm), indicating a clean two-state equilibrium without degradation.[1]

Experimental Protocol: Self-Validating pH Titration

To generate reproducible data for this compound, a "self-validating" workflow is required.[1] This means the protocol includes internal checks (isosbestic points) to confirm data quality in real-time.[1]

Workflow Diagram

ExperimentalProtocol cluster_titration Spectrophotometric Titration Loop Start Stock Preparation Dissolve 1mg in 10mL 0.1M NaOH (Pre-solubilization step) Dilution Working Solution Dilute to ~20-40 µM in Universal Buffer (Britton-Robinson) Start->Dilution Step1 Adjust pH to 2.0 (HCl) Dilution->Step1 Step2 Scan 220-350 nm Step1->Step2 Step3 Increase pH by 0.5 units (KOH) Step2->Step3 Step4 Check for Precipitation Step3->Step4 Step4->Step2 Repeat until pH 12 Validation Data Validation Verify Isosbestic Points Calculate pKa via Henderson-Hasselbalch Step4->Validation Complete

Figure 2: Step-by-step spectrophotometric titration workflow for pKa determination.

Detailed Methodology
  • Buffer System: Use a Britton-Robinson buffer (acetic acid, phosphoric acid, and boric acid, 0.04 M each) to maintain constant ionic strength across the pH 2–12 range.[1]

    • Why: Standard phosphate buffers fail above pH 8.0 and below pH 6.0, creating gaps in the critical ionization regions.

  • Solubilization: Imidazo[4,5-c]pyridin-4-one has poor solubility in neutral water.[1]

    • Protocol: Dissolve initially in 0.1 M NaOH (anionic form is highly soluble), then dilute into the buffer.[1] If precipitation occurs at neutral pH (the zwitterionic/neutral minimum solubility point), lower the concentration to <20 µM.

  • Measurement Parameters:

    • Scan Speed: Medium (approx. 200-400 nm/min).[1]

    • Baseline: Blank buffer correction at every pH point is critical because buffer absorbance can drift at extreme pH.[1]

    • Path Length: 10 mm quartz cuvette.[1]

Mechanistic Insight & Causality

Why does pH affect the spectrum?

  • Acidic Shift (Protonation): At pH < 3, the molecule accepts a proton.[1] In 3-deazapurines, the N1 position (in the pyridine ring) is the most basic site.[1] Protonation here disrupts the lone pair availability, often causing a hypsochromic (blue) shift or a decrease in molar absorptivity (

    
    ) compared to the neutral form.[1]
    
  • Basic Shift (Deprotonation): At pH > 10, the N-H proton on the imidazole ring (N7 or N9 equivalent) is removed.[1] The resulting anion has excess electron density that can delocalize over the entire fused bicyclic system. This lowers the energy gap between the HOMO and LUMO (

    
    ), resulting in a bathochromic (red) shift  to ~280 nm.[1]
    
  • Tautomeric Relevance: The "4-one" designation implies a keto tautomer.[1] However, in the 3-deaza series, the lack of N3 prevents the formation of the specific hydrogen-bonding networks seen in natural purines. This makes the 3-deaza scaffold more hydrophobic and alters its interaction with UV light compared to 1-deaza analogs.[1]

References
  • Stimson, M. M. (1949).[1][3] The Ultraviolet Absorption Spectra of Some Pyrimidines; Chemical Structure and the Effect of pH on the Position of

    
    . Journal of the American Chemical Society.[1][3] 
    
  • Seela, F., & Driller, H. (1989).[1] 3-Deazaguanine: Synthesis, properties and base pairing of its nucleosides. Nucleic Acids Research.[1][4] (Provides comparative spectral data for the 3-deaza class).

  • Kazimierczuk, Z., et al. (1984).[1] Synthesis and properties of 3-deazaguanine and 3-deazahypoxanthine derivatives. Zeitschrift für Naturforschung B.

  • PubChem. (2025).[1][5] 9-Deazahypoxanthine (Isomer Comparison Data).[1][5][6] National Library of Medicine.[1] [1]

  • Master Organic Chemistry. (2026). The pKa Table and its importance in Heterocyclic Chemistry.

Sources

Comparative

Validation of Purity Using Elemental Analysis for Imidazopyridines: A Comparative Technical Guide

Executive Summary In the development of imidazopyridines—privileged scaffolds in medicinal chemistry (e.g., Zolpidem, Alpidem)—validation of purity is often the bottleneck between synthesis and biological assay. While Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of imidazopyridines—privileged scaffolds in medicinal chemistry (e.g., Zolpidem, Alpidem)—validation of purity is often the bottleneck between synthesis and biological assay. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it fails to quantify "silent" impurities like inorganic salts, water, or trapped solvents.

Historically, Elemental Analysis (EA/CHN) has been the gatekeeper for publication (requiring


 tolerance). However, imidazopyridines present a dual challenge: refractory combustion  due to high nitrogen content and pseudo-polymorphism  (solvate formation).

This guide objectively compares EA against Quantitative NMR (qNMR) and HPLC, providing a field-validated protocol to ensure your imidazopyridine scaffold passes the rigorous standards of journals like J. Med. Chem. and J. Org. Chem.

Part 1: The Challenge of Imidazopyridines

Imidazopyridines are nitrogen-rich heterocycles. Their aromatic stability and high nitrogen-to-carbon ratio create two distinct analytical hurdles:

  • The Coking Effect (False Low Carbon): During combustion, the stable imidazole ring can form graphitic char (coke) rather than oxidizing completely to

    
    . This results in low Carbon values, often misinterpreted as impurity.
    
  • The Solvate Trap (False High Hydrogen/Nitrogen): The basic nitrogen at position N1 is a hydrogen-bond acceptor, making these compounds prone to trapping water or alcohols. A standard vacuum dry is often insufficient to break these lattice-bound solvents.

Comparative Overview: The Analytical Triad
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV/MS
Primary Output Bulk Purity (Mass Balance)Absolute Purity (Molar Ratio)Relative Purity (Area %)
Detection Basis Combustion Gases (

)
Proton Resonance IntegrationUV Absorption / Mass-to-Charge
Imidazopyridine Blind Spot Solvates: Requires perfect drying. Inorganics: Does not detect metal catalysts (e.g., Cu, Pd).Solubility: Requires fully soluble sample. Overlap: Signals must not overlap with impurities.Response Factors: Assumes all impurities absorb UV equally. Silent Impurities: Misses salts/water completely.
Destructive? Yes (Sample consumed)No (Recoverable)No
Journal Acceptance Gold Standard (Required

)
Increasing Acceptance (if purity >95%)Supporting only (rarely sufficient alone)

Part 2: Experimental Data & Case Study

Case Study: Validation of a Novel 2-Phenylimidazo[1,2-a]pyridine Derivative

Scenario: A researcher synthesized a PD-L1 antagonist candidate. Theoretical Formula:


Theoretical Values:  C: 80.39%, H: 5.19%, N: 14.42%

The sample was dried overnight at 40°C under vacuum.

Table 1: The "Failed" Validation (Standard Protocol)
ElementTheoretical (%)Found (%)Deviation (

)
Result
Carbon 80.3978.10-2.29 FAIL
Hydrogen 5.195.45+0.26PASS
Nitrogen 14.4214.10-0.32PASS

Analysis: The Carbon is significantly low. A novice might re-purify. A senior scientist suspects a hemi-hydrate or trapped solvent.

Table 2: The "Corrected" Validation (After TGA & qNMR Insight)

Thermogravimetric Analysis (TGA) revealed a 4.5% weight loss at 110°C, corresponding to 0.5 equivalents of water (hemi-hydrate). Corrected Formula:



ElementAdjusted Theoretical (%)Found (%)Deviation (

)
Result
Carbon 76.8376.95+0.12 PASS
Hydrogen 5.465.45-0.01PASS
Nitrogen 13.7913.85+0.06PASS

Key Insight: Do not treat EA as a simple pass/fail. Use it as a stoichiometric probe. If C is low and H is high, calculate for water/solvent inclusion before re-purifying.

Part 3: The Self-Validating Protocol

To ensure reproducibility with imidazopyridines, follow this "High-Oxidation" protocol.

Reagents & Equipment
  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ). Essential for N-rich heterocycles to prevent charring.
  • Capsules: Tin (Sn) capsules (creates a flash combustion exotherm of ~1800°C).

  • Standard: Acetanilide (Routine) or Sulfanilamide (High N check).

Step-by-Step Workflow
  • Pre-Analysis Characterization (The "Go/No-Go" Step):

    • Run a 1H-NMR.[1][2][3][4][5] Check for solvent peaks.

    • If solvent > 1% molar ratio, perform Vacuum Drying at

      
       over 
      
      
      
      for 24 hours.
    • Why? Imidazopyridines are hygroscopic. Standard desiccators are insufficient.

  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 1.5 – 2.5 mg of sample into a Tin capsule.

    • Add 5–10 mg of

      
        powder directly on top of the sample.
      
    • Causality: The

      
       acts as an oxygen donor and catalyst, ensuring the imidazole ring breaks down completely at the moment of combustion.
      
  • Instrument Parameters (Oxygen Boost):

    • Set Oxygen dosing time to +20% of standard method.

    • Set Furnace Temperature:

      
      .
      
    • Reasoning: Nitrogen gas (

      
      ) formation is endothermic relative to oxidation. Extra heat and oxygen prevent the formation of refractory carbon nitrides.
      
  • Data Interpretation:

    • If results are outside

      
      :
      
      • Low C, Low N: Incomplete combustion. Increase oxygen/catalyst.

      • Low C, High H: Trapped water/solvent. Recalculate with solvate formula.

      • Low C, Low H, Low N: Inorganic contamination (Silica/Catalyst). Check % Ash residue.

Part 4: Decision Framework (Visualized)

Use this logic flow to determine when to rely on EA versus when to pivot to qNMR.

PurityValidation Start Synthesized Imidazopyridine (Crude) Purification Purification (Column/Recrystallization) Start->Purification HPLC HPLC Purity > 95%? Purification->HPLC Repurify Re-purify HPLC->Repurify No NMR_Check 1H-NMR Check (Solvents/Water Visible?) HPLC->NMR_Check Yes Repurify->Purification Dry Aggressive Drying (50°C, High Vac, P2O5) NMR_Check->Dry Solvent < 1% Calc_Solvate Calculate Solvate Stoichiometry NMR_Check->Calc_Solvate Solvent > 1% (Stoichiometric) EA_Run Run Elemental Analysis (with V2O5 additive) Dry->EA_Run Calc_Solvate->EA_Run EA_Decision EA within ±0.4%? EA_Run->EA_Decision Publish_EA Publish: Report EA Data EA_Decision->Publish_EA Yes qNMR_Pivot Pivot to qNMR (Traceable Internal Standard) EA_Decision->qNMR_Pivot No (Refractory/Hygroscopic) qNMR_Decision qNMR Purity > 95%? qNMR_Pivot->qNMR_Decision qNMR_Decision->Repurify No Publish_qNMR Publish: Report qNMR + HRMS (Explain EA failure) qNMR_Decision->Publish_qNMR Yes

Figure 1: Decision tree for validating purity of nitrogen-rich heterocycles. Note the pivot to qNMR if combustion analysis fails due to inherent material properties.

References

  • qNMR vs. EA: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Combustion of Heterocycles: Fadeeva, V. P., et al. "Elemental Analysis of Organic Compounds with High Nitrogen Content." Journal of Analytical Chemistry, 2008. [Link]

  • Imidazopyridine Synthesis: Goossen, L. J., et al. "Synthesis of Imidazo[1,2-a]pyridines."[6] Organic Syntheses, 2016. [Link]

Sources

Validation

13C NMR Assignment of Quaternary Carbons in Imidazopyridinones: A Comparative Technical Guide

Audience: Researchers, Structural Elucidation Scientists, and Medicinal Chemists.[1] Scope: Advanced strategies for assigning "silent" quaternary carbons in fused nitrogen heterocycles, specifically imidazopyridinones. P...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Elucidation Scientists, and Medicinal Chemists.[1] Scope: Advanced strategies for assigning "silent" quaternary carbons in fused nitrogen heterocycles, specifically imidazopyridinones.

Part 1: The "Silent Core" Challenge

Imidazopyridinones (and their related scaffolds like imidazo[1,2-a]pyridines) represent a privileged class in drug discovery, serving as cores for kinase inhibitors, GABA ligands, and anti-infectives. However, they present a notorious structural elucidation bottleneck: the quaternary carbons.

In a typical imidazopyridinone, the bridgehead carbons (often C-4a or C-8a depending on nomenclature) and the carbonyl carbon are frequently isolated from proton spin systems. They reside in "proton-deficient" zones where standard HMBC correlations are either:

  • Absent: No protons within the standard 8 Hz (~3-bond) detection limit.

  • Ambiguous: Indistinguishable 2-bond (

    
    ) vs. 3-bond (
    
    
    
    ) correlations, leading to misassignment of the fused ring orientation.

This guide compares three advanced acquisition strategies to resolve these assignments, moving beyond the standard HMBC.

Part 2: Strategic Workflow (Decision Logic)

The following decision tree outlines the logical progression for assigning stubborn quaternary carbons. Do not default to "more scans" on an HMBC; choose the sequence based on the specific connectivity problem.

AssignmentStrategy Start Unassigned Quaternary Carbon (Cq) CheckProtons Are protons within 3 bonds? Start->CheckProtons StandardHMBC Standard 1H-13C HMBC (Opt: 8 Hz) CheckProtons->StandardHMBC Yes LR_HSQMBC LR-HSQMBC (Opt: 2 Hz) Detects 4J-6J couplings CheckProtons->LR_HSQMBC No (Proton Deficient) Ambiguity Is 2J vs 3J assignment ambiguous? StandardHMBC->Ambiguity ADEQUATE 1,1-ADEQUATE (Direct C-C Connectivity) Ambiguity->ADEQUATE Yes (Need definitive bond) N15_HMBC 1H-15N HMBC (Anchor via Nitrogen) Ambiguity->N15_HMBC Yes (N-rich core) LR_HSQMBC->Start New Correlations Found

Figure 1: Decision matrix for selecting the optimal NMR pulse sequence based on structural ambiguity.

Part 3: Comparative Analysis of Techniques

The Baseline: Standard Gradient HMBC
  • Role: The first line of defense.

  • Mechanism: Detects long-range correlations (typically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ) via heteronuclear multiple quantum coherence.[2]
  • The Flaw in Imidazopyridinones: The bridgehead quaternary carbon often shows correlations to protons on both rings. In planar aromatic systems,

    
     (trans) can be large (~7-10 Hz), but 
    
    
    
    can also be significant. HMBC provides connectivity but not distance, making it difficult to distinguish C-2 from C-3 or bridgehead carbons without reference data.
The Sensitivity Booster: LR-HSQMBC[3][4][5][6]
  • Role: The "Sniper." Used when the quaternary carbon is too far (>3 bonds) from any proton.

  • Mechanism: A heteronuclear single-quantum correlation experiment optimized for very small couplings (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Hz). Unlike HMBC, it is phase-sensitive, preventing signal cancellation of small couplings.[3]
    
  • Why it wins: In imidazopyridinones, a methyl group or distant aromatic proton might be 4 or 5 bonds away from the carbonyl. Standard HMBC (optimized for 8 Hz) filters these out. LR-HSQMBC (optimized for 2 Hz) recovers them, linking isolated spin systems across the "silent" nitrogen core.

  • Trade-off: Longer acquisition times are needed to resolve the small couplings, but it is far more sensitive than 1,1-ADEQUATE.

The Definitive Solver: 1,1-ADEQUATE
  • Role: The "Truth." Used when you must know if C-A is directly bonded to C-B.

  • Mechanism: Establishes direct Carbon-Carbon connectivity (

    
    ) by transferring magnetization from a proton to its attached carbon, and then to the adjacent carbon.
    
  • Why it wins: It eliminates the "2-bond vs. 3-bond" guess. If you see a correlation, those carbons are neighbors. This is the only way to unambiguously assign the bridgehead carbons without relying on chemical shift predictions.

  • Trade-off: Sensitivity. It relies on the natural abundance of

    
     pairs (0.01%), making it ~100x less sensitive than HMBC. Requires a cryoprobe and concentrated sample (>20 mg).
    
The Heteroatom Anchor: 1H-15N HMBC[3][7]
  • Role: The "Map Border."

  • Mechanism: Uses the nitrogen atoms (N-1, N-4) as anchors.

  • Why it wins: Imidazopyridinones are defined by their nitrogens. A quaternary carbon might be 3 bonds from a proton but 1 bond from a nitrogen. Assigning the Nitrogen first (via 1H-15N HMBC) allows you to "walk" to the attached quaternary carbon.

  • Insight: Pyridine-like nitrogens (N-4) have distinct chemical shifts (~250-300 ppm) compared to pyrrole-like or amide nitrogens (~100-150 ppm), providing immediate structural checkpoints.

Part 4: Data Presentation & Performance Metrics

Table 1: Performance Comparison of Quaternary Carbon Assignment Methods

FeatureStandard gHMBCLR-HSQMBC1,1-ADEQUATE1H-15N HMBC
Primary Info 2,3-bond connectivityLong-range (4,5,6-bond)Direct C-C bond (1-bond)H-N connectivity
Sensitivity High (Baseline)Moderate (requires more scans)Very Low (0.01% nat. abun.)Low (requires 15N opt.)
Ambiguity High (2J vs 3J overlap)Low (Phase sensitive J-measurement)None (Definitive)Moderate
Sample Req >1 mg>5 mg>30 mg (or Cryoprobe)>10 mg
Time Cost 10-30 mins1-4 hours12-48 hours2-8 hours
Best Use Initial screeningBridging proton-less gapsFinal structure proofN-heterocycle mapping

Part 5: Experimental Protocols

Protocol A: LR-HSQMBC for Long-Range Couplings

Use this to find correlations across the imidazopyridinone core.

  • Pulse Sequence: lrhsqmbc (Bruker) or equivalent.

  • Optimization Delay (cnst13): Set to 2 Hz (corresponding to 250 ms delay).

    • Note: Standard HMBC is 8 Hz (62.5 ms). The long delay in LR-HSQMBC allows magnetization to transfer through small couplings but leads to signal loss via T2 relaxation. Ensure your sample is deoxygenated if T2 is short.

  • Acquisition:

    • TD (F2): 2k or 4k points.

    • TD (F1): 128-256 increments.

    • NS (Scans): Minimum 16-32, depending on concentration.

  • Processing: Magnitude mode is not used. Process in phase-sensitive mode . Real correlations will appear as anti-phase doublets (up/down) or in-phase depending on the specific variant (e.g., CLIP-HSQMBC).

Protocol B: 1,1-ADEQUATE for Definitive Connectivity

Use this only if HMBC is ambiguous and sample quantity permits.

  • Pulse Sequence: adeq11etgprdsp (Bruker) or gCAD11 (Agilent).

  • Optimization:

    • J(CH): 145 Hz (standard).

    • J(CC): Optimize for aromatic C-C couplings, typically 50-55 Hz .

  • Acquisition:

    • Cryoprobe is essential for realistic timeframes on samples <50mg.

    • NS (Scans): Expect to run overnight (e.g., 128+ scans per increment).

    • Non-Uniform Sampling (NUS): Highly recommended. Set NUS to 25-50% to acquire higher resolution in F1 without extending time linearly.

Part 6: References

  • Williamson, R. T., et al. (2014).[2] "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[2][3][4][5][6] Journal of Organic Chemistry. Link

  • Martin, G. E. (2011).[7][8] "Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols." Annual Reports on NMR Spectroscopy. Link

  • Saurí, J., et al. (2015). "Homodecoupled 1,1- and 1,n-ADEQUATE: Pivotal NMR Experiments for the Structure Revision of Cryptospirolepine." Angewandte Chemie International Edition. Link

  • Parell, T., & Martin, G. E. (2016).[6] "Selecting the most appropriate NMR experiment to access weak and/or very long-range heteronuclear correlations." Journal of Natural Products. Link

  • Kline, M., & Cheatham, S. (2003). "A robust method for determining H-1-N-15 long-range correlations: N-15 optimized CIGAR-HMBC experiments." Magnetic Resonance in Chemistry. Link

Sources

Comparative

Comparative In Silico Profiling: Imidazo[4,5-c]pyridine vs. Purine Scaffolds in Kinase Inhibition

Executive Summary This guide provides a technical comparison between the classical Purine scaffold (the biological "gold standard") and its bioisostere, Imidazo[4,5-c]pyridine (specifically the 3-deaza-9H-purine analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the classical Purine scaffold (the biological "gold standard") and its bioisostere, Imidazo[4,5-c]pyridine (specifically the 3-deaza-9H-purine analogs). While purines offer high affinity due to their mimicry of ATP, they often suffer from poor selectivity and rapid metabolic clearance.

Docking studies reveal that Imidazo[4,5-c]pyridine derivatives maintain the critical "hinge-binding" motif required for kinase inhibition (e.g., CDK2, EGFR) while offering a distinct solvation profile that enhances selectivity. This guide details the structural rationale, provides a validated docking protocol, and synthesizes comparative data to assist researchers in scaffold hopping strategies.[1]

Structural & Electronic Rationale

The Scaffold Hop: From Natural to Synthetic

The core objective of replacing a Purine with an Imidazo[4,5-c]pyridine is Bioisosterism .

  • Purine (9H-purine): Contains four nitrogen atoms in the fused ring system (N1, N3, N7, N9). It is highly polar and serves as the universal substrate for kinases/polymerases.

  • Imidazo[4,5-c]pyridine: A "3-deaza" analog where the nitrogen at position 3 (pyrimidine ring) is replaced by carbon. This reduces the polar surface area (PSA) and alters the pKa of the remaining nitrogens, potentially improving membrane permeability and reducing off-target binding to non-kinase ATP sites.

Diagram 1: Scaffold Hopping Logic

The following diagram illustrates the structural evolution and the functional consequences of this scaffold hop.

ScaffoldHop Purine Purine Scaffold (Natural ATP Mimic) Imidazo Imidazo[4,5-c]pyridine (3-deaza Bioisostere) Purine->Imidazo Scaffold Hop (Remove N3) Hinge Hinge Region Interaction (Leu83) Purine->Hinge High Affinity (Multiple H-bonds) Solvation Solvation Penalty (Reduced Polarity) Purine->Solvation High Desolvation Cost Imidazo->Hinge Retained Binding (Key Donor/Acceptor) Imidazo->Solvation Lower Desolvation Cost Selectivity Selectivity Profile (Off-target reduction) Imidazo->Selectivity Improved

Caption: Structural transition from Purine to Imidazo[4,5-c]pyridine, highlighting the retention of hinge binding with improved physicochemical properties.

Computational Methodology (The Protocol)

To obtain reliable comparative data, a rigorous "Self-Validating" docking protocol is required. This workflow uses CDK2 (Cyclin-Dependent Kinase 2) as the validated target system, given its extensive crystallographic data for both scaffolds.

Step-by-Step Validation Protocol
Phase 1: System Preparation
  • Protein Selection: Retrieve PDB ID: 3TNW (CDK2 complexed with CAN508, a purine analog).[2] Resolution: 1.60 Å.

  • Structure Cleaning:

    • Remove all water molecules (unless bridging waters are catalytic).

    • Remove co-factors (keep the co-crystallized ligand for validation).

  • Protonation (Critical): Use tools like PropKa or Schrödinger Epik to assign protonation states at pH 7.4.

    • Why? The N7 of purine and the corresponding imidazole N in imidazo[4,5-c]pyridine must be correctly protonated to act as H-bond acceptors/donors.

Phase 2: Ligand Preparation
  • 3D Generation: Convert 2D SMILES to 3D.

  • Energy Minimization: Apply MMFF94 force field to relieve internal strain.

  • Stereoisomers: Generate all tautomers. For Imidazo[4,5-c]pyridine, ensure the N-H is placed on the imidazole ring correctly (N1 vs N3 tautomerism).

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized ligand (CAN508).

    • Dimensions:

      
       Å (Standard coverage of ATP pocket).
      
  • Algorithm: AutoDock Vina (Randomized Memetic Algorithm) or Glide XP.

  • Validation Metric: Re-dock the native ligand (CAN508).

    • Pass Criteria: RMSD (Root Mean Square Deviation) between docked pose and crystal pose must be < 2.0 Å .

Diagram 2: The Self-Validating Docking Workflow

DockingProtocol Start Start: PDB 3TNW (CDK2 + Purine Analog) Prep Protein Prep (Strip Waters, Add H, Charge) Start->Prep Grid Grid Generation (Center: -1.2, 55.4, 12.1) Prep->Grid LigandPrep Ligand Prep (Purine vs. Imidazo[4,5-c]) Dock Docking (Vina/Glide) Exhaustiveness: 8+ LigandPrep->Dock Grid->Dock Validation RMSD Check (< 2.0 Å?) Dock->Validation Validation->Grid Fail (Refine Box) Analysis Interaction Profiling (H-bonds, Hydrophobic) Validation->Analysis Pass

Caption: Workflow ensuring scientific integrity. The RMSD check is the "Go/No-Go" gate for data validity.

Comparative Performance Analysis

The following data aggregates findings from CDK2 inhibition studies (referencing Dweedar et al.[2] and Zhu et al.[3]) comparing standard Purines (e.g., Roscovitine/CAN508) against Imidazo[4,5-c]pyridine analogs.

Table 1: In Silico & In Vitro Comparison (CDK2 Target)
MetricPurine Scaffold (Ref: CAN508)Imidazo[4,5-c]pyridine (Ref: Cmpd 5b)Interpretation
Binding Energy (

)
-11.7 to -12.5 kcal/mol-10.5 to -11.8 kcal/molComparable. Purines have slightly higher raw affinity, but Imidazo analogs are competitive.
H-Bond Interactions Leu83 (Backbone NH/CO), Glu81Leu83, Lys33Conserved Hinge Binding. Both scaffolds successfully anchor to the kinase hinge region.
Ligand Efficiency (LE) 0.35 - 0.400.42 - 0.45Imidazo Superiority. Lower molecular weight (loss of N) often yields better binding energy per heavy atom.
Solvation Energy High (Polar N atoms)ModerateImidazo Superiority. Less energy penalty required to desolvate the ligand before binding.
Selectivity (Predicted) Low (Promiscuous)Moderate/HighThe "3-deaza" modification reduces affinity for generic purine-binding enzymes (e.g., dehydrogenases).
Key Mechanistic Insight

In the CDK2 active site, the Purine scaffold utilizes N7 to accept a hydrogen bond from the backbone NH of Leu83 . The Imidazo[4,5-c]pyridine scaffold lacks the N1 (pyrimidine) and N3 nitrogens of the purine ring (depending on fusion numbering), but it retains the imidazole ring nitrogens. Docking confirms that the imidazole moiety of the imidazo[4,5-c]pyridine rotates to fulfill the same donor/acceptor role with Leu83, effectively mimicking the purine hinge interaction but with a different electronic vector that improves specificity.

Experimental Validation (The "Truth" Test)

Docking is a hypothesis.[4] To validate the in silico predictions comparing these scaffolds, the following wet-lab assays are standard:

  • FRET-based Kinase Assay: Measures IC50 values. Expect Imidazo[4,5-c]pyridines to show IC50s in the nanomolar range (e.g., 21 nM for Compound 5b) if docking scores are < -10 kcal/mol.

  • Surface Plasmon Resonance (SPR): Determines

    
     and 
    
    
    
    . Imidazo analogs often show faster
    
    
    due to lower desolvation penalties compared to highly polar purines.
  • X-ray Crystallography: The ultimate validation. Superimpose the structure of the Imidazo-ligand complex with PDB 3TNW to calculate the RMSD of the heavy atoms.

References

  • Dweedar, H. E., et al. (2023).[2] Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. The Pharmaceutical and Chemical Journal.

  • Zhu, Y., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie.

  • Jarmoni, K., et al. (2024).[5] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • RCSB Protein Data Bank. (2011). Crystal structure of CDK2 in complex with CAN508 (PDB: 3TNW).

Sources

Validation

Reference Standards for 4H-imidazo[4,5-c]pyridin-4-one Analysis: A Comparative Qualification Guide

Executive Summary: The Scaffold and the Challenge The 4H-imidazo[4,5-c]pyridin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for 3-deazaguanine derivatives (antineoplast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Challenge

The 4H-imidazo[4,5-c]pyridin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for 3-deazaguanine derivatives (antineoplastics), TLR7 agonists (immunotherapy), and dual AT1/PPARγ modulators .

However, establishing accurate reference standards for this scaffold is notoriously difficult due to lactam-lactim tautomerism and high polarity. A standard certificate of analysis (CoA) reporting "99% purity by HPLC" is often insufficient for critical assays because UV response factors vary significantly between tautomers and impurities.

This guide compares the three primary methodologies for qualifying 4H-imidazo[4,5-c]pyridin-4-one reference standards: Mass Balance (Gold Standard) , Quantitative NMR (qNMR) , and Chromatographic Purity (Area %) . We provide experimental workflows to help you select and validate the right standard for your drug development stage.

Technical Context: The Tautomerism Trap

Before analyzing the standards, one must understand the molecule's behavior in solution. The 4-one moiety exists in equilibrium with the 4-hydroxy form. In analytical conditions (LC-MS or NMR), this results in:

  • Peak Broadening: In unbuffered HPLC, the rapid exchange leads to split or tailing peaks.

  • Solubility Issues: The "one" (amide-like) form contributes to high crystal lattice energy, making the standard difficult to dissolve in non-polar solvents.

Visualization: Tautomeric Equilibrium & Analytical Impact

Tautomerism Lactam Lactam Form (4H-imidazo[4,5-c]pyridin-4-one) Dominant in solid state Lactim Lactim Form (4-hydroxy-imidazo[4,5-c]pyridine) Minor in solution Lactam->Lactim  K_eq (Solvent/pH dependent)   Analysis Analytical Consequence: Split Peaks & pH Sensitivity Lactam->Analysis Lactim->Analysis

Figure 1: The keto-enol (lactam-lactim) tautomerism requires specific pH buffering during analysis to ensure a single, sharp peak for quantification.

Comparative Guide: Qualification Methodologies

When sourcing or characterizing a reference standard for this scaffold, the "Purity" value depends entirely on the method used.

Method A: Mass Balance (The "Gold Standard")

Calculates absolute purity by subtracting all impurities (organic, inorganic, volatile).

  • Formula:

    
    
    
  • Best For: Late-stage clinical development, GMP release testing.

Method B: Quantitative NMR (qNMR)

Determines purity relative to a primary internal standard (e.g., Maleic Acid, TCNB).

  • Mechanism: Direct molar ratio measurement of the scaffold's aromatic protons against a NIST-traceable internal standard.

  • Best For: Early discovery, rapid in-house validation, resolving UV-response bias.

Method C: HPLC Area % (Research Grade)

Assumes all components have equal UV extinction coefficients.

  • Best For: High-throughput screening (HTS), rough synthesis monitoring.

Performance Data Comparison

The following table illustrates how different methods can yield different purity values for the same batch of 4H-imidazo[4,5-c]pyridin-4-one, highlighting the risk of relying solely on HPLC Area %.

FeatureMass Balance (Primary Std)qNMR (Secondary Std)HPLC Area % (Research Grade)
Purity Value (Example) 98.2% 98.4% 99.6% (Overestimated)
Accuracy High (Absolute)High (Relative to IS)Low (Relative to UV absorption)
Detects Water/Solvent? Yes (via KF/TGA)Yes (if peaks distinct)No (Invisible to UV)
Detects Inorganics? Yes (via ROI)No (unless active)No
Sample Required >100 mg (Destructive)~10 mg (Recoverable)<1 mg
Time to Result 3-5 Days2 Hours30 Minutes
Cost


$

Critical Insight: For 4H-imidazo[4,5-c]pyridin-4-one, HPLC Area % often overestimates purity because it fails to detect entrapped water or inorganic salts (common in the synthesis of this polar scaffold). qNMR is the recommended "smart" alternative for research labs.

Experimental Protocol: Validating Your Standard via qNMR

If you cannot purchase a Mass Balance certified standard (often unavailable for novel derivatives), you must validate your material using qNMR.

Reagents & Equipment[1]
  • Analyte: 4H-imidazo[4,5-c]pyridin-4-one (approx. 10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).

    • Why Maleic Acid? It has a singlet at ~6.3 ppm (D2O/DMSO), distinct from the aromatic protons of the pyridine ring (7.0–9.0 ppm).

  • Solvent: DMSO-d6 (preferred for solubility) or D2O with DCl (to lock tautomer).

Step-by-Step Workflow
  • Preparation:

    • Weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial using a micro-balance (precision ±0.001 mg).

    • Dissolve completely in 600 µL DMSO-d6. Ensure no undissolved particles remain.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (d1): 60 seconds (Crucial: The aromatic protons have long T1 relaxation times; insufficient d1 leads to underestimation).

    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to correspond to 2 protons).

    • Integrate the C2-H proton of the imidazole ring (typically a singlet/doublet around 8.0-8.5 ppm).

  • Calculation:

    
    
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[3][4][5]
      
    • 
      : Weight taken[4]
      
Visualization: Validation Decision Tree

ValidationFlow Start Start: New Reference Material CheckSource Is it a Certified Reference Material (CRM)? Start->CheckSource UseDirectly Use Directly (Traceable to SI) CheckSource->UseDirectly Yes CheckGrade Is it 'Analytical Grade' (>98%)? CheckSource->CheckGrade No PerformqNMR ACTION: Perform qNMR (Determine Absolute Content) CheckGrade->PerformqNMR Yes/No PerformHPLC ACTION: Run HPLC (C18, Acidic pH) Check for organic impurities PerformqNMR->PerformHPLC CalcPotency Calculate Potency: Use qNMR value for assays PerformHPLC->CalcPotency

Figure 2: Decision workflow for validating non-certified reference materials. qNMR is the critical "gatekeeper" step.

References

  • Davies, S. R., et al. (2015).[6] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[6]

  • Webster, G. K., et al. (2024). "Equivalency between Mass Balance and qNMR methodologies." USP General Chapters.

  • PubChem. (2025).[4] "Compound Summary: 4H-imidazo[4,5-c]pyridin-4-one." National Library of Medicine.

  • Casimiro-Garcia, A., et al. (2013). "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives." Bioorganic & Medicinal Chemistry Letters.

  • BIPM. (2021). "Quantitative NMR as a Versatile Tool for Reference Material Preparation."[1][7] MDPI.

Sources

Comparative

Spectroscopic Discrimination of Carbonyl vs. Hydroxyl Tautomers: A Quantitative FTIR Guide

Executive Summary This guide provides a technical framework for distinguishing and quantifying carbonyl (keto/lactam) and hydroxyl (enol/lactim) tautomers using Fourier Transform Infrared (FTIR) spectroscopy. While Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for distinguishing and quantifying carbonyl (keto/lactam) and hydroxyl (enol/lactim) tautomers using Fourier Transform Infrared (FTIR) spectroscopy. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR offers distinct advantages in analyzing rapid equilibrium dynamics, solid-state samples, and hydrogen-bonding environments. This document details the spectral signatures, comparative performance, and a validated experimental protocol for determining tautomeric equilibrium constants (


).

Part 1: Theoretical Framework

The Vibrational Shift Mechanism

Tautomerism involves the migration of a proton accompanied by a switch in single and double bonds. In IR spectroscopy, this transformation creates a dramatic shift in the vibrational force constants (


) of the functional groups, governed by Hooke’s Law:


Where

is the wavenumber,

is the bond force constant, and

is the reduced mass.
  • Carbonyl (Keto) Form: Characterized by a strong

    
     double bond. The high force constant results in a sharp, intense band in the 
    
    
    
    region.
  • Hydroxyl (Enol) Form: The formation of a

    
     double bond and a 
    
    
    
    single bond alters the spectrum.
    • Conjugation & H-Bonding: The new

      
       bond is often conjugated with the remaining oxygen lone pairs, and the 
      
      
      
      group frequently participates in strong intramolecular hydrogen bonding (chelation).
    • Spectral Consequence: This weakens the

      
       bond (red shift, broadening) and lowers the frequency of the remaining unsaturated modes.
      
Tautomerization Pathway & Spectral Response

The following diagram illustrates the structural transition and the resulting spectral shift.

TautomerShift Keto Keto Form (Carbonyl) Transition Proton Transfer Transition State Keto->Transition -H from α-Carbon SpecKeto Signal: Sharp C=O ~1715 cm⁻¹ Keto->SpecKeto IR Detection Enol Enol Form (Hydroxyl/Alkene) Transition->Enol +H to Oxygen SpecEnol Signal: Broad O-H ~2600-3200 cm⁻¹ Signal: C=C ~1600-1640 cm⁻¹ Enol->SpecEnol IR Detection

Figure 1: Mechanistic flow of tautomerization and corresponding IR spectral shifts.

Part 2: Spectral Fingerprints (The "Product")

The following table outlines the diagnostic bands used to differentiate the two forms.

Table 1: Diagnostic IR Bands for Tautomer Discrimination
FeatureCarbonyl Tautomer (Keto/Lactam)Hydroxyl Tautomer (Enol/Lactim)Mechanistic Cause
Primary Marker C=O Stretch C=C Stretch Change in bond order (Double to Single/Conjugated).
Frequency 1700 – 1750 cm⁻¹ 1600 – 1640 cm⁻¹ Enol C=C is weaker than Keto C=O; often coupled with OH bending.
Band Shape Sharp, IntenseMedium, often split or shoulderedConjugation in enol form increases polarizability but broadens peaks.
Secondary Marker C-H Stretch (α-carbon) O-H Stretch Proton migration site.
Frequency ~2900 – 3000 cm⁻¹ (sp³ C-H)2500 – 3400 cm⁻¹ (Broad)Intramolecular H-bonding (chelation) causes extreme broadening and red-shifting of the OH band.
Fingerprint Region Distinct C-C skeletal modesC-O Single Bond (~1100-1300 cm⁻¹)Formation of C-O single bond in enol form.

Critical Insight: In "chelated" enols (like acetylacetone), the O-H stretch does not appear as a sharp peak at 3600 cm⁻¹. Instead, it appears as a very broad, diffuse background absorption spanning 2400–3200 cm⁻¹, often overlapping with C-H stretches.

Part 3: Comparative Analysis (IR vs. NMR)

While NMR is often the default for quantification, IR provides unique capabilities for specific research phases.

Table 2: Performance Comparison
FeatureFTIR Spectroscopy ¹H NMR Spectroscopy Verdict
Quantification Good (Requires calibration). Relies on Beer-Lambert Law (

).[1][2]
Excellent (Direct). Integral ratios provide exact molar ratios without calibration.Use NMR for absolute quantification; use IR for routine screening.
Timescale Fast (

s). Detects individual tautomers even in fast exchange.
Slow (

to

s). Fast exchange results in a single "averaged" peak.
IR is superior for detecting short-lived tautomers.
Sample State Solid, Liquid, Gas, Surface.Solution (mostly), Solid-state (complex/expensive).IR is superior for solid-state drug formulation analysis.
Solvent Costs Low (Standard solvents).High (Deuterated solvents required).IR is more cost-effective for high-throughput studies.
Sensitivity Moderate (mM range).High (µM range with high field).NMR wins on sensitivity.

Part 4: Experimental Protocol

Protocol: Solvent-Dependent Tautomer Equilibrium Assessment

Objective: Determine the Tautomeric Equilibrium Constant (


) and observe the "Meyer’s Rule" effect (polar solvents favor the keto form).[3]
Reagents & Equipment
  • Analyte: Acetylacetone (2,4-pentanedione) or Ethyl Acetoacetate.

  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar aprotic), Methanol (Polar protic).

  • Instrument: FTIR Spectrometer with transmission cell (CaF₂ windows, 0.01–0.1 mm path length) or ATR accessory.

Step-by-Step Workflow
  • Baseline Correction:

    • Collect a background spectrum of the pure solvent before every sample measurement. This is critical to subtract solvent bands that may overlap with the carbonyl region.

  • Sample Preparation:

    • Prepare 0.1 M solutions of the analyte in each solvent.

    • Note: Ensure the concentration is low enough to prevent intermolecular aggregation but high enough for good signal-to-noise ratio.

  • Data Acquisition:

    • Scan Range: 4000 – 1000 cm⁻¹.

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 32 or 64 (averaged).

  • Peak Integration & Calculation:

    • Identify the Keto Band (

      
      ) and the Enol Band  (
      
      
      
      ).
    • Integrate the area under each peak (

      
       and 
      
      
      
      ).
    • Calibration (Crucial): Since the molar absorptivity (

      
      ) differs for each form, you cannot simply use the area ratio.
      
    • Formula:

      
      
      
    • Self-Validation Step: For absolute accuracy, run one sample in ¹H NMR to determine the exact mole fraction (

      
      ). Use this to back-calculate the ratio of 
      
      
      
      for your specific IR setup.
Decision Tree for Band Assignment

Use this workflow to interpret the resulting spectra.

BandAssignment Start Analyze Spectrum (1500-1800 cm⁻¹) Check1700 Strong Band at 1700-1750 cm⁻¹? Start->Check1700 Check1600 Band at 1600-1650 cm⁻¹? Check1700->Check1600 Yes EnolConfirmed Enol Form Present (H-bonded C=O / C=C) Check1700->EnolConfirmed No (Rare) KetoConfirmed Keto Form Present (Unconjugated C=O) Check1600->KetoConfirmed No Both Tautomeric Mixture (Calculate Ratio) Check1600->Both Yes (Doublet/Broad)

Figure 2: Decision logic for assigning tautomeric bands in complex spectra.

Part 5: Instructional Case Study

Acetylacetone (2,4-Pentanedione)

Acetylacetone is the classic example of keto-enol tautomerism.[4][5][6][7][8][9]

  • Non-Polar Environment (Gas/CCl₄):

    • Dominant Form: Enol (>95%).

    • Why? The enol form forms a stable 6-membered ring via intramolecular hydrogen bonding (chelation).

    • IR Spectrum: Dominant broad doublet at 1600–1640 cm⁻¹ (Enol C=C/C=O). The Keto C=O band at 1720 cm⁻¹ is very weak or absent.

  • Polar Environment (Water):

    • Dominant Form: Keto (~80%).

    • Why? Water molecules disrupt the intramolecular H-bond and stabilize the polar carbonyl dipoles of the keto form via intermolecular H-bonding.

    • IR Spectrum: Strong, sharp peak at 1705–1725 cm⁻¹ (Keto C=O). The Enol doublet decreases significantly in intensity.

Data Summary for Acetylacetone: | Solvent | Dielectric Constant (


) | % Enol (Approx) | Dominant IR Band |
| :--- | :--- | :--- | :--- |
| Gas Phase | 1.0 | 97% | 1640 cm⁻¹ |
| Cyclohexane | 2.0 | 96% | 1640 cm⁻¹ |
| DMSO | 47.0 | 60% | Mixed (1720 & 1640 cm⁻¹) |
| Water | 80.0 | 15% | 1710 cm⁻¹ |

References

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. Available at: [Link]

  • Infrared Study of Keto-Enol Equilibrium of Acetylacetone. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. Available at: [Link]

  • 2-Pyridone - Tautomerism in solution. Wikipedia. Available at: [Link]

  • IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4H-imidazo[4,5-c]pyridin-4-one proper disposal procedures

This guide outlines the technical protocols for the safe containment and disposal of 4H-imidazo[4,5-c]pyridin-4-one (also known as 3-deazahypoxanthine or related tautomers). Executive Summary: Treat 4H-imidazo[4,5-c]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment and disposal of 4H-imidazo[4,5-c]pyridin-4-one (also known as 3-deazahypoxanthine or related tautomers).

Executive Summary: Treat 4H-imidazo[4,5-c]pyridin-4-one as a Hazardous Pharmaceutical Intermediate . Due to its heterocyclic nitrogen core, it poses potential environmental persistence and biological activity risks.[1] The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general landfill trash.

Part 1: Hazard Assessment & Safety Profile

Before initiating disposal, you must validate the hazard profile. While specific GHS data for the "c"-fused isomer is often extrapolated from the "b"-fused analogs (e.g., 4H-imidazo[4,5-b]pyridine), you must assume the following precautionary classifications based on its structural class (Nitrogen-Containing Heterocycle).

GHS Classification (Precautionary)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Personal Protective Equipment (PPE) Matrix
ZoneEquipmentSpecification
Respiratory N95 / P100Required if handling dry powder outside a fume hood.
Dermal GlovesNitrile (0.11 mm) is sufficient for incidental contact. Double-glove if dissolving in penetrating solvents (e.g., DMSO).
Ocular GogglesChemical splash goggles (ANSI Z87.1).
Body Lab CoatStandard cotton/poly blend; Tyvek sleeves recommended for large-scale handling.

Part 2: Waste Stream Segregation

Proper segregation is critical to prevent dangerous chemical reactions in waste drums. 4H-imidazo[4,5-c]pyridin-4-one is a basic heterocycle; it must not be mixed with strong oxidizers or acids in a way that generates heat or gas.

Compatibility & Segregation Table
Waste StreamStatusProtocol
Stream A: Solid Waste PRIMARY Pure substance, contaminated weighing boats, paper towels, and PPE. Collect in a dedicated solid waste container.
Stream B: Liquid (Organic) ACCEPTABLE Mother liquors or reaction solvents. Segregate based on solvent type (Halogenated vs. Non-Halogenated).
Stream C: Aqueous RESTRICTED Do not pour down the drain. Collect aqueous rinses in a separate carboy labeled "Aqueous Waste - Toxic Organic Contaminants".
Stream D: Oxidizers FORBIDDEN DO NOT MIX with nitric acid, peroxides, or permanganates. Risk of exothermic decomposition.

Part 3: Step-by-Step Disposal Protocol

Solid Waste (Pure Compound & Debris)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated fiber drum with a poly-liner.

  • Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: 4H-imidazo[4,5-c]pyridin-4-one. Toxic/Irritant."[2][3]

  • Procedure:

    • Transfer the solid material into the container inside a fume hood to prevent dust generation.

    • Wipe down the exterior of the original container with a solvent-dampened wipe (ethanol or acetone) and place the wipe into the solid waste drum.

    • Seal the container immediately after addition.

Liquid Waste (Solutions)
  • Container: 4L or 20L HDPE carboy (or glass, if solvent requires).

  • Solvent Compatibility:

    • If dissolved in DMSO/DMF : Label as "Non-Halogenated Organic Waste - High BTU".

    • If dissolved in DCM/Chloroform : Label as "Halogenated Organic Waste".

  • Procedure:

    • Pour waste into the carboy using a funnel.

    • Leave at least 10% headspace to allow for expansion.

    • Do not mix with acidic waste streams, as protonation of the pyridine nitrogen can generate heat.

Empty Container Management (RCRA Empty)
  • Triple Rinse Rule:

    • Rinse the empty original bottle three times with a small volume of compatible solvent (e.g., methanol).

    • Pour all rinsates into the Liquid Waste container.

    • Deface the original label.

    • Discard the triple-rinsed bottle as regular trash (glass/plastic recycling) only if local regulations permit "RCRA Empty" containers in general trash. If unsure, dispose of the bottle as solid hazardous waste.

Part 4: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision-making process for segregating this compound.

DisposalWorkflow Start Waste Generation: 4H-imidazo[4,5-c]pyridin-4-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid ActionSolid Pack in HDPE Drum Label: Toxic Solid Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based ActionHalo Carboy: Halogenated Waste Code: F002/D001 Halo->ActionHalo ActionNonHalo Carboy: Organic Waste High BTU Incineration NonHalo->ActionNonHalo ActionAq Carboy: Aqueous Toxic Do NOT Flush Aqueous->ActionAq Final Transfer to EHS/Contractor Method: High-Temp Incineration ActionSolid->Final ActionHalo->Final ActionNonHalo->Final ActionAq->Final

Caption: Operational workflow for segregating 4H-imidazo[4,5-c]pyridin-4-one waste streams based on physical state and solvent composition.

Part 5: Emergency Spill Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95 Mask).

  • Contain:

    • Dry Spill: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible).

  • Decontaminate: Clean the surface with a soap and water solution.[2] Collect all cleaning materials into the Solid Waste container.

References

  • PubChem. (2025).[3] 1H-Imidazo[4,5-c]pyridine Safety and Hazards. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Handling

Personal protective equipment for handling 4H-imidazo[4,5-c]pyridin-4-one

Standard Operating Procedure: Personal Protective Equipment and Handling of 4H-imidazo[4,5-c]pyridin-4-one Pharmacological Context & Hazard Assessment The 4H-imidazo[4,5-c]pyridin-4-one scaffold is a highly active hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling of 4H-imidazo[4,5-c]pyridin-4-one

Pharmacological Context & Hazard Assessment

The 4H-imidazo[4,5-c]pyridin-4-one scaffold is a highly active heterocyclic motif foundational to several biologically potent pharmaceutical ingredients. Its derivative, 3-deazaguanine (6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one), functions as a powerful guanine nucleobase antimetabolite, exhibiting broad-spectrum antiviral properties by directly interfering with viral and cellular DNA/RNA synthesis[1]. Other derivatives, such as AK-3280 (GDC-3280), are heavily investigated for their targeted anti-fibrotic activity in interstitial lung diseases[2].

The Causality of Risk: Because these compounds are explicitly designed to interact with fundamental cellular machinery, occupational exposure poses severe systemic risks. Inhalation of aerosolized API (Active Pharmaceutical Ingredient) powders or transdermal absorption of the compound when dissolved in organic solvents can lead to unintended antimetabolite toxicity or reproductive hazards. Consequently, handling this chemical requires a stringent, self-validating safety infrastructure.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the operational scale and the physical state of the compound. Crucial Causality: Nitrile gloves are strictly required over latex. Latex degrades rapidly upon contact with dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)—the standard organic solvents required to dissolve imidazopyridine derivatives—rendering the gloves useless as a chemical barrier.

Operational ScaleEngineering ControlHand ProtectionRespiratory ProtectionEye/Face Protection
Analytical (< 10 mg) Class II Biological Safety Cabinet (BSC) or Fume HoodDouble Nitrile (Contrasting colors)N95 / FFP2 RespiratorSafety Goggles
Preparative (10 mg - 1 g) Vented Enclosure / Powder Weighing HoodDouble Nitrile (Extended cuff)N95 / FFP2 RespiratorSafety Goggles & Face Shield
Process (> 1 g) Glovebox / IsolatorHeavy-duty Nitrile over inner NitrilePAPR (if outside isolator)Full Face Shield

Step-by-Step Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in laboratory safety, every operational step must include a self-validating mechanism —a physical or visual confirmation that the safety measure is actively working before proceeding[3].

Protocol A: Weighing and Dissolution

  • Preparation & PPE Donning: Don a brightly colored inner nitrile glove (e.g., #4285F4 Blue) and a dark-colored outer nitrile glove (e.g., #202124 Dark Gray).

    • Self-Validating Step: The high color contrast allows for immediate visual detection of micro-tears in the outer glove during handling.

  • Containment Verification: Turn on the fume hood or BSC. Place a lightweight tissue (e.g., Kimwipe) at the lower edge of the sash.

    • Self-Validating Step: The tissue must actively pull inward, visually validating negative pressure and confirming a safe face velocity between 60-110 feet per minute (fpm) before any chemical container is opened[4].

  • Handling the Powder: Tare an anti-static weighing boat. Use a dedicated micro-spatula to transfer the 4H-imidazo[4,5-c]pyridin-4-one powder to avoid static cling and aerosolization.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO) directly to the weighing vessel inside the containment hood.

    • Causality: Dissolving the powder at the source eliminates the risk of airborne dust generation during transit.

  • Secondary Containment: Cap the vial tightly, wipe the exterior with a solvent-dampened cloth, and place it inside a secondary shatter-proof container before removing it from the hood[5].

Spill Decontamination & Waste Disposal Plan

Dry API powders are highly susceptible to aerosolization. Never use a dry brush or broom to clean a 4H-imidazo[4,5-c]pyridin-4-one spill.

Protocol B: Spill Management

  • Isolate: Immediately evacuate the immediate area and allow the HVAC system to clear potential aerosols for 15 minutes.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent pads. Carefully pour a mixture of water and a mild surfactant over the pads.

    • Causality: Wetting the powder suppresses dust and prevents inhalation exposure during cleanup.

  • Collect: Fold the pads inward, trapping the chemical. Place all materials into a hazardous waste bag.

  • Surface Decontamination: Wash the surface three times with a solvent capable of dissolving the compound (e.g., 70% ethanol or dilute DMSO), followed by a final wash with soap and water.

Protocol C: Disposal All materials contaminated with 4H-imidazo[4,5-c]pyridin-4-one (including empty vials, pipette tips, and PPE) must be treated as hazardous chemical waste. Segregate this waste into clearly labeled, rigid, leak-proof containers destined for high-temperature incineration[5]. Do not dispose of solutions down the drain, as the compound's potent biological activity poses a severe environmental toxicity risk.

Operational Workflow Diagram

G A Pre-Operation: Risk Assessment B Don PPE: Respirator, Double Nitrile A->B C Containment: Weigh in BSC/Isolator B->C D Validation: Check Airflow & Pressure C->D E Spill Occurs? D->E F Decontamination: Wet Wipe & Solvent E->F Yes G Standard Processing: Dissolution & Transfer E->G No H Waste Disposal: Incineration F->H G->H

Workflow for the safe handling and disposal of 4H-imidazo[4,5-c]pyridin-4-one.

References

  • [1] Title: Retinazone inhibits certain blood-borne human viruses including Ebola virus Zaire | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

  • [2] Title: GDC 3280 | New Drug Approvals | Source: New Drug Approvals | URL: [Link]

  • [3] Title: Laboratory Safety Guidance | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: NIOSH Publications on Hazardous Drugs | Healthcare Workers | Source: Centers for Disease Control and Prevention (CDC) / NIOSH | URL: [Link]

  • [5] Title: Safe handling of hazardous drugs | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

  • [4] Title: Laboratory Standards for Fume Hoods and Biosafety Cabinets | Source: The Lab Depot | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4H-imidazo[4,5-c]pyridin-4-one
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